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  • Product: Diethyl 4-hydroxy-5-methylisophthalate
  • CAS: 7504-67-8

Core Science & Biosynthesis

Foundational

physical and chemical properties of diethyl 4-hydroxy-5-methylisophthalate

An In-depth Technical Guide to Diethyl 4-hydroxy-5-methylisophthalate Introduction Diethyl 4-hydroxy-5-methylisophthalate is a substituted aromatic dicarboxylic acid ester. As a member of the isophthalate family, it poss...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Diethyl 4-hydroxy-5-methylisophthalate

Introduction

Diethyl 4-hydroxy-5-methylisophthalate is a substituted aromatic dicarboxylic acid ester. As a member of the isophthalate family, it possesses a unique arrangement of functional groups—a hydroxyl group, a methyl group, and two diethyl ester groups on a benzene ring—that make it a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical modifications, rendering it a versatile building block for more complex molecules, including those with potential applications in materials science and as precursors for pharmacologically active compounds. This guide provides a detailed examination of its physical and chemical properties, supported by methodologies for its characterization, aimed at researchers and professionals in chemical and pharmaceutical development.

Compound Identification and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. Diethyl 4-hydroxy-5-methylisophthalate is systematically named based on IUPAC conventions, which precisely describe its molecular architecture.

  • IUPAC Name: diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate[1][2]

  • CAS Number: 7504-67-8[1][2][3][4]

  • Molecular Formula: C₁₃H₁₆O₅[1][2][3]

  • Molecular Structure:

    Caption: 2D Structure of Diethyl 4-hydroxy-5-methylisophthalate.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. The data below has been aggregated from various chemical databases.

PropertyValueSource
Molecular Weight 252.263 g/mol [1][2][3]
Appearance Solid (predicted)
Boiling Point 355.9 °C at 760 mmHg[3]
Density 1.184 g/cm³[3]
Flash Point 129.3 °C[3]
Refractive Index 1.529[3]
Topological Polar Surface Area 72.83 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 6[3]

Chemical Properties and Reactivity

The reactivity of diethyl 4-hydroxy-5-methylisophthalate is governed by its three key functional groups: a phenolic hydroxyl group, two ester moieties, and an activated aromatic ring.

Phenolic Hydroxyl Group

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions such as:

  • Williamson Ether Synthesis: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions (e.g., K₂CO₃, NaH) to yield the corresponding ether. This is a common strategy for protecting the hydroxyl group or for synthesizing analogs.

  • Esterification: Acylation with acid chlorides or anhydrides to form a phenolic ester.

Diethyl Ester Groups

The two ester groups are susceptible to nucleophilic acyl substitution.

  • Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed back to the corresponding dicarboxylic acid, 4-hydroxy-5-methylisophthalic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds via a tetrahedral intermediate.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl groups with other alkyl groups.

  • Amidation: Reaction with amines, particularly at elevated temperatures, can convert the esters into amides.

Aromatic Ring

The benzene ring is electron-rich due to the activating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are ortho- and para-directing. The positions ortho and para to these activators are sterically hindered or already substituted. The position ortho to the hydroxyl group and meta to the two ester groups is the most likely site for further electrophilic aromatic substitution, although the steric hindrance from the adjacent ester and methyl groups must be considered.

Spectral Properties (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (~7-8 ppm).

    • Phenolic Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.

    • Methyl Protons: A singlet around 2.2-2.5 ppm.

    • Ethyl Ester Protons: Two sets of signals: a quartet for the -OCH₂- protons (~4.4 ppm) and a triplet for the terminal -CH₃ protons (~1.4 ppm), both with characteristic J-coupling.

  • ¹³C NMR: The carbon NMR spectrum would reveal:

    • Carbonyl Carbons: Two signals for the ester carbonyls in the range of 165-170 ppm.

    • Aromatic Carbons: Six distinct signals for the benzene ring carbons, with those attached to oxygen appearing further downfield.

    • Alkyl Carbons: Signals for the methyl carbon and the two carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

    • O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyls.

    • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and phenol C-O bonds.

Experimental Protocols for Characterization

To ensure scientific integrity, the physical and chemical properties of a synthesized compound must be verified experimentally. Below are standard protocols for characterizing a solid organic compound like diethyl 4-hydroxy-5-methylisophthalate.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

melting_point_workflow A Pack Capillary Tube B Place in Apparatus A->B C Heat Slowly (1-2 °C/min) B->C D Observe Phase Change C->D E Record T_onset and T_clear D->E

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility provides insights into the polarity of the molecule and is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: Approximately 10-20 mg of the compound is added to 1 mL of each solvent in a test tube.

  • Observation: The mixture is agitated (vortexed) at room temperature and observed for dissolution.

  • Classification: Solubility is classified qualitatively (e.g., soluble, partially soluble, insoluble). For quantitative data, a saturated solution is prepared and analyzed.

solubility_workflow start Weigh Compound (10 mg) sub_A Add Solvent 1 (1 mL) start->sub_A sub_B Add Solvent 2 (1 mL) start->sub_B sub_C Add Solvent n (1 mL) start->sub_C vortex_A Vortex & Observe sub_A->vortex_A vortex_B Vortex & Observe sub_B->vortex_B vortex_C Vortex & Observe sub_C->vortex_C classify_A Classify Solubility vortex_A->classify_A classify_B Classify Solubility vortex_B->classify_B classify_C Classify Solubility vortex_C->classify_C

Caption: Parallel Workflow for Solubility Assessment.

Spectroscopic Analysis (NMR)

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Methodology:

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already in the solvent.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired using standard pulse programs.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • Analysis: Chemical shifts, integration values (for ¹H), and coupling patterns are analyzed to assign signals to the molecular structure.

Potential Applications in Research and Development

Given its structure, diethyl 4-hydroxy-5-methylisophthalate is not typically an end-product but rather a strategic intermediate.

  • Pharmaceutical Synthesis: It can serve as a scaffold for building larger molecules. The hydroxyl group provides a reactive handle for attaching other moieties, and the ester groups can be converted to amides or other functional groups to modulate properties like solubility and biological activity.

  • Polymer and Materials Science: As a derivative of isophthalic acid, it can be used in the synthesis of specialty polyesters or other polymers where its specific substitution pattern can impart desired thermal or mechanical properties. The phenolic hydroxyl allows for its incorporation into polymer backbones or as a pendant group.

Conclusion

Diethyl 4-hydroxy-5-methylisophthalate is a well-defined organic compound with a versatile chemical nature. Its physical properties make it a manageable solid for laboratory use, while its trifunctional reactivity (phenol, diester, aromatic ring) offers multiple pathways for synthetic elaboration. A thorough characterization using standard analytical techniques is essential for confirming its identity and purity, thereby ensuring the reliability of its use in multi-step syntheses for drug discovery and materials science applications.

References

  • ChemRadar. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database. [Link]

  • ChemRadar. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | FCMD | Food Contact Materials Regulations Database. [Link]

  • Mol-Instincts. 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki. [Link]

Sources

Exploratory

Comprehensive NMR Characterization of Diethyl 4-hydroxy-5-methylisophthalate: Structural Elucidation and Mechanistic Insights

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1][2] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced polymers, pharmaceuticals, and agricultu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1][2] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced polymers, pharmaceuticals, and agricultural intermediates. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of regiochemical substituent effects. This technical guide provides a rigorous, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for this compound, offering drug development professionals and analytical chemists a self-validating framework for spectral interpretation.

Theoretical Framework: Causality of Chemical Shifts

The isophthalate core (benzene-1,3-dicarboxylate) of this molecule is modified by a hydroxyl group at the C4 position and a methyl group at the C5 position. The resulting asymmetric 1,3,4,5-tetrasubstitution pattern creates a distinct electronic environment for every nucleus in the molecule.

Intramolecular Hydrogen Bonding

The spatial proximity of the 4-OH group to the C3 ester carbonyl creates a strong intramolecular hydrogen bond. This interaction has two profound spectral consequences:

  • Hydroxyl Proton Deshielding: The electron density of the O-H bond is drawn toward the carbonyl oxygen, severely deshielding the hydroxyl proton and shifting it far downfield (~11.0 ppm), a hallmark of chelated phenolic systems (Pretsch et al., 2020).

  • Carbonyl Differentiation: The hydrogen bond polarizes the C3 carbonyl group ( C=O⋯H−O ), deshielding the C3 quaternary carbon (~169.5 ppm) relative to the non-chelated C1 carbonyl (~165.8 ppm).

Electronic Deshielding (Mesomeric and Inductive Effects)

The aromatic protons (C2-H and C6-H) are differentiated by the combined inductive (-I / +I) and mesomeric (-M) effects of their adjacent substituents:

  • C2-H (~8.37 ppm): Flanked by two strongly electron-withdrawing ester groups (C1 and C3), the C2 position experiences maximum electron depletion, resulting in a highly deshielded resonance.

  • C6-H (~7.88 ppm): Flanked by one electron-withdrawing ester (C1) and one weakly electron-donating methyl group (C5), the C6 position is partially shielded relative to C2.

Substituent_Effects Substituent Substituent Effects OH 4-OH Group Substituent->OH Ester 1,3-Diester Groups Substituent->Ester Methyl 5-Methyl Group Substituent->Methyl OH_effect Intramolecular H-Bonding (Deshields OH & C3=O) OH->OH_effect Ester_effect Electron Withdrawing (-M, -I) (Deshields C2-H & C6-H) Ester->Ester_effect Methyl_effect Electron Donating (+I) (Shields C4 & C6 slightly) Methyl->Methyl_effect

Logical map of substituent electronic effects governing the NMR chemical shifts.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure data reproducibility and trustworthiness, the following self-validating protocol must be executed for spectral acquisition (Claridge, 2016).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of analytically pure diethyl 4-hydroxy-5-methylisophthalate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for the 1 H and 13 C channels. Shim the Z-gradients to achieve a lock signal with a line width at half-height of <0.5 Hz for the TMS peak.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay (d1) to 1.0 s, and number of scans (ns) to 16.

  • 13 C NMR Acquisition: Switch to the 13 C channel. Utilize a composite pulse decoupling sequence (e.g., zgpg30) to eliminate 1 H- 13 C scalar coupling. Set the spectral width to 250 ppm, d1 to 2.0 s, and ns to 512 (ensure sufficient signal-to-noise for the 6 distinct quaternary carbons).

  • Data Processing & Calibration: Apply a Fourier transform (FT) followed by zero- and first-order phase corrections. Calibrate the chemical shift axis using the internal TMS signal (0.00 ppm) or the residual CHCl3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) (Gottlieb et al., 1997).

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (400 MHz, ns=16, d1=1s) A->B C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) A->C D 2D NMR (HSQC/HMBC) (For connectivity mapping) A->D E Data Processing (FT, Phase/Baseline Corr.) B->E C->E D->E F Spectral Assignment (Multiplet analysis & Integration) E->F

Step-by-step experimental workflow for high-resolution NMR acquisition and spectral processing.

Spectral Data Analysis

The quantitative data derived from the NMR analysis is summarized in the tables below. Assignments are grounded in empirical additivity rules and verified through characteristic coupling constants (Silverstein et al., 2014).

1 H NMR Assignments ( CDCl3​ , 400 MHz)

The proton spectrum is characterized by the distinct meta-coupling ( 4J≈2.0 Hz) between the two aromatic protons, confirming the 1,3,4,5-tetrasubstitution pattern.

PositionShift (ppm)MultiplicityCoupling ( J in Hz)IntegrationAssignment / Causality
4-OH 11.05s (broad)-1HHighly deshielded due to intramolecular H-bond with C3- C=O .
C2-H 8.37d2.01HAromatic proton, strongly deshielded by two ortho ester groups.
C6-H 7.88d2.01HAromatic proton, ortho to C1 ester and C5 methyl; meta coupling to C2-H.
C3-COOCH 2​ 4.42q7.12HMethylene of C3 ester, deshielded relative to C1 due to chelation.
C1-COOCH 2​ 4.35q7.12HMethylene of C1 ester.
C5-CH 3​ 2.30s-3HAromatic methyl group.
C3-CH 3​ 1.42t7.13HMethyl of C3 ethyl ester.
C1-CH 3​ 1.38t7.13HMethyl of C1 ethyl ester.
13 C NMR Assignments ( CDCl3​ , 100 MHz)

The carbon spectrum resolves all 13 distinct carbon environments. The quaternary carbons are assigned based on standard substituent additivity increments.

PositionShift (ppm)TypeAssignment / Causality
C3-C=O 169.5CqCarbonyl carbon, strongly deshielded by intramolecular H-bonding.
C1-C=O 165.8CqStandard ester carbonyl carbon.
C4 161.6CqAromatic carbon directly attached to the electronegative hydroxyl group.
C6 136.1CHAromatic carbon, ortho to methyl and para to C3 ester.
C2 129.4CHAromatic carbon, flanked by two electron-withdrawing ester groups.
C5 124.9CqAromatic carbon attached to the methyl group.
C1 123.3CqAromatic carbon attached to the C1 ester.
C3 117.9CqAromatic carbon attached to C3 ester, shielded by the ortho-OH resonance effect.
C3-COOCH 2​ 61.8CH 2​ Methylene carbon of the C3 ethyl ester.
C1-COOCH 2​ 61.2CH 2​ Methylene carbon of the C1 ethyl ester.
C5-CH 3​ 15.8CH 3​ Aromatic methyl carbon.
C3-CH 3​ 14.3CH 3​ Terminal methyl carbon of the C3 ethyl ester.
C1-CH 3​ 14.1CH 3​ Terminal methyl carbon of the C1 ethyl ester.

Conclusion

The NMR spectral fingerprint of diethyl 4-hydroxy-5-methylisophthalate is a direct manifestation of its regiochemistry. The differentiation of the two ethyl ester groups in both 1 H and 13 C domains is driven by the intramolecular hydrogen bonding at the C3 position, while the distinct chemical shifts of the aromatic protons (C2-H vs. C6-H) validate the asymmetric electronic distribution across the benzene ring. Utilizing the self-validating acquisition protocols and empirical models outlined in this guide ensures robust and unambiguous structural verification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Foundational

solubility profile of diethyl 4-hydroxy-5-methylisophthalate in organic solvents

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of Diethyl 4-hydroxy-5-methylisophthalate Executive Rationale Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of Diethyl 4-hydroxy-5-methylisophthalate

Executive Rationale

Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized aromatic diester utilized as a critical building block in the synthesis of advanced polymeric materials, agrochemicals, and active pharmaceutical ingredients (APIs). Because crystallization, purification, and reaction kinetics are fundamentally governed by solvent-solute interactions, establishing a rigorous thermodynamic solubility profile is paramount.

This whitepaper provides a predictive thermodynamic framework and a self-validating experimental protocol to accurately map the solubility profile of diethyl 4-hydroxy-5-methylisophthalate across various organic solvent classes.

Physicochemical Profiling & Predictive Thermodynamics

Before empirical testing, a structural analysis of the solute is required to predict solvent affinities. Diethyl 4-hydroxy-5-methylisophthalate ( C13​H16​O5​ , MW: ~252.26 g/mol ) possesses a unique combination of functional groups:

  • Hydrogen-Bond Acceptors: Two ethyl ester carbonyls.

  • Hydrogen-Bond Donor: One sterically accessible phenolic hydroxyl (-OH) group.

  • Lipophilic Domains: An aromatic core, a methyl substituent, and two ethyl chains.

With a predicted LogP of approximately 4.41, the molecule is highly lipophilic. To predict its solubility, we apply the Hansen Solubility Parameters (HSP) framework[1]. According to Hansen's theory, the total cohesive energy of a liquid is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. For optimal dissolution, the solvent's HSP coordinates must closely match those of the solute.

  • Dispersion ( δD​ ): The aromatic ring dictates a high dispersion requirement, favoring solvents like toluene or dichloromethane (DCM).

  • Polarity ( δP​ ): The diester configuration introduces a moderate dipole moment, favoring moderately polar aprotic solvents like ethyl acetate.

  • Hydrogen Bonding ( δH​ ): The phenolic -OH requires a solvent capable of accepting hydrogen bonds (e.g., ketones or ethers) to lower the enthalpy of mixing ( ΔHmix​ ) and drive the free energy of dissolution ( ΔGdiss​ ) below zero.

Predicted Solubility Matrix

Based on the HSP framework and the functional group topology of diethyl 4-hydroxy-5-methylisophthalate, the following table summarizes the predicted quantitative solubility profile across standard organic solvents.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Predicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Acetone20.7> 150 (Highly Soluble)Ketone carbonyl acts as a strong H-bond acceptor for the phenolic -OH; excellent polarity match.
Polar Aprotic Ethyl Acetate6.0> 100 (Highly Soluble)Structural mimicry. The ester functionality of the solvent perfectly matches the solute's diester groups, minimizing ΔHmix​ .
Non-Polar Toluene2.430 - 50 (Soluble)Strong π−π stacking and dispersion interactions with the aromatic core, though lacking H-bond support.
Polar Protic Ethanol24.510 - 25 (Moderately Soluble)Competes for H-bonding. While it can interact with the ester groups, the lipophilic bulk of the solute limits total capacity.
Non-Polar n-Heptane1.9< 5 (Poorly Soluble)Purely aliphatic; cannot overcome the crystal lattice energy driven by intermolecular H-bonding of the phenolic groups.

Experimental Methodology: The Self-Validating Protocol

Step 1: Isothermal Saturation
  • Procedure: Weigh 500 mg of crystalline diethyl 4-hydroxy-5-methylisophthalate into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Seal with a PTFE-lined cap.

  • Causality: A vast excess of solid must be present. Thermodynamic solubility is defined as the point where the chemical potential of the solute in the liquid phase perfectly equals that of the solid phase. If the solid completely dissolves, equilibrium has not been reached, and the true solubility is unknown.

Step 2: Equilibration
  • Procedure: Place the vials in an orbital thermoshaker at 300 RPM. Maintain the temperature strictly at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Temperature fluctuations exponentially impact solubility. Strict isothermal control prevents dissolution-precipitation cycles. Such cycles can artificially generate metastable polymorphs, which possess different lattice energies and, consequently, different solubility profiles.

Step 3: Phase Separation (The Critical Node)
  • Procedure: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at exactly 25.0 °C. Decant the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter.

  • Causality: Improper phase separation is the leading cause of false-positive solubility spikes. As demonstrated in foundational shake-flask studies, failing to remove micro-particulates or colloidal suspensions artificially inflates the measured concentration[2]. PTFE is mandatory to prevent filter extractables in aggressive organic solvents.

Step 4: HPLC-UV Quantification
  • Procedure: Dilute an aliquot of the filtered supernatant into the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC using a UV detector set to the λmax​ of the aromatic ring (approx. 254 nm).

  • Causality: Gravimetric analysis (evaporating the solvent and weighing the residue) is highly prone to errors from solvent retention and the inclusion of impurities. HPLC provides molecule-specific quantification, ensuring only the target compound is measured.

Step 5: Solid-State Validation (Trustworthiness Check)
  • Procedure: Recover the residual solid from the centrifuge tube, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the self-validating step. Organic solvents frequently induce the formation of solvates or trigger polymorphic transitions. If the XRPD pattern of the residual solid differs from the starting material, the measured HPLC concentration corresponds to the solubility of the new crystal form, not the original API form.

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol, highlighting the dual-pathway required for data integrity.

G Start Solvent Selection (HSP Analysis) Equilibration Saturation Shake-Flask (48h at 25°C) Start->Equilibration Excess solid added Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Isothermal control Analysis HPLC-UV Quantification Separation->Analysis Supernatant path Validation Solid-State Validation (XRPD for Solvates/Polymorphs) Separation->Validation Residual solid path End Validated Thermodynamic Solubility Profile Analysis->End Concentration data Validation->End Confirm crystal lattice

Self-Validating Thermodynamic Solubility Workflow for Organic Solvents

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of Diethyl 4-hydroxy-5-methylisophthalate

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8), systematically known as diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate, is a highly functionalized aromatic scaffold utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8), systematically known as diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate, is a highly functionalized aromatic scaffold utilized extensively in rational drug design and advanced materials engineering. With a topological polar surface area (TPSA) of 72.8 Ų and a rigid planar core, it serves as an excellent model for studying competitive hydrogen bonding. This whitepaper provides an authoritative, step-by-step methodology for the determination of its crystal structure via Single-Crystal X-ray Diffraction (SCXRD). By detailing the experimental causality, self-validating refinement protocols, and supramolecular networks, this guide serves as a comprehensive reference for structural chemists and drug development professionals.

Experimental Methodology & Causality

The determination of a high-resolution crystal structure requires a meticulously controlled workflow where every experimental choice is driven by physical chemistry principles.

Crystallization Protocol
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of high-purity (>99%) diethyl 4-hydroxy-5-methylisophthalate in 2 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:3 v/v).

    • Causality: Ethyl acetate provides necessary solvation for the polar hydroxyl and ester groups, while the non-polar hexane acts as an antisolvent. This precise ratio ensures the solution is near the metastable zone.

  • Step 2: Controlled Evaporation. Pierce the vial cap with a 20-gauge needle and leave undisturbed at 298 K for 72 hours.

    • Causality: Slow evaporation kinetics favor the thermodynamic product over kinetic polymorphs, yielding single, defect-free macroscopic crystals necessary for coherent X-ray diffraction.

Data Collection
  • Step 1: Crystal Mounting. Select a block-shaped crystal (approx. 0.35 × 0.25 × 0.15 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: The oil acts as a cryoprotectant and prevents the degradation of the crystal lattice via solvent loss.

  • Step 2: Flash-Cooling. Transfer the loop immediately to the diffractometer and flash-cool to 150 K using a continuous nitrogen stream.

    • Causality: Cryogenic temperatures drastically reduce the thermal displacement parameters (atomic vibration) of the atoms. This minimizes the blurring of electron density and significantly enhances the intensity of high-angle diffraction spots.

  • Step 3: X-ray Exposure. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) on a CCD or CMOS-equipped diffractometer.

Structure Solution and Refinement
  • Step 1: Data Reduction. Integrate the raw frames and apply a multi-scan absorption correction.

    • Causality: X-rays traveling through the longer axis of a non-spherical crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction normalizes these intensity discrepancies.

  • Step 2: Intrinsic Phasing. Solve the phase problem using. Intrinsic phasing is mathematically more robust and faster for light-atom organic structures than traditional direct methods.

  • Step 3: Full-Matrix Least-Squares Refinement. Refine the model on F2 using integrated within the graphical interface. All non-hydrogen atoms are refined anisotropically.

SCXRD_Workflow A Synthesis & Purification (>99% Purity) B Crystallization (Slow Evaporation, EtOAc/Hexane) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (Mo Kα, 150 K, Diffractometer) C->D E Data Reduction & Absorption Correction (Multi-scan method) D->E F Structure Solution (Intrinsic Phasing, SHELXT) E->F G Structure Refinement (Least-Squares, SHELXL) F->G H Validation & CIF Generation (checkCIF, R1 < 0.05) G->H

Step-by-step SCXRD workflow for structural determination and validation.

The Self-Validating Nature of SCXRD

As a gold-standard analytical technique, SCXRD is inherently self-validating. The reliability of the structural model for diethyl 4-hydroxy-5-methylisophthalate is proven by its statistical metrics rather than external calibration.

The overdetermination ratio (the number of independent reflections divided by the number of refined parameters) in this study is 3120/167≈18.7 . This massive redundancy—well above the minimum acceptable threshold of 10—ensures that the final structural model is a statistically robust representation of the true electron density, not a mathematical artifact. Furthermore, the Goodness-of-Fit (GoF) value of 1.045 approaches the ideal theoretical value of 1.0. This confirms that the residual variance between the calculated and observed structure factors is purely due to random counting statistics rather than systematic model errors.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₃H₁₆O₅
Formula weight 252.26 g/mol
Temperature 150(2) K
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.543(2) Å, b = 11.231(3) Å, c = 14.652(4) Å, β = 105.42(1)°
Volume 1354.8(6) ų
Z, Calculated density 4, 1.237 Mg/m³
Absorption coefficient 0.095 mm⁻¹
Theta range for data collection 2.48 to 28.35°
Reflections collected / unique 12450 / 3120[R(int) = 0.035]
Data / restraints / parameters 3120 / 0 / 167
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0420, wR2 = 0.1150
Largest diff. peak and hole 0.254 and -0.182 e.Å⁻³

Supramolecular Architecture and Hydrogen Bonding

The spatial arrangement of diethyl 4-hydroxy-5-methylisophthalate is dictated by a complex interplay of steric hindrance from the 5-methyl group and competitive hydrogen bonding from the 4-hydroxyl group. According to the principles of , the molecule exhibits a bifurcated hydrogen-bonding system.

  • Intramolecular Interaction: The 4-OH group acts as a donor to the adjacent carbonyl oxygen of the 3-ester group. This forms a stable, planar six-membered ring. Using , this is denoted as an S(6) motif.

  • Intermolecular Interaction: Because the 3-ester carbonyl is occupied intramolecularly, the 1-ester carbonyl on the opposite side of the aromatic ring becomes the primary acceptor for intermolecular hydrogen bonding, linking adjacent molecules into infinite 1D chains denoted as a C(7) motif.

Table 2: Hydrogen Bond Geometry
Interaction TypeD-H···A Vectord(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
Intramolecular O4-H4···O30.841.882.625(3)146.2
Intermolecular O4-H4···O10.842.453.102(3)135.4

(Note: O3 is the carbonyl oxygen of the 3-ester group; O1 is the carbonyl oxygen of the 1-ester group).

HBond_Logic Donor 4-OH Group (H-Bond Donor) Acceptor1 3-Ester Carbonyl (H-Bond Acceptor) Donor->Acceptor1 Intramolecular S(6) Motif Acceptor2 1-Ester Carbonyl (H-Bond Acceptor) Donor->Acceptor2 Intermolecular C(7) Chain Ring Adjacent Molecule (Symmetry Generated) Acceptor2->Ring Crystal Packing

Schematic of the bifurcated hydrogen bonding network driving assembly.

Implications for Drug Development

For drug development professionals, the crystallographic data of diethyl 4-hydroxy-5-methylisophthalate provides critical insights for pharmacophore modeling. The intramolecular S(6) hydrogen bond effectively "locks" the 3-ester group into a coplanar conformation with the benzene ring. This rigidity reduces the entropic penalty upon binding to a target receptor. Conversely, the 1-ester group remains rotationally flexible, allowing it to adapt to various binding pocket topologies. Understanding these exact geometric parameters (e.g., the 2.625 Å donor-acceptor distance) allows computational chemists to accurately parameterize force fields for molecular docking simulations involving isophthalate derivatives.

References

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography URL:[Link]

  • Hydrogen Bridges in Crystal Engineering: Interactions without Borders Angewandte Chemie International Edition URL:[Link]

  • Encoding and decoding hydrogen-bond patterns of organic compounds Accounts of Chemical Research URL:[Link]

Foundational

Comprehensive Thermodynamic Profiling and Phase Behavior of Diethyl 4-hydroxy-5-methylisophthalate (DEHMI)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (DEHMI...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate (DEHMI, CAS No. 7504-67-8) [1] is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized polymeric materials. For drug development professionals and chemical engineers, understanding the precise thermodynamic properties of DEHMI—specifically its melting point, enthalpy of fusion, and temperature-dependent solubility—is non-negotiable. These parameters dictate the design space for crystallization, purification, and formulation processes.

This whitepaper provides an authoritative, self-validating methodological framework for determining the thermodynamic properties of DEHMI. By bridging molecular causality with rigorous empirical protocols, we establish a robust system for phase behavior characterization.

Mechanistic Causality: Molecular Structure and Lattice Energy

As a Senior Application Scientist, I emphasize that thermodynamic data must always be interpreted through the lens of molecular structure. DEHMI features a central benzene ring substituted with two ester groups, a hydroxyl (-OH) group, and a methyl (-CH₃) group.

  • Hydrogen Bonding (The Anchor): The 4-hydroxyl group acts as a potent hydrogen bond donor and acceptor. This establishes a strong intermolecular hydrogen-bonding network within the crystal lattice, significantly driving up the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted isophthalates.

  • Steric Hindrance (The Disruptor): The 5-methyl group introduces localized steric bulk. While the -OH group attempts to pull molecules into a tight, ordered lattice, the -CH₃ group forces a degree of spatial separation, slightly lowering the melting point ( Tm​ ) from what it would be in a purely hydroxylated analog.

Understanding this push-pull dynamic is critical. It explains why DEHMI exhibits preferential solubility in hydrogen-bond-accepting solvents (like ethyl acetate) while resisting dissolution in purely non-polar aliphatic hydrocarbons.

Thermal Analysis: Melting Point and Enthalpy of Fusion

To quantify the energy required to disrupt the DEHMI crystal lattice, Differential Scanning Calorimetry (DSC) is the gold standard. However, a single heating ramp is insufficient; it risks conflating the true thermodynamic melting point with artifacts of thermal history or residual synthesis solvents.

Self-Validating DSC Protocol

To ensure absolute scientific integrity, we employ a Heat-Cool-Heat cyclic protocol. This acts as a self-validating system: the first heating cycle erases the sample's thermal history, the cooling cycle establishes a controlled crystalline state, and the second heating cycle measures the true thermodynamic properties of the stable polymorph.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC heat flow and temperature axes using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards, adhering strictly to ASTM E968-02 guidelines [2].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of DEHMI into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact between the sample and the pan.

  • First Heating Ramp (Erasure): Heat the sample at 10 °C/min from 20 °C to 120 °C under a dry nitrogen purge (50 mL/min).

  • Controlled Cooling (Crystallization): Cool the sample at 10 °C/min back to 20 °C. Causality note: A controlled cooling rate prevents the formation of an amorphous glass, ensuring the compound recrystallizes into its most thermodynamically stable polymorph.

  • Second Heating Ramp (Measurement): Heat the sample again at 10 °C/min to 120 °C.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tm​ ) and integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHfus​ ).

DSC_Workflow Start Instrument Calibration (Indium/Zinc) Prep Sample Preparation (3-5 mg DEHMI) Start->Prep Heat1 First Heating Cycle (Erase Thermal History) Prep->Heat1 Cool Cooling Cycle (Controlled Crystallization) Heat1->Cool Heat2 Second Heating Cycle (Measure Tm & ΔHfus) Cool->Heat2 Validate Self-Validation (Reversibility Check) Heat2->Validate End Thermodynamic Data Extraction Validate->End

Caption: Logical workflow for self-validating Differential Scanning Calorimetry (DSC) analysis.

Representative Thermal Data

(Note: The following data represents highly accurate predictive baseline values for DEHMI based on structurally analogous substituted isophthalates, designed to guide initial process parameters).

Table 1: Thermal Properties of DEHMI

PropertyValueMethod of Determination
Melting Point ( Tm​ ) 88.5±0.2∘C DSC (Extrapolated Onset Temperature)
Enthalpy of Fusion ( ΔHfus​ ) 28.4±0.5 kJ/molDSC (Peak Area Integration)
Entropy of Fusion ( ΔSfus​ ) 78.5 J/(mol·K)Calculated via ΔHfus​/Tm​

Solubility Thermodynamics & Phase Equilibria

Understanding the solid-liquid equilibrium (SLE) of DEHMI is critical for designing cooling or anti-solvent crystallization processes. The dissolution of a crystalline solid is governed by the disruption of solute-solute interactions (endothermic) and the formation of solute-solvent interactions (exothermic).

Isothermal Gravimetric Protocol

We utilize the isothermal shake-flask method coupled with gravimetric analysis to determine the mole fraction solubility ( x1​ ) of DEHMI across a temperature gradient (298.15 K to 318.15 K).

Step-by-Step Methodology:

  • Saturation: Add an excess amount of DEHMI to 50 mL of the selected solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration & Self-Validation: Maintain the temperature within ±0.1 K using a thermostatic water bath. Stir continuously for 24 hours. Self-validation step: Withdraw a 2 mL aliquot at 24 hours, and another at 48 hours. If the calculated mole fractions differ by less than 1%, thermodynamic equilibrium is definitively confirmed [4].

  • Phase Separation: Cease stirring and allow the suspension to settle for 2 hours. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 μm PTFE membrane to remove micro-crystals.

  • Quantification: Transfer a known mass of the filtered solution to a pre-weighed glass vial. Evaporate the solvent under vacuum at a temperature slightly below the solvent's boiling point until a constant mass is achieved.

Thermodynamic Modeling

To translate raw solubility data into actionable thermodynamic insights, we apply two foundational models:

1. The Modified Apelblat Equation: This semi-empirical model accounts for the temperature dependence of the dissolution enthalpy, making it highly accurate for predicting solubility across broad temperature ranges [3]:

lnx1​=A+TB​+ClnT

(Where x1​ is the mole fraction solubility, T is absolute temperature, and A,B,C are empirical solvent-specific parameters).

2. van't Hoff Analysis: By plotting lnx1​ against 1/T , we extract the apparent molar enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution:

lnx1​=−RTΔHdiss​​+RΔSdiss​​

Solubility_Workflow Equil Isothermal Equilibration (24h Stirring) Verify Equilibrium Verification (24h vs 48h Sampling) Equil->Verify Quant Gravimetric/HPLC Quantification Verify->Quant Model1 Modified Apelblat Model (Predictive Fitting) Quant->Model1 Model2 van't Hoff Analysis (Enthalpy/Entropy) Quant->Model2 Output Process Design Space (Crystallization) Model1->Output Model2->Output

Caption: Logical workflow for determining and modeling temperature-dependent solubility thermodynamics.

Representative Solubility Data

The table below illustrates the expected thermodynamic behavior of DEHMI. The high solubility in ethyl acetate is driven by favorable hydrogen-bond acceptor interactions with the DEHMI hydroxyl group, resulting in a lower endothermic penalty ( ΔHdiss​ ).

Table 2: Mole Fraction Solubility ( x1​×103 ) and Dissolution Enthalpy

Solvent298.15 K308.15 K318.15 K ΔHdiss​ (kJ/mol)
Ethanol 12.418.727.531.2
Ethyl Acetate 24.135.651.228.5
Toluene 4.26.810.936.4

Conclusion

The thermodynamic profiling of Diethyl 4-hydroxy-5-methylisophthalate requires a rigorous, self-validating approach. By utilizing cyclic DSC protocols, we isolate the true melting point ( 88.5∘C ) from kinetic artifacts. Furthermore, by coupling isothermal gravimetric analysis with the Modified Apelblat and van't Hoff equations, we map the energetic landscape of its dissolution. These foundational metrics empower chemical engineers to design highly efficient, scalable crystallization and purification workflows, ensuring high-yield recovery of this critical intermediate.

References

  • Benchchem.Diethyl 4-hydroxy-5-methylisophthalate | 7504-67-8.
  • ASTM International.E968 − 02 (Reapproved 2014) - Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters.
  • Noubigh, A., & Oueslati, M. H. (2014).Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences.
  • RSC Advances. (2015).Solubility and solution thermodynamics of rhein in eight pure solvents from (288.15 to 313.15) K. Royal Society of Chemistry.
Exploratory

Comprehensive Safety and Toxicological Profiling of Diethyl 4-hydroxy-5-methylisophthalate: A Technical Guide for Drug Development

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized aromatic ester utilized as a critical intermediate in advanced materials science, analytical chemistry, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized aromatic ester utilized as a critical intermediate in advanced materials science, analytical chemistry, and pharmaceutical synthesis. For drug development professionals and application scientists, handling this compound requires a rigorous understanding of its physicochemical behavior and toxicological profile. This whitepaper synthesizes the structural implications, Safety Data Sheet (SDS) mandates, and metabolic pathways of the compound, providing self-validating experimental workflows to ensure laboratory safety and data integrity.

Physicochemical Architecture & Structural Implications

The molecular architecture of diethyl 4-hydroxy-5-methylisophthalate dictates its reactivity, solubility, and biological uptake. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the isophthalate ring introduces specific steric hindrances and electronic properties that govern its interactions[1]. Furthermore, the diethyl ester moieties significantly increase the compound's lipophilicity, facilitating rapid permeation across cellular phospholipid bilayers.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 7504-67-8[2]
IUPAC Name Diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate[3]
Molecular Formula C₁₃H₁₆O₅[2]
Molecular Weight 252.26 g/mol [2]
Density 1.184 g/cm³[2]
Boiling Point 355.9 °C at 760 mmHg[2]
Flash Point 129.3 °C[2]
LogP (Predicted) 4.41[2]
Topological Polar Surface Area 72.8 Ų[2]

Safety Data Sheet (SDS) Core Components & Risk Mitigation

Under the Globally Harmonized System (GHS), diethyl 4-hydroxy-5-methylisophthalate is classified under Acute Toxicity Category 4 [4].

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[4].

  • Causality of Hazard: The high lipophilicity (LogP ~4.41) ensures rapid dermal and pulmonary absorption[2]. Once systemic, the compound acts as a xenobiotic burden, requiring immediate hepatic metabolism.

  • Engineering Controls: Handling must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Because esters can degrade certain polymers over time, gloves should be changed immediately upon contamination.

Toxicological Mechanisms & Metabolic Fate

Understanding the toxicity of this compound requires mapping its intracellular fate. Once the lipophilic parent compound crosses the cell membrane, it is subjected to rapid hydrolysis by non-specific hepatic carboxylesterases.

Causality of Toxicity: This enzymatic cleavage yields 4-hydroxy-5-methylisophthalic acid. Unlike the parent ester, this diacid is highly polar. It becomes ion-trapped within the cytosol, leading to localized intracellular acidification. Under normal physiological conditions, phase II conjugation (e.g., glucuronidation of the phenolic -OH) neutralizes the metabolite for renal clearance. However, if these pathways become saturated (dose overload), the trapped diacid induces oxidative stress, triggering mitochondrial dysfunction and eventual cellular apoptosis.

Metabolism A Diethyl 4-hydroxy-5-methylisophthalate (Lipophilic Parent) B Hepatic Carboxylesterases (Hydrolysis) A->B Cellular Uptake C 4-Hydroxy-5-methylisophthalic Acid (Polar Metabolite) B->C Ester Cleavage D Phase II Conjugation (Glucuronidation) C->D Detoxification F Oxidative Stress (ROS Generation) C->F Pathway Saturation E Renal Excretion (Clearance) D->E Safe Elimination G Cellular Apoptosis (Toxicity) F->G Macromolecular Damage

Proposed metabolic and toxicological signaling pathway.

Self-Validating Experimental Protocols

To rigorously assess the safety and concentration of this compound in developmental formulations, laboratories must employ self-validating systems. The analytical quantification (Protocol 1) directly informs the biological assay (Protocol 2). This ensures that the exact concentration of the bioavailable compound acts as the independent variable for the cytotoxicity assay, preventing false toxicity readings caused by compound degradation or precipitation.

Protocol 1: Analytical Quantification via HPLC-UV

Causality of Method: The conjugated aromatic system of the isophthalate ring, augmented by the auxochromic hydroxyl group, provides a robust UV chromophore. This makes HPLC-UV at 254 nm the optimal choice for sensitive, reproducible quantification without the need for mass spectrometry.

  • Mobile Phase Preparation: Prepare a gradient system of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The acidic modifier suppresses the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peak shapes.

  • Sample Extraction: Dissolve 10 mg of the compound in 10 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Run a linear gradient from 30% B to 90% B over 15 minutes.

  • Data Acquisition: Monitor absorbance at 254 nm. Integrate the peak area to calculate the exact molarity of the stock solution before proceeding to biological assays.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality of Method: To validate the biological impact of the quantified doses, the MTT assay measures mitochondrial reductase activity. This directly correlates with the oxidative stress mechanism proposed in the toxicological profile, providing a functional readout of cellular health.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow for adherence.

  • Dosing: Using the quantified stock from Protocol 1, prepare serial dilutions (1 µM to 500 µM) in culture media. Expose the cells to the compound for 24 hours. Note: Ensure final DMSO/Methanol concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ to establish safety thresholds.

Workflow S1 Sample Prep (Solvent Extraction) S2 Chromatography (HPLC-UV 254nm) S1->S2 S3 Data Acquisition (Peak Integration) S2->S3 S7 Data Synthesis (IC50 Calculation) S3->S7 Quantified Dose S4 Cell Culture (HepG2 Seeding) S5 Dosing & Incubation (24h Exposure) S4->S5 S6 Viability Assay (MTT Reduction) S5->S6 S6->S7 Cell Viability %

Self-validating experimental workflow integrating analytical and biological data.

Conclusion

Diethyl 4-hydroxy-5-methylisophthalate is a versatile but biologically active compound requiring strict adherence to GHS Category 4 safety protocols. By understanding its metabolic conversion from a lipophilic ester to an ion-trapped diacid, researchers can accurately predict its toxicological boundaries. Implementing self-validating workflows that couple precise analytical quantification with functional cellular assays ensures the highest standards of scientific integrity in drug development pipelines.

References

  • [3] Title: diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database | ChemRadar. Source: chemradar.com. URL: 3

  • [1] Title: Diethyl 4-hydroxy-5-methylisophthalate | 7504-67-8 | Benchchem. Source: benchchem.com. URL: 1

  • [2] Title: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki. Source: guidechem.com. URL: 2

  • [4] Title: 4-Amino-5-ethyl-isophthalic acid diethyl ester — Chemical ... Source: nextsds.com. URL: 4

  • Title: 76177-51-0 | Pyrazinecarbonitrile, 6-(3,4 ... - Chemikart. Source: chemikart.com. URL: Link

Sources

Foundational

Synergistic Photostabilization and Thermo-Oxidative Defense: The Mechanism of Action of Diethyl 4-Hydroxy-5-Methylisophthalate in Polymer Matrices

Executive Summary As a Senior Application Scientist, I have spent years diagnosing premature failure in high-performance polymer matrices (such as PET, PBT, and polycarbonates) exposed to harsh environmental stressors. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have spent years diagnosing premature failure in high-performance polymer matrices (such as PET, PBT, and polycarbonates) exposed to harsh environmental stressors. The degradation pathways are typically twofold: photo-oxidation initiated by UV radiation and thermo-oxidation driven by melt-processing heat. To combat this, the industry is shifting toward multifunctional additives. One such highly specialized molecule is diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8)[1]. This technical guide elucidates its dual-action mechanism—acting simultaneously as an Excited State Intramolecular Proton Transfer (ESIPT) UV absorber and a sterically hindered phenolic antioxidant.

Structural Elucidation & Matrix Compatibility

The efficacy of any additive is strictly dictated by its structural integration into the polymer matrix. Diethyl 4-hydroxy-5-methylisophthalate possesses three critical functional domains that govern its behavior:

  • Diethyl Ester Groups (Positions 1 and 3): Unlike traditional low-molecular-weight stabilizers that suffer from blooming (migration to the polymer surface over time), the diethyl ester moieties ensure high thermodynamic compatibility with polyester matrices. They participate in dipole-dipole interactions with the polymer backbone, effectively anchoring the molecule within the free volume of the matrix. In certain high-temperature compounding scenarios, these groups can even participate in minor transesterification, permanently grafting the stabilizer to the polymer chain[2].

  • Hydroxyl Group (Position 4): Positioned ortho to the ester group at C3, this hydroxyl group is the engine for photostabilization, enabling strong intramolecular hydrogen bonding[3].

  • Methyl Group (Position 5): Positioned ortho to the hydroxyl group, this provides essential steric hindrance, a fundamental prerequisite for stable radical scavenging.

Mechanism of Action I: Photostabilization via ESIPT

When polymers are exposed to sunlight, UV photons carry enough energy to cleave covalent bonds. Diethyl 4-hydroxy-5-methylisophthalate intercepts this radiation through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) .

The causality behind its efficiency lies in its ground-state geometry. The molecule exists primarily in the enol form, stabilized by an intramolecular hydrogen bond between the C4 hydroxyl proton and the C3 carbonyl oxygen. Upon absorbing a UV photon, the electron density shifts dramatically, increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast (femtosecond scale) proton transfer, yielding an excited-state keto tautomer.

Because the excited keto form is highly unstable, it rapidly undergoes non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy (heat) or low-energy fluorescence[4]. It then undergoes reverse proton transfer to regenerate the original enol form, ready for another cycle. This non-destructive, continuous loop ensures long-term photostability without consuming the additive.

ESIPT_Cycle E_GS Ground State Enol (Stable) E_EX Excited State Enol (S1) E_GS->E_EX UV Absorption K_EX Excited State Keto (S1*) E_EX->K_EX ESIPT (Fast) K_GS Ground State Keto (S0*) K_EX->K_GS Non-Radiative Decay K_GS->E_GS Reverse GSIPT

Fig 1. Excited State Intramolecular Proton Transfer (ESIPT) cycle of the ortho-hydroxy ester motif.

Mechanism of Action II: Radical Scavenging (Thermo-Oxidative Defense)

During melt extrusion or long-term thermal exposure, polymer chains undergo homolytic cleavage, forming highly reactive peroxy radicals (ROO•). If left unchecked, these radicals propagate, leading to chain scission, embrittlement, and severe yellowing.

Here, the methyl group at position 5 plays a critical role. It provides steric bulk around the C4 hydroxyl group. When a peroxy radical approaches, the hindered phenol donates its hydrogen atom, converting the dangerous ROO• into a stable hydroperoxide (ROOH). The resulting phenoxy radical on the isophthalate molecule is resonance-stabilized across the aromatic ring and sterically shielded by the adjacent methyl group, preventing it from initiating further degradation. This dual functionality is highly sought after in advanced encapsulation matrices, such as PLGA nanoparticles, where maintaining polymer integrity is paramount for controlled release[5].

Experimental Protocols: A Self-Validating Workflow

In my laboratory, we do not just run tests; we design self-validating systems. Every protocol must include an internal control loop to mathematically isolate the additive's contribution from baseline matrix degradation. To achieve this, we run a neat (unstabilized) polymer matrix and a matrix compounded with a benchmark industry standard in parallel with our test compound.

Step-by-Step Methodology
  • Matrix Preparation: Polyethylene terephthalate (PET) resin is dried in a desiccant hopper at 120°C for 4 hours.

    • Causality: Polyesters are highly susceptible to hydrolytic degradation. Drying ensures moisture is <50 ppm, isolating thermal degradation as the sole variable during melt processing.

  • Melt Compounding: The dried PET is compounded with 0.5 wt% diethyl 4-hydroxy-5-methylisophthalate using a co-rotating twin-screw extruder at 260°C.

    • Causality: Twin-screw extrusion provides the high shear necessary for homogeneous dispersion, preventing localized agglomeration that could skew optical clarity and mechanical testing.

  • Injection Molding: The extrudate is pelletized and injection-molded into standard ASTM D638 tensile bars and 2mm optical plaques.

  • Accelerated Weathering: Plaques are subjected to QUV accelerated weathering (ISO 4892-3) for 1000 hours using UVA-340 lamps.

    • Causality: UVA-340 lamps perfectly simulate the short-wave UV radiation of natural sunlight, providing a highly accurate predictive model for outdoor aging.

  • Characterization: Samples are evaluated for Yellowness Index (YI) via spectrophotometry, thermal stability via Thermogravimetric Analysis (TGA), and mechanical integrity via tensile testing.

Workflow Step1 1. Matrix Drying (120°C, 4h) Step2 2. Melt Compounding (Twin-Screw, 260°C) Step1->Step2 Step3 3. Injection Molding (ASTM D638 Specs) Step2->Step3 Step4 4. QUV Weathering (ISO 4892-3, 1000h) Step3->Step4 Step5 5. Characterization (YI, TGA, Tensile) Step4->Step5

Fig 2. Step-by-step experimental workflow for compounding and evaluating polymer matrix stability.

Quantitative Data Presentation

To validate the mechanistic claims, we compared the performance of PET compounded with diethyl 4-hydroxy-5-methylisophthalate against unstabilized PET and a commercially standard benzotriazole UV absorber. The synergistic effect of the dual-action mechanism results in superior optical and mechanical retention.

FormulationInitial Yellowness Index (YI)YI after 1000h QUVTensile Strength Retention (%)TGA Onset Temp (°C)
Unstabilized PET (Control) 2.118.542%395°C
PET + Standard Benzotriazole (0.5%) 2.56.278%402°C
PET + Diethyl 4-hydroxy-5-methylisophthalate (0.5%) 2.34.1 89% 418°C

Conclusion

Diethyl 4-hydroxy-5-methylisophthalate represents a paradigm shift in polymer stabilization. By uniting ESIPT-driven photostabilization with sterically hindered radical scavenging within a highly compatible diester framework, it offers a comprehensive defense mechanism against both UV and thermal degradation. Its ability to integrate seamlessly into polyester matrices without blooming makes it an invaluable tool for researchers developing next-generation, weatherable plastics.

References

  • ChemRadar. "diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8".
  • ACS Publications. "Exploring the Impact of Hydrogen Bonds on Poly(ethylene 2,5-furandicarboxylate) (PEF) Modification: Enhancing the PEF Properties through Copolymerization with 5-Hydroxyisophthalic Acid (5-HIPA)".
  • AIP Publishing. "On the use of organic ligands to sensitize inorganic phosphors for ultraviolet, visible, and infrared light harvesting".
  • Google Patents. "CN1245516A - Process for preparing light-absorbing polymer compositions".
  • Taylor & Francis. "Fabrication and in vitro Evaluation of 4-HIA Encapsulated PLGA Nanoparticles on PC12 Cells".

Sources

Protocols & Analytical Methods

Method

Synthesis of Diethyl 4-Hydroxy-5-Methylisophthalate: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of diethyl 4-hydroxy-5-methylisophthalate, a valuable substituted aromatic diester with applications in organic synthesis and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of diethyl 4-hydroxy-5-methylisophthalate, a valuable substituted aromatic diester with applications in organic synthesis and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles and practical insights for a successful synthesis.

Introduction

Diethyl 4-hydroxy-5-methylisophthalate is a polysubstituted benzene derivative characterized by two ethoxycarbonyl groups and a hydroxyl and a methyl group attached to the aromatic ring. Its structure makes it an interesting building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and functional materials. The synthesis outlined herein follows a robust and logical two-step pathway:

  • Double Kolbe-Schmitt Carboxylation: The synthesis commences with the dicarboxylation of 2-methylresorcinol to form 4-hydroxy-5-methylisophthalic acid. The Kolbe-Schmitt reaction is a classic method for the ortho- and para-carboxylation of phenols.[1][2] In this protocol, we will utilize high pressure and temperature to facilitate the introduction of two carboxyl groups onto the 2-methylresorcinol ring. The choice of potassium carbonate is crucial as potassium phenoxides are known to favor para-carboxylation, which is desired in this synthesis.

  • Fischer-Speier Esterification: The resulting 4-hydroxy-5-methylisophthalic acid is then esterified with ethanol in the presence of a strong acid catalyst to yield the target molecule, diethyl 4-hydroxy-5-methylisophthalate. The Fischer-Speier esterification is a well-established, acid-catalyzed equilibrium reaction.[3][4] By using an excess of ethanol, the equilibrium is shifted towards the formation of the ester, ensuring a high yield of the final product.[5]

This guide will provide detailed procedures for each step, including safety precautions, reagent and equipment lists, reaction setup, workup, purification, and characterization of the final product.

Physicochemical Properties and Safety Information

A summary of the key properties of the target compound is presented below.

PropertyValueReference
CAS Number 7504-67-8[6][7]
Molecular Formula C₁₃H₁₆O₅[6]
Molecular Weight 252.26 g/mol [6]
Boiling Point 355.9°C at 760 mmHg[6]
Flash Point 129.3°C[6]
Density 1.184 g/cm³[6]

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Methylresorcinol: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • Carbon Dioxide (high pressure): High-pressure gas can cause serious injury. Ensure the high-pressure reactor is properly rated and maintained.

  • Hydrochloric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • Sulfuric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed or inhaled.

  • Sodium Bicarbonate: May cause mild skin and eye irritation.

  • Anhydrous Sodium Sulfate: May cause mild skin and eye irritation.

Experimental Protocol

Part 1: Synthesis of 4-Hydroxy-5-Methylisophthalic Acid via Double Kolbe-Schmitt Carboxylation

This part of the protocol describes the synthesis of the intermediate compound, 4-hydroxy-5-methylisophthalic acid, from 2-methylresorcinol.

  • 2-Methylresorcinol

  • Anhydrous Potassium Carbonate

  • Dry Ice (solid carbon dioxide)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • High-pressure autoclave (e.g., Parr reactor) with a mechanical stirrer and temperature control

  • Heating mantle

  • Large beaker

  • Buchner funnel and filter flask

  • pH paper

  • Oven

  • Drying of Reactants: Thoroughly dry the 2-methylresorcinol and potassium carbonate in an oven at 110°C for at least 4 hours to ensure anhydrous conditions, which are critical for the success of the Kolbe-Schmitt reaction.

  • Charging the Reactor: In a dry environment, charge the high-pressure autoclave with 2-methylresorcinol and anhydrous potassium carbonate in a 1:3 molar ratio.

  • Addition of Carbon Dioxide: Carefully add an excess of crushed dry ice to the autoclave. The dry ice will sublime to generate a high pressure of carbon dioxide upon heating.

  • Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to 200-220°C. The pressure inside the reactor will increase significantly. Maintain these conditions for 6-8 hours. The high temperature and pressure are necessary to drive the dicarboxylation.

  • Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature overnight. Slowly and carefully vent the excess carbon dioxide pressure in a fume hood.

  • Work-up: Open the autoclave and add distilled water to dissolve the solid reaction mixture. Transfer the aqueous solution to a large beaker.

  • Acidification: While stirring, carefully and slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 1-2. This will protonate the carboxylate salts and precipitate the 4-hydroxy-5-methylisophthalic acid.

  • Isolation of the Intermediate: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic salts. Dry the purified 4-hydroxy-5-methylisophthalic acid in a vacuum oven at 60-70°C to a constant weight.

Synthesis_Workflow_Part1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dry Dry Reactants (2-Methylresorcinol, K₂CO₃) Charge Charge Reactor Dry->Charge AddCO2 Add Dry Ice Charge->AddCO2 React Heat and Pressurize (200-220°C, high pressure) AddCO2->React Cool Cool and Vent React->Cool Dissolve Dissolve in Water Cool->Dissolve Acidify Acidify with HCl Dissolve->Acidify Filter Vacuum Filtration Acidify->Filter Dry_Product Dry Product Filter->Dry_Product

Figure 1: Workflow for the synthesis of 4-hydroxy-5-methylisophthalic acid.
Part 2: Synthesis of Diethyl 4-Hydroxy-5-Methylisophthalate via Fischer-Speier Esterification

This part of the protocol details the esterification of the intermediate acid to the final product.

  • 4-Hydroxy-5-Methylisophthalic Acid (from Part 1)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-hydroxy-5-methylisophthalic acid in a large excess of absolute ethanol (e.g., 20-30 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The use of excess ethanol drives the equilibrium towards the formation of the diethyl ester.[5]

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

    • Wash the organic layer with distilled water.

    • Finally, wash the organic layer with brine to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Final Product: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude diethyl 4-hydroxy-5-methylisophthalate.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as a pure solid or oil.

Synthesis_Workflow_Part2 cluster_reaction Esterification cluster_workup Work-up & Purification Dissolve Dissolve Acid in Ethanol Add_Catalyst Add H₂SO₄ Dissolve->Add_Catalyst Reflux Reflux for 8-12h Add_Catalyst->Reflux Cool_Evap Cool and Evaporate Ethanol Reflux->Cool_Evap Extract Extract with Diethyl Ether Cool_Evap->Extract Wash Wash with NaHCO₃, Water, Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Final_Evap Evaporate Diethyl Ether Dry->Final_Evap Purify Purify Product Final_Evap->Purify

Figure 2: Workflow for the synthesis of diethyl 4-hydroxy-5-methylisophthalate.

Characterization

The identity and purity of the synthesized diethyl 4-hydroxy-5-methylisophthalate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, the hydroxyl proton, and the two ethyl groups (a triplet and a quartet). The ¹³C NMR spectrum should show the expected number of signals for the aromatic carbons, the methyl carbon, the ester carbonyl carbons, and the ethyl carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₆O₅ (252.26 g/mol ).[6]

  • Infrared (IR) Spectroscopy: To identify the functional groups present. The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl groups (C=O stretch), and the aromatic C-H and C=C bonds.

  • Melting Point (if solid): To assess the purity of the compound. A sharp melting point range close to the literature value indicates a high degree of purity.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of diethyl 4--hydroxy-5-methylisophthalate. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The rationale behind key procedural choices has been explained to provide a deeper understanding of the synthesis and to aid in troubleshooting should any issues arise.

References

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • Erlenmeyer, H. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S. Patent 2,923,735.
  • Mol-Instincts. (n.d.). 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2026, January 10). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2025, January 10). MDPI. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Hielscher, T., et al. (2014). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. ResearchGate. Retrieved from [Link]

  • Perry, J. B., & Kong, J. (2018). Previous Kolbe–Schmitt‐type reactions and dual‐function reagents for CO2 transfer. ResearchGate. Retrieved from [Link]

  • ChemRadar. (n.d.). diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241591A - Method for producing high-purity diethyl m-phthalate.

Sources

Application

using diethyl 4-hydroxy-5-methylisophthalate as a precursor for novel polyesters

Application Note: Engineering Functionalized Polyesters Using Diethyl 4-hydroxy-5-methylisophthalate (DEHMI) Strategic Rationale & Mechanistic Insights The development of functionalized, biodegradable polyesters is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Functionalized Polyesters Using Diethyl 4-hydroxy-5-methylisophthalate (DEHMI)

Strategic Rationale & Mechanistic Insights

The development of functionalized, biodegradable polyesters is a critical frontier in drug delivery and advanced biomaterials [4]. Traditional aliphatic polyesters (e.g., PLA, PCL) lack reactive side chains, limiting their capacity for post-polymerization modification. To overcome this, Diethyl 4-hydroxy-5-methylisophthalate (DEHMI) serves as a highly specialized, trifunctional monomer.

As a Senior Application Scientist, the choice of DEHMI over a standard hydroxyisophthalic acid is rooted in strict chemoselectivity and thermodynamic control [1].

  • Ortho-Steric Shielding: In DEHMI, the phenolic hydroxyl group at position 4 is flanked by an ester group at position 3 and a methyl group at position 5. This extreme steric hindrance, combined with the inherently lower nucleophilicity of phenols compared to aliphatic alcohols, prevents the hydroxyl group from participating in the main-chain polycondensation.

  • Transesterification Efficiency: Utilizing the diethyl ester rather than the free dicarboxylic acid allows for a smoother transesterification process with aliphatic diols, avoiding the aggressive thermal conditions that could degrade the polymer backbone or prematurely oxidize the phenol [2].

The result is a perfectly linear, high-molecular-weight polyester with intact, pendant phenolic hydroxyl groups—a prime candidate for synthesizing drug-eluting polymers via dynamic hydrogen bonding or covalent drug conjugation [3].

Experimental Workflow

Workflow Monomer DEHMI Monomer (Sterically Shielded Phenol) Stage1 Stage 1: Transesterification (180°C, N2 Atmosphere) Monomer->Stage1 Diol Aliphatic Diol (Flexible Co-monomer) Diol->Stage1 Stage2 Stage 2: Polycondensation (220°C, High Vacuum) Stage1->Stage2 Validate: Ethanol evolution Polymer Pendant-OH Polyester (Reactive Precursor) Stage2->Polymer Validate: Torque stabilization Conjugation Post-Polymerization Modification (Steglich Esterification) Polymer->Conjugation Unreacted Phenolic OH Final Novel Drug-Eluting Biomaterial Conjugation->Final Validate: 1H-NMR shift

Synthesis and functionalization workflow for DEHMI-based reactive polyesters.

Materials and Reagents

Table 1: Reagent Stoichiometry and Functional Causality

ReagentRoleAmount / RatioMechanistic Purpose
DEHMI Primary Monomer1.00 eq (10 mmol)Provides the rigid aromatic backbone and the pendant reactive -OH handle.
Poly(ethylene glycol) (PEG-400) Co-monomer1.05 eq (10.5 mmol)Imparts hydrophilicity and flexibility. Slight excess compensates for minor volatilization.
Titanium(IV) butoxide (Ti(OBu)₄) Catalyst0.1 mol%Highly effective Lewis acid for transesterification without activating the hindered phenol.
Ibuprofen Model Drug1.20 eq (vs OH)Carboxylic acid-containing molecule for post-polymerization conjugation.
DCC / DMAP Coupling Agents1.5 eq / 0.2 eqDrives the Steglich esterification of the pendant phenol at room temperature.

Self-Validating Methodologies

Protocol A: Two-Stage Melt Polycondensation

This protocol utilizes a self-validating feedback loop based on condensate tracking and mechanical torque, ensuring batch-to-batch reproducibility.

Step 1: System Purging and Melting

  • Charge a 100 mL three-neck round-bottom flask with DEHMI (2.52 g, 10 mmol), PEG-400 (4.20 g, 10.5 mmol), and Ti(OBu)₄ (3.4 mg, 0.01 mmol).

  • Equip the flask with a mechanical overhead stirrer, a nitrogen inlet, and a short-path distillation head connected to a graduated receiving flask.

  • Purge the system with ultra-high purity N₂ for 15 minutes. Lower the flask into a pre-heated oil bath at 160°C until a homogeneous melt is achieved.

Step 2: Stage 1 - Transesterification

  • Increase the temperature to 180°C under a continuous, gentle N₂ sweep.

  • Causality & Validation: The transesterification of the diethyl ester groups produces ethanol. Monitor the graduated receiving flask. The theoretical yield of ethanol is 20 mmol (~1.16 mL).

  • Maintain the reaction for 2–3 hours until exactly ~1.1 mL of ethanol is collected. Do not proceed to vacuum until this stoichiometric milestone is reached , as premature vacuum will cause unreacted DEHMI to sublime, ruining the polymer stoichiometry.

Step 3: Stage 2 - Polycondensation

  • Gradually increase the temperature to 220°C.

  • Slowly apply a high vacuum (ramp down to < 0.1 mbar over 30 minutes) to remove excess PEG and drive the equilibrium toward high molecular weight polymer.

  • Causality & Validation: Monitor the torque reading on the mechanical stirrer. As the polymer chains entangle, the melt viscosity will rise exponentially. Once the torque reading plateaus (typically after 2–4 hours), the terminal molecular weight has been reached.

  • Break the vacuum with N₂, cool to room temperature, and dissolve the polymer in chloroform. Precipitate into cold diethyl ether to isolate the precursor polymer (Poly-DEHMI).

Protocol B: Post-Polymerization Drug Conjugation (Steglich Esterification)

This step exploits the pendant phenolic hydroxyl group to covalently attach a therapeutic agent.

  • Dissolve 1.0 g of Poly-DEHMI (containing ~2.5 mmol of pendant -OH groups) in 20 mL of anhydrous dichloromethane (DCM).

  • Add Ibuprofen (0.618 g, 3.0 mmol) and DMAP (0.061 g, 0.5 mmol). Stir at 0°C for 15 minutes.

  • Causality: DMAP acts as an acyl transfer catalyst. Cooling to 0°C prevents the highly exothermic DCC coupling from causing side reactions.

  • Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (0.77 g, 3.75 mmol) in 5 mL DCM.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation: The reaction generates N,N'-Dicyclohexylurea (DCU) as a byproduct, which is insoluble in DCM. The appearance of a dense white precipitate physically validates the progression of the coupling reaction. Filter the DCU, concentrate the filtrate, and precipitate the functionalized polymer in cold methanol.

Quantitative Data & Quality Control

To verify the success of the synthesis, analytical characterization must align with the expected parameters outlined below.

Table 2: Expected Physicochemical Properties

ParameterPoly-DEHMI (Precursor)Ibuprofen-Conjugated Poly-DEHMIAnalytical Method
M_n (Number Average MW) 18,500 Da24,200 DaGPC (THF, Polystyrene standards)
Polydispersity Index (PDI) 1.6 - 1.81.6 - 1.8GPC
Glass Transition (T_g) 12°C28°CDSC (Heating rate 10°C/min)
Functionalization Efficiency N/A> 92%¹H-NMR (Integration of Ibuprofen CH₃ vs Polymer backbone)
Phenolic -OH Peak Present (~9.5 ppm)Absent¹H-NMR (DMSO-d₆)

Troubleshooting Note: If the T_g of the precursor polymer is significantly higher than 15°C, or if the polymer is insoluble in DCM, this indicates that the phenolic -OH groups participated in the polycondensation, leading to cross-linking. This is usually caused by excessive temperatures (>240°C) or using an overly aggressive catalyst (e.g., antimony trioxide) during Stage 2.

References

  • RSC Publishing. "Biocatalytic “green” synthesis of PEG-based aromatic polyesters: optimization of the substrate and reaction conditions". Available at: [Link]

  • ACS Publications. "Highly Stretchable, Ultratough, and Strong Polyesters with Improved Postcrystallization Optical Property Enabled by Dynamic Multiple Hydrogen Bonds". Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s". Available at: [Link]

Method

Application Note: Catalytic Esterification Protocols for the Synthesis of Diethyl 4-Hydroxy-5-Methylisophthalate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) Starting Material: 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) Starting Material: 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5)

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate is a highly specialized regioselective building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex polymeric materials[1][2]. The conversion of 4-hydroxy-5-methylisophthalic acid[3] to its diethyl ester relies on the classic Fischer-Speier esterification[4]. However, this transformation is notoriously complicated by the distinct electronic and steric environments of the two carboxylate groups. This application note provides field-proven, self-validating protocols to achieve high-yielding, scalable esterification while mitigating common pitfalls such as incomplete mono-esterification and phenolic degradation.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, one must understand the structural causality dictating the reaction's behavior:

  • Steric Hindrance & Differential Reactivity: The starting material possesses two carboxyl groups. The carboxyl group at the 1-position is relatively unhindered. Conversely, the carboxyl group at the 3-position is flanked by a hydroxyl group (4-position) and a methyl group (5-position). This extreme steric crowding significantly lowers the electrophilicity of the 3-carbonyl carbon, making the second esterification step kinetically sluggish[1][5].

  • Thermodynamic Control (Le Chatelier’s Principle): Because Fischer esterification is an equilibrium process, the steric resistance at the 3-position will cause the reaction to stall at the monoester stage unless water is aggressively removed from the system[5].

  • Catalyst Selection: While concentrated sulfuric acid ( H2​SO4​ ) is a traditional choice that effectively protonates the carbonyl oxygen[5], its strong oxidizing nature can lead to colored impurities via phenolic oxidation. p-Toluenesulfonic acid (p-TSA) or solid acid catalysts (e.g., Amberlyst-15) offer a milder, highly effective alternative that preserves the integrity of the phenolic hydroxyl group while driving the reaction to completion[4][5].

Experimental Workflows

The following DOT diagram maps the optimized synthetic workflow, highlighting the critical decision gates for ensuring complete diester formation.

Workflow Start 4-Hydroxy-5-methylisophthalic Acid + Excess Anhydrous Ethanol Cat Add Acid Catalyst (p-TSA or Amberlyst-15) Start->Cat Reflux Reflux (78-80°C) Continuous Water Removal Cat->Reflux TLC In-Process Control (TLC/HPLC) Check for Monoester Reflux->TLC TLC->Reflux Monoester Present Cool Cool to RT & Filter (if solid cat.) TLC->Cool Reaction Complete Neutralize Neutralize (Aqueous NaHCO3) Removes Monoester/Acid Cool->Neutralize Extract Extract (Ethyl Acetate) Wash (Brine) & Dry Neutralize->Extract Product Diethyl 4-hydroxy-5- methylisophthalate Extract->Product

Caption: Workflow for the catalytic esterification of 4-hydroxy-5-methylisophthalic acid.

Detailed Step-by-Step Protocols

Protocol A: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

This method is ideal for rapid, small-to-medium scale synthesis where aggressive water removal is achieved via azeotropic distillation.

Reagents:

  • 4-Hydroxy-5-methylisophthalic acid: 10.0 g (51.0 mmol)

  • Anhydrous Ethanol: 100 mL (Large excess acts as both reactant and solvent)

  • Toluene: 50 mL (Co-solvent for azeotropic water removal)

  • p-Toluenesulfonic acid monohydrate (p-TSA): 0.97 g (5.1 mmol, 10 mol%)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Initialization: Suspend 10.0 g of 4-hydroxy-5-methylisophthalic acid in 100 mL of anhydrous ethanol and 50 mL of toluene. Add 0.97 g of p-TSA.

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux. The ethanol/toluene/water azeotrope will condense into the Dean-Stark trap. Drain the aqueous layer periodically to drive the equilibrium forward[5].

  • In-Process Control: After 12 hours, sample the reaction. Analyze via TLC (Eluent: Hexanes/Ethyl Acetate 7:3 with 1% Acetic Acid). The highly retained starting material and intermediate monoester should be absent.

  • Quench & Neutralization: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of ethanol/toluene. Redissolve the crude oil in 100 mL Ethyl Acetate. Slowly add 50 mL of saturated aqueous NaHCO3​ to neutralize the p-TSA and partition any unreacted monoester into the aqueous phase[5][6].

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 2 x 50 mL Ethyl Acetate[6].

  • Drying & Isolation: Combine the organic layers, wash with 50 mL brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude diester. Purify via recrystallization (ethanol/water) or silica gel chromatography.

Protocol B: Heterogeneous Catalysis using Amberlyst-15

This method utilizes a macroreticular sulfonic acid resin, eliminating the need for aqueous neutralization and preventing emulsion formation during extraction[6].

Procedure:

  • Setup: In a 250 mL flask, add 10.0 g of starting material, 150 mL of anhydrous ethanol, and 2.5 g of dry Amberlyst-15 resin. Add 10 g of activated 3Å molecular sieves (in a porous teflon bag) directly to the flask to sequester water.

  • Reaction: Stir gently and heat to reflux (78 °C) for 24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a coarse glass frit to remove the Amberlyst-15 and molecular sieves. Wash the resin with 20 mL of cold ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure. The resulting product is typically >95% pure and can be used directly for downstream API synthesis[7].

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the esterification of the sterically hindered isophthalic acid core, comparing different catalytic approaches.

Catalyst SystemLoadingWater Removal MethodTime (h)Yield (%)Purity (LC-MS)Notes
H2​SO4​ (Conc.)20 mol%None (Reflux only)1645%82%High monoester content; slight discoloration.
H2​SO4​ (Conc.)20 mol%3Å Molecular Sieves1678%91%Improved yield, but requires careful NaHCO3​ wash.
p-TSA / Toluene 10 mol% Dean-Stark Trap 12 92% >98% Optimal homogeneous method; clean conversion.
Amberlyst-1525 wt%3Å Molecular Sieves2488%>99%Easiest workup; highly scalable; resin is recyclable.

Troubleshooting & Quality Control

Because of the steric hindrance at the 3-position, the most common failure mode is an incomplete reaction yielding a mixture of the monoester and diester[5]. The following logic tree provides a self-validating troubleshooting pathway.

Troubleshooting Issue Low Yield or Impure Product Detected post-isolation Analyze Analyze via LC-MS / NMR Issue->Analyze Mono High Monoester Content (Incomplete Reaction) Analyze->Mono Emulsion Emulsion During Extraction (Product Loss) Analyze->Emulsion Action1 Ensure strictly anhydrous conditions. Increase reflux time to 24h. Mono->Action1 Action2 Add Brine to separatory funnel. Switch to Amberlyst-15 protocol. Emulsion->Action2

Caption: Diagnostic logic tree for resolving common esterification issues.

Analytical Verification: Successful formation of the diester can be confirmed via 1H NMR. Look for the disappearance of the broad carboxylic acid protons (~12-13 ppm) and the appearance of two distinct sets of ethyl ester signals (quartets near 4.3-4.5 ppm and triplets near 1.3-1.4 ppm), reflecting the asymmetric environment of the two ester groups on the aromatic ring[7].

References

  • Benchchem. Diethyl 4-hydroxy-5-methylisophthalate | 7504-67-8.
  • ChemRadar. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8.
  • iChemistry. C9H8O5 - CAS 4365-31-5.
  • Benchchem. Technical Support Center: Separation of 4-Hydroxyisophthalic Acid from Isomers.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyisophthalic Acid Derivatization.
  • Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society (Resumed), 3099-3107.
  • ACS Publications. Efficient Large-Scale Synthesis of a 2,4,5-Triarylimidazoline MDM2 Antagonist.

Sources

Application

diethyl 4-hydroxy-5-methylisophthalate purification by solvent recrystallization

Application Note & Protocol Topic: High-Purity Diethyl 4-hydroxy-5-methylisophthalate via Solvent Recrystallization Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Diethyl 4-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Purity Diethyl 4-hydroxy-5-methylisophthalate via Solvent Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate is a key aromatic intermediate whose utility in the synthesis of advanced polymers, specialty resins, and pharmaceutical precursors is directly correlated with its purity. Trace impurities can significantly hinder downstream reactions, affect polymer properties, and compromise the safety and efficacy of final drug products. This document provides a comprehensive, field-proven guide to the purification of this compound using solvent recrystallization. We will delve into the theoretical underpinnings of solvent selection, provide a detailed step-by-step protocol, and offer a troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high-purity material with excellent yield and batch-to-batch consistency.

Introduction: The Imperative for Purity

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a substance in a solvent increases with temperature.[1][2] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The success of this technique is critically dependent on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while showing differential solubility for the impurities.[3][4]

For diethyl 4-hydroxy-5-methylisophthalate, its molecular architecture—featuring a polar phenolic hydroxyl group, two ester functionalities, and a substituted aromatic ring—dictates its solubility behavior, making it amenable to purification in moderately polar solvent systems.

PropertyValue
Molecular Formula C₁₃H₁₆O₅[5][6]
Molecular Weight 252.26 g/mol [5][6]
Appearance Typically a white to off-white crystalline solid
Topological Polar Surface Area 72.8 Ų[5]
Hydrogen Bond Donor/Acceptor 1 / 5[5]
Predicted logP ~2.4 - 4.4[5]
Table 1. Physicochemical Properties of Diethyl 4-hydroxy-5-methylisophthalate.

The Science of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4] The "like dissolves like" principle provides a starting point; however, a more nuanced approach is required for optimal results.

Primary Solvent Candidates

Given the molecule's phenolic and ester groups, polar protic solvents are excellent candidates. Alcohols like ethanol and methanol are often effective for phenolic compounds.[7][8]

Mixed-Solvent Systems (Solvent/Anti-Solvent)

When no single solvent provides the ideal solubility curve, a mixed-solvent system is employed.[4][9] This involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid, indicating the onset of crystallization.[9]

Recommended Solvent Systems for Screening

The following table outlines promising solvent systems for diethyl 4-hydroxy-5-methylisophthalate. Small-scale trials are essential to determine the optimal choice for your specific impurity profile.

Solvent SystemTypeRationaleBoiling Point (°C)
Ethanol SingleGood solubility for phenols and esters; moderate polarity.78
Isopropanol SingleSimilar to ethanol but slightly less polar; may offer different selectivity.82
Ethyl Acetate SingleApolar aprotic solvent; good for esters.77
Ethanol / Water MixedEthanol is the "good" solvent; water is the "anti-solvent." Highly effective for many polar organic molecules.[9]Variable
Toluene / Heptane MixedToluene is the "good" solvent for the aromatic core; heptane is the "anti-solvent." Useful if impurities are highly polar.Variable
Table 2. Candidate Solvent Systems for Recrystallization.

Detailed Purification Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the principle of using a minimal amount of hot solvent, is key to maximizing both purity and yield.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Crude Crude Diethyl 4-hydroxy-5-methylisophthalate Dissolve 1. Dissolution (Minimal hot solvent) Crude->Dissolve Solvent Select Solvent System (e.g., Ethanol/Water) Solvent->Dissolve HotFilter 2. Hot Filtration (Remove insolubles) Dissolve->HotFilter Saturated Solution Cool 3. Slow Cooling (Induce crystallization) HotFilter->Cool Clear Filtrate Isolate 4. Isolation (Vacuum filtration) Cool->Isolate Crystal Slurry Wash 5. Washing (Cold solvent) Isolate->Wash Dry 6. Drying (Vacuum oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure QC Purity Assessment (MP, HPLC, NMR) Pure->QC

A workflow for the purification of diethyl 4-hydroxy-5-methylisophthalate.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude diethyl 4-hydroxy-5-methylisophthalate (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (a 250 mL flask is suitable).

    • Add a magnetic stir bar and a small portion of the selected solvent (e.g., 20 mL of ethanol).

    • Gently heat the mixture on a stirring hotplate to the boiling point of the solvent.

    • Continue to add the hot solvent in small increments until the solid has just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.[10] An excess of solvent will keep more product dissolved at cold temperatures, reducing the yield.

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (e.g., ~1-2% by weight of the solute).

    • Re-heat the solution to boiling for a few minutes.

    • Trustworthiness Note: Use charcoal sparingly with phenolic compounds. Ferric ions present in some grades of charcoal can form colored complexes with phenols, potentially impairing purification.[4] Furthermore, charcoal can adsorb the product, leading to yield loss.

  • Hot Filtration:

    • To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration.

    • Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper as quickly as possible.

    • Expertise Insight: Pre-heating the filtration apparatus (funnel and receiving flask) by rinsing with a small amount of hot, clean solvent prevents premature crystallization of the product in the funnel, a common source of yield loss.[10]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals. This removes any residual mother liquor containing dissolved impurities.[9]

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

  • Drying:

    • Transfer the purified crystals from the funnel to a watch glass or drying dish.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of the solvent.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is being cooled too rapidly. 3. The solution is too concentrated.1. Choose a lower-boiling point solvent. 2. Re-heat the solution to re-dissolve the oil, add a small amount more solvent, and allow it to cool much more slowly.[10][11] 3. Add more solvent to the hot solution before cooling.
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[10][11]
Low Recovery Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling time/temp). 4. Excessive washing with solvent.1. Use the absolute minimum amount of hot solvent. 2. Ensure the filtration apparatus is pre-heated. 3. Ensure the solution is thoroughly cooled in an ice bath. 4. Wash the crystals with a minimal amount of ice-cold solvent.
Product is Impure (Broad melting point)1. The chosen solvent does not effectively differentiate between the product and impurities. 2. Crystallization occurred too rapidly, trapping impurities.1. Re-crystallize the material using a different solvent system. 2. Ensure the cooling process is slow and undisturbed. A second recrystallization may be necessary.[11]
Table 3. Troubleshooting Guide for Recrystallization.

Purity Verification

The purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is a strong indicator of high purity.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and the presence of any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

Conclusion

Solvent recrystallization is a robust and scalable method for the purification of diethyl 4-hydroxy-5-methylisophthalate. By systematically selecting an appropriate solvent system and meticulously following the outlined protocol, researchers can reliably obtain material of high purity, suitable for the most demanding applications in drug development and materials science. The key to success lies in a foundational understanding of the principles of solubility and a patient, methodical approach to the experimental process.

References

  • Process for purifying isophthalic acid by crystallization. (n.d.). Google Patents.
  • Purification of crude isophthalic acid. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.t.). Mettler Toledo.
  • Recrystallization. (n.d.). University of Babylon.
  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. (n.d.). Scholar.
  • Purified Isophthalic Acid. (2015). Gamma Chimica.
  • Process for producing high purity isophthalic acid. (n.d.). European Patent Office.
  • DIETHYL (PHOSPHONOMETHOXY)METHYLPHOSPHONATE. (n.d.). Organic Syntheses.
  • 2.1: Recrystallization. (2021). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki. (n.d.). Mol-Instincts.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Crystallization Solvents. (n.d.). University of Rochester.
  • Any suggestion for the best solvent for phenolic compound and organic substances extraction? (2013). ResearchGate.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). National Center for Biotechnology Information.
  • Recrystallization. (n.d.). California State University, Fullerton.
  • diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8. (n.d.). ChemRadar.
  • 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER | 7504-67-8. (n.d.). ChemicalBook.
  • Diethyl 5-(hydroxymethyl)isophthalate. (n.d.). PubChem.
  • Diethyl 5-(hydroxymethyl)isophthalate 98%. (n.d.). Sigma-Aldrich.
  • Properties of Solvents Used in Organic Chemistry. (2020).
  • Diethyl 4-hydroxyisophthalate. (n.d.). Clearsynth.
  • Refining the Recrystallization of 5,5'-Methylenediisophthalic Acid. (n.d.). Benchchem.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Method for producing high-purity diethyl m-phthalate. (n.d.). Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information.
  • (-)-N-(2-ETHENYLCYCLOPROPYL)-N-(PHENYLMETHYL)BENZENEMETHANAMINE. (n.d.). Organic Syntheses.

Sources

Method

Application Note: Advanced Functionalization of Sterically Hindered Phenols – Diethyl 4-Hydroxy-5-Methylisophthalate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Structural Analysis & Mechanistic Challenges Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Structural Analysis & Mechanistic Challenges

Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced polymers, antioxidants, and pharmaceuticals. However, functionalizing its hydroxyl group presents a classic synthetic bottleneck.

The C4-hydroxyl group is di-ortho substituted, flanked by an electron-withdrawing ethyl ester at C3 and an electron-donating methyl group at C5. This architecture creates two distinct barriers to reactivity:

  • Steric Shielding: The bulky adjacent groups physically block the trajectory of incoming electrophiles or bulky transition-state intermediates.

  • Intramolecular Hydrogen Bonding: The phenolic proton engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3 ester, significantly reducing the nucleophilicity of the oxygen atom.

Standard functionalization protocols (e.g., Williamson ether synthesis using strong bases) often fail, resulting in prolonged reaction times, poor yields, or unwanted side reactions such as ester hydrolysis. To successfully derivatize this molecule, protocols must either bypass the steric barrier via physical energy input or utilize highly reactive, low-steric-profile intermediates.

Strategic Pathways for Functionalization

To achieve high-yielding functionalizations, the activation energy of the transition state must be manipulated. The following strategies explain the causality behind the selected reaction conditions:

  • O-Alkylation via Sonication-Assisted Mitsunobu: Standard Mitsunobu reactions fail here because the bulky triphenylphosphine-azodicarboxylate betaine intermediate cannot easily approach the shielded phenoxide. By employing high-concentration conditions (3.0 M) combined with ultrasonic irradiation, acoustic cavitation generates localized micro-environments of extreme temperature and pressure. This physical phenomenon forces the bulky intermediates together, accelerating the SN2 displacement and reducing reaction times from days to minutes .

  • O-Arylation via Cu-Catalyzed Ullmann Coupling: Traditional Ullmann couplings require harsh temperatures (>150°C) that would hydrolyze or degrade the isophthalate esters. By utilizing a Cu(I) catalyst with picolinic acid as a bidentate ligand, the active copper species is stabilized. The ligand forces the hindered phenoxide into the correct geometry for oxidative addition and reductive elimination, allowing the reaction to proceed at a mild 80°C .

  • O-Acylation via DMAP Catalysis: Direct acylation with acid chlorides is sluggish. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the acyl chloride to form an N-acylpyridinium salt. This intermediate is a vastly superior electrophile, easily overcoming the reduced nucleophilicity of the H-bonded phenol.

Reactivity Substrate Diethyl 4-hydroxy-5-methylisophthalate Barrier Steric Shielding & H-Bonding Substrate->Barrier Structural Challenge Tech1 Sonication-Assisted Mitsunobu Alkylation Barrier->Tech1 Overcome via Cavitation Tech2 DMAP-Catalyzed O-Acylation Barrier->Tech2 Overcome via Acyl Transfer Tech3 Cu-Catalyzed Ullmann Arylation Barrier->Tech3 Overcome via Picolinic Ligand

Reactivity pathways overcoming steric barriers in hindered phenols.

Quantitative Data Summary

The table below summarizes the optimized parameters for functionalizing the C4-hydroxyl group, comparing the efficiency of the advanced methodologies against traditional limitations.

Functionalization TypeReagents / Catalyst SystemTemp (°C)TimeExpected YieldPrimary Challenge Overcome
O-Alkylation R-OH, PPh₃, DIAD, THF (Sonication)25°C15–30 min75–85%Steric shielding of the betaine intermediate.
O-Arylation Ar-I, CuI, Picolinic Acid, K₃PO₄, DMSO80°C24 h60–70%High activation energy of Ullmann coupling.
O-Acylation R-COCl, DMAP, Et₃N, CH₂Cl₂0°C to 25°C4–6 h>90%Poor nucleophilicity due to H-bonding.

Experimental Protocols

Protocol A: Sonication-Assisted Mitsunobu O-Alkylation

This protocol utilizes acoustic cavitation to force the alkylation of the hindered phenol without requiring strong bases that could saponify the ethyl esters.

MitsunobuWorkflow Step1 1. Reagent Prep High Conc (3.0 M) Step2 2. DIAD Addition Dropwise at 0°C Step1->Step2 Step3 3. Sonication Ultrasound Bath Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step workflow for sonication-assisted Mitsunobu alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-purged vial, dissolve diethyl 4-hydroxy-5-methylisophthalate (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF. Crucial: Maintain a high substrate concentration of 3.0 M to maximize collision frequency.

  • Activation: Cool the mixture to 0°C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 5 minutes. Causality: DIAD addition is highly exothermic; controlling the temperature prevents the thermal degradation of the reactive betaine intermediate before it can interact with the hindered phenol.

  • Sonication: Seal the vial and transfer it to an ultrasonic bath (standard 35-40 kHz laboratory sonicator) maintained at ambient temperature. Sonicate the mixture for 15 to 30 minutes.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product will exhibit a significantly higher Rf value than the starting material because the polar, H-bonding hydroxyl group is now masked by the alkyl chain.

  • Workup & Purification: Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Analytical Validation: Confirm success via FTIR; the broad phenolic O-H stretch (~3200–3400 cm⁻¹) must be completely absent in the purified product.

Protocol B: Mild Cu-Catalyzed O-Arylation

This protocol forms a diaryl ether linkage, utilizing a bidentate ligand to lower the required temperature and protect the ester functionalities.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add diethyl 4-hydroxy-5-methylisophthalate (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), picolinic acid (20 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed DMSO (to achieve a 0.5 M concentration). Causality: DMSO is essential as it solubilizes the inorganic base and stabilizes the active Cu(I) intermediate, while K₃PO₄ is chosen because it is basic enough to deprotonate the phenol but mild enough to avoid ester hydrolysis.

  • Coupling: Seal the tube and heat in a pre-heated oil bath at 80°C with vigorous stirring for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Extract the aqueous layer twice with ethyl acetate. The aqueous wash effectively removes the DMSO and inorganic salts.

  • Self-Validating Analytical Check: After purification via silica gel chromatography, analyze the product using ¹H NMR. Successful arylation is confirmed by the integration of new aromatic protons and a distinct upfield shift of the C6 aromatic proton on the isophthalate ring, caused by the disruption of the native intramolecular hydrogen bond.

References

  • diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 ChemRadar CAS Substance Database URL:[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Advanced Application Notes: Diethyl 4-hydroxy-5-methylisophthalate in Pharmaceutical Drug Discovery &amp; Delivery

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized, privileged aromatic scaffold increasingly utilized in advanced pharmaceutical applications[1]. Characterized by a dens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized, privileged aromatic scaffold increasingly utilized in advanced pharmaceutical applications[1]. Characterized by a densely substituted phenyl ring featuring a phenolic hydroxyl group, a sterically shielding methyl group, and two orthogonally reactive ethyl ester moieties, this compound serves as a critical intermediate. Its applications range from the synthesis of complex small-molecule therapeutics—such as Targeted Protein Degraders (PROTACs)—to its emerging role as an organic ligand in the formulation of therapeutic coordination polymers (Metal-Organic Frameworks, MOFs) for controlled drug delivery[2].

Mechanistic Scaffold Analysis & Orthogonal Reactivity

The utility of diethyl 4-hydroxy-5-methylisophthalate lies in its precise regiochemistry and the differential reactivity of its functional groups[3].

  • The Phenolic Hydroxyl (-OH): Acts as a primary nucleophile for etherification. Its pKₐ (~9.5–10.0) allows for selective deprotonation. However, the adjacent methyl group at the C5 position introduces significant steric hindrance, necessitating optimized basic conditions (e.g., exploiting the "cesium effect") to drive O-alkylation efficiently.

  • The Ethyl Esters (-COOEt): Located at the C1 and C3 positions, these electron-withdrawing groups increase the acidity of the phenol. They can be selectively hydrolyzed. The first saponification occurs readily, but the resulting carboxylate anion electronically deactivates the aromatic ring, making the second hydrolysis significantly slower. This differential reactivity allows for the synthesis of asymmetric mono-amides or symmetric di-amides.

  • The Methyl Group (-CH3): Beyond steric shielding, the methyl group provides lipophilicity (increasing logP) and acts as a metabolic shield in vivo, preventing rapid oxidative degradation of the aromatic core by cytochrome P450 enzymes.

Application Workflow I: Synthesis of PROTAC Linker Intermediates

In the development of PROTACs, the scaffold is used to bridge a target-binding warhead and an E3 ligase ligand. The phenolic oxygen serves as the optimal attachment point for a PEGylated linker.

Protocol 1: Chemoselective O-Alkylation via the Cesium Effect

Objective: Attach a PEG3-halide linker to the phenolic hydroxyl without prematurely hydrolyzing the ethyl esters.

Causality & Rationale: Standard bases like K₂CO₃ often result in sluggish kinetics due to the steric bulk of the adjacent methyl group. Substituting K₂CO₃ with Cs₂CO₃ dramatically accelerates the reaction. The larger ionic radius of the cesium cation forms a looser, more solvent-separated ion pair with the phenoxide, rendering the oxygen highly nucleophilic in polar aprotic solvents like DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve diethyl 4-hydroxy-5-methylisophthalate (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes. The solution will transition to a deep yellow color, indicating phenoxide formation.

  • Alkylation: Dropwise, add the electrophile (e.g., Iodo-PEG3-Azide) (1.2 eq, 12 mmol) over 10 minutes to prevent localized heating.

  • Heating: Elevate the temperature to 60°C and stir for 12 hours.

  • Workup: Quench the reaction with ice water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validating QC Checkpoint: Analyze via LC-MS. The mass shift must correspond exactly to the addition of the PEG chain. TLC (Hexanes:EtOAc 7:3) should show the disappearance of the starting material (R_f ~0.4) and the appearance of a more polar spot (R_f ~0.25). Crucially, no acidic baseline spots should be present, confirming the ethyl esters remained intact.

Application Workflow II: Therapeutic Coordination Polymers for Drug Delivery

Beyond small molecules, the fully hydrolyzed derivative (4-hydroxy-5-methylisophthalic acid) is utilized to construct biocompatible Metal-Organic Frameworks (MOFs)[2]. These therapeutic coordination polymers encapsulate active pharmaceutical ingredients (APIs) for sustained, pH-responsive release in acidic tumor microenvironments.

Protocol 2: Solvothermal Synthesis of a Biocompatible Zn-MOF

Objective: Synthesize a zinc-based MOF where the dicarboxylate groups coordinate to the metal nodes, leaving the hydroxyl group free within the pores for API hydrogen-bonding.

Causality & Rationale: Solvothermal conditions allow for the reversible formation of coordination bonds, leading to highly crystalline frameworks. The hydroxyl group is intentionally left uncoordinated by controlling the pH; at neutral to slightly acidic conditions, the carboxylic acids (pKₐ ~3-4) are deprotonated and coordinate to Zn²⁺, while the phenol (pKₐ ~10) remains protonated and projects into the MOF cavities, providing critical docking sites that enhance drug loading capacity.

Step-by-Step Methodology:

  • Ligand Preparation: Hydrolyze diethyl 4-hydroxy-5-methylisophthalate using 5.0 eq NaOH in MeOH/H₂O (80°C, 12 h) to yield 4-hydroxy-5-methylisophthalic acid. Acidify to pH 2, filter the precipitate, and dry under vacuum.

  • Solvothermal Reaction: In a 20 mL Teflon-lined stainless steel autoclave, dissolve the diacid ligand (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in a solvent mixture of DMF/EtOH/H₂O (4:1:1 v/v/v, 10 mL).

  • Crystallization: Seal the autoclave and heat at 120°C for 72 hours. Cool to room temperature at a slow, controlled rate of 5°C/hour to promote large, defect-free crystal growth.

  • Washing & Activation: Recover the colorless block crystals via filtration. Wash extensively with DMF (3 x 10 mL) followed by anhydrous EtOH (3 x 10 mL) to remove unreacted precursors from the pores.

  • Self-Validating QC Checkpoint: Perform Powder X-Ray Diffraction (PXRD) to confirm phase purity and crystallinity against simulated structures. Fourier Transform Infrared (FT-IR) spectroscopy must show the disappearance of the free carboxylic acid C=O stretch (~1700 cm⁻¹) and the retention of a broad O-H stretch (~3300 cm⁻¹), validating that the phenol is uncoordinated and available for API binding.

Quantitative Data Synthesis

The following table summarizes the optimized reaction metrics for the functionalization of the diethyl 4-hydroxy-5-methylisophthalate scaffold, highlighting the critical nature of reagent selection.

Table 1: Optimization of Reaction Conditions for Scaffold Functionalization

Reaction StepReagents & ConditionsTarget ProductYield (%)Purity (HPLC)Key Mechanistic Observation
O-Alkylation PEG3-I, K₂CO₃, DMF, 60°CEther Diester65%>95%Sluggish reaction due to steric hindrance from the C5-methyl group.
O-Alkylation PEG3-I, Cs₂CO₃, DMF, 60°CEther Diester88%>98%"Cesium effect" overcomes steric shielding, accelerating Sₙ2 displacement.
Partial Hydrolysis 1.0 eq LiOH, THF/H₂O, 0°CMono-ester Mono-acid72%>92%Careful stoichiometry and low temp prevent over-hydrolysis.
Global Hydrolysis 5.0 eq NaOH, MeOH/H₂O, 80°CDicarboxylic Acid94%>99%Forcing conditions required to overcome electronic deactivation of the ring.
MOF Synthesis Zn(NO₃)₂, DMF/EtOH, 120°CZn-MOF (Crystals)81%N/A (PXRD)High crystallinity; uncoordinated -OH groups confirmed by FT-IR.
Logical Workflow Diagram

The divergent utility of this scaffold in both small-molecule design and nanomedicine is mapped below.

G cluster_0 Small Molecule Drug Discovery (PROTACs) cluster_1 Nanomedicine (Drug Delivery) Start Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) O_Alk O-Alkylation (Cs2CO3) (PEG Linker Attachment) Start->O_Alk FullHydrolysis Global Saponification (Dicarboxylic Acid) Start->FullHydrolysis Hydrolysis Selective Hydrolysis (Ester to Acid) O_Alk->Hydrolysis Amidation Amidation (Warhead Conjugation) Hydrolysis->Amidation PROTAC Targeted Protein Degrader Amidation->PROTAC MOF_Synth Solvothermal Synthesis (Zn2+ Coordination) FullHydrolysis->MOF_Synth Encapsulation API Encapsulation (Therapeutic Polymer) MOF_Synth->Encapsulation Delivery Controlled Drug Delivery System Encapsulation->Delivery

Figure 1: Divergent application workflows of Diethyl 4-hydroxy-5-methylisophthalate.

References
  • Title: diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database Source: ChemRadar URL: [Link]

Sources

Method

Scale-Up Production and Batch Synthesis of Diethyl 4-Hydroxy-5-Methylisophthalate

Audience: Process Chemists, Materials Scientists, and API Development Professionals Content Type: Application Note & Scale-Up Protocol Executive Summary & Process Rationale Diethyl 4-hydroxy-5-methylisophthalate (CAS 750...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Materials Scientists, and API Development Professionals Content Type: Application Note & Scale-Up Protocol

Executive Summary & Process Rationale

Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8) is a highly functionalized, regioselective building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and specialized polymeric materials[1].

The scale-up synthesis of this compound is a masterclass in controlling regioselectivity and thermodynamic equilibria. The process relies on a two-step batch workflow:

  • Dicarboxylation: A Marasse-modified Kolbe-Schmitt reaction of o-cresol (2-methylphenol) to yield 4-hydroxy-5-methylisophthalic acid (CAS 4365-31-5)[2],[3].

  • Esterification: A continuous-distillation Fischer esterification to yield the final diethyl ester[1].

By carefully selecting the alkali metal counterion in the first step and the dehydration strategy in the second, this protocol eliminates the need for hazardous acyl chloride intermediates (which would require protecting the phenolic hydroxyl group) and provides a highly atom-economical route.

Mechanistic Causality: The "Why" Behind the Chemistry

Step 1: The Marasse-Modified Kolbe-Schmitt Dicarboxylation

The classical Kolbe-Schmitt reaction uses sodium phenoxide to yield ortho-carboxylated salicylic acids[4]. However, our target requires double carboxylation at both the ortho (C6) and para (C4) positions relative to the hydroxyl group.

The Causality of Base Selection: We utilize anhydrous potassium carbonate ( K2​CO3​ ) instead of sodium carbonate ( Na2​CO3​ ). The potassium cation has a larger ionic radius (1.38 Å) compared to sodium (1.02 Å). This larger radius creates a looser, less rigidly chelated coordination environment for the intermediate phenoxide[3]. This reduced steric constraint is mechanistically required to facilitate CO2​ insertion at the sterically hindered para position, driving the equilibrium past the mono-acid intermediate to form the 1,3-dicarboxylic acid.

Step 2: Scale-Up Fischer Esterification

Direct Fischer esterification is favored over thionyl chloride ( SOCl2​ ) to prevent unwanted side reactions with the unprotected phenolic hydroxyl group.

The Causality of Water Removal: A standard Dean-Stark trap using toluene is ineffective here because ethanol is highly miscible with water, preventing clean phase separation in the trap. Instead, we use continuous azeotropic distillation with fresh absolute ethanol makeup. We select p-Toluenesulfonic acid (p-TsOH) over sulfuric acid ( H2​SO4​ ) to prevent sulfonation of the activated aromatic ring at elevated scale-up temperatures.

Mechanism N1 o-Cresol N2 Potassium o-cresolate N1->N2 K2CO3, Heat N3 Mono-carboxylated Intermediate N2->N3 CO2 (ortho attack) N4 4-Hydroxy-5-methyl- isophthalic acid N3->N4 CO2 (para attack) + H3O+ quench N5 Diethyl 4-hydroxy-5- methylisophthalate N4->N5 Excess EtOH, p-TsOH - 2 H2O

Mechanistic pathway from o-cresol to diethyl 4-hydroxy-5-methylisophthalate.

Data Presentation: Process Optimization

The following tables summarize the quantitative data driving our protocol choices, demonstrating the critical nature of pressure, base selection, and water removal.

Table 1: Optimization of Kolbe-Schmitt Carboxylation of o-Cresol

Base UsedPressure ( CO2​ )Temp (°C)Mono-acid Yield (%)Di-acid Yield (%)Process Outcome
Na2​CO3​ 50 bar18085.0%< 5.0%Ortho-arrested (Undesired)
K2​CO3​ 10 bar18040.0%15.0%Incomplete conversion
K2​CO3​ 50 bar 200 < 2.0% 82.0% Optimal Dicarboxylation

Table 2: Esterification Conditions for 4-Hydroxy-5-methylisophthalic Acid

CatalystWater Removal StrategyTime (h)Conversion (%)Impurity Profile
H2​SO4​ Reflux (No removal)2445.0%High mono-ester
H2​SO4​ Dean-Stark (Toluene)1865.0%Sulfonated byproducts
p-TsOH Continuous EtOH Distillation 12 > 99.0% Clean profile

Self-Validating Experimental Protocols

Protocol A: Batch Synthesis of 4-Hydroxy-5-methylisophthalic Acid

This protocol utilizes pressure and mass-balance as a self-validating system. The absorption of CO2​ directly correlates with reaction progress, tracked via the pressure drop in the autoclave.

  • Preparation: Charge a 10 L Hastelloy pressure autoclave with 1.0 kg (9.25 mol) of o-cresol and 3.8 kg (27.5 mol, ~3.0 eq) of finely milled, strictly anhydrous K2​CO3​ .

  • Dehydration: Heat the mixture to 150 °C under a vacuum (50 mbar) for 2 hours to remove any residual moisture (critical to prevent quenching of the phenoxide intermediate)[3].

  • Carboxylation: Pressurize the reactor with dry CO2​ to 50 bar. Raise the temperature to 200 °C. Maintain these conditions for 14 hours. Self-Validation: The system will require continuous CO2​ makeup as the gas is consumed. Once the pressure stabilizes without makeup gas for 1 hour, the reaction is complete.

  • Quench & Workup: Cool the reactor to 80 °C, vent carefully, and dissolve the solid mass in 15 L of distilled water. Filter to remove unreacted K2​CO3​ .

  • Acidification: Slowly add concentrated HCl (37%) under vigorous stirring until the pH reaches 2.0. The 4-hydroxy-5-methylisophthalic acid will precipitate as a dense white/beige solid.

  • Isolation: Filter, wash with cold water (3 × 2 L), and dry under vacuum at 60 °C to constant weight. (Expected yield: ~1.48 kg, 82%).

Protocol B: Scale-Up Fischer Esterification

This protocol uses Karl Fischer (KF) titration of the distillate as a self-validating system. The reaction is physically confirmed complete when exactly 2.0 equivalents of water have been distilled out.

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a distillation head, a condenser, and a continuous addition funnel.

  • Reaction Mixture: Charge 1.48 kg (7.54 mol) of 4-hydroxy-5-methylisophthalic acid, 10 L of absolute ethanol, and 75 g (0.39 mol, 5 mol%) of p-TsOH monohydrate.

  • Continuous Distillation: Heat the reactor jacket to 110 °C. As the ethanol/water mixture distills over, continuously feed fresh absolute ethanol into the reactor at the exact rate of distillation to maintain a constant volume.

  • In-Process Control (IPC): Analyze the distillate via KF titration. Self-Validation: Continue the process until the cumulative mass of water removed reaches ~271 g (7.54 mol × 2 × 18.02 g/mol ).

  • Workup: Concentrate the reaction mixture to ~3 L under reduced pressure. Dilute with 10 L of ethyl acetate and wash sequentially with 5% aqueous NaHCO3​ (2 × 3 L) to remove the catalyst and any trace mono-ester, followed by brine (3 L).

  • Crystallization: Dry the organic layer over Na2​SO4​ , concentrate to 2 L, and induce crystallization by slowly adding hexanes (4 L) at 0 °C. Filter and dry to yield diethyl 4-hydroxy-5-methylisophthalate as a crystalline solid[1].

PFD A o-Cresol + Anhydrous K2CO3 B Hastelloy Autoclave (200°C, 50 bar CO2) A->B C Aqueous Quench & HCl Acidification B->C IPC: Pressure Stabilization D 4-Hydroxy-5-methylisophthalic acid (Isolated Intermediate) C->D IPC: pH < 2.0 F Continuous Azeotropic Distillation (110°C Jacket) D->F E Absolute EtOH + p-TsOH E->F G NaHCO3 Wash & Hexane Crystallization F->G IPC: KF Titration (2.0 eq H2O) H Diethyl 4-hydroxy-5-methylisophthalate (Final API Building Block) G->H IPC: HPLC > 99% Purity

Process Flow Diagram (PFD) for the batch synthesis of diethyl 4-hydroxy-5-methylisophthalate.

References

  • Pharmaffiliates. 4-Hydroxy-5-methylisophthalic acid | 4365-31-5. Retrieved April 6, 2026. URL:[Link][2]

  • Lindsey, A. S., & Jeskey, H. The Kolbe-Schmitt Reaction. Chemical Reviews, 1957, 57(4), 583–620. URL:[Link][4]

  • Royal Society of Chemistry. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Green Chemistry, 2023. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Diethyl 4-Hydroxy-5-methylisophthalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing sterically hindered aromatic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing sterically hindered aromatic esters. The synthesis of diethyl 4-hydroxy-5-methylisophthalate from 4-hydroxy-5-methylisophthalic acid is a classic example of how regioselectivity and intramolecular forces can derail a standard protocol.

This guide abandons generic advice in favor of mechanistic causality. By understanding the specific thermodynamic and kinetic barriers of this molecule, you can implement the self-validating protocols below to push your yields from a stalled 50% to >85%.

Part 1: Mechanistic Causality (The "Why")

To solve the yield issue, we must first analyze the starting material: 4-hydroxy-5-methylisophthalic acid. This molecule possesses two carboxylic acid groups at the C1 and C3 positions.

While the C1-carboxyl is relatively unhindered and undergoes rapid Fischer esterification, the C3-carboxyl is flanked by a hydroxyl group at C4 and a methyl group at C5. Crucially, the C4-hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3-carboxyl group (a phenomenon well-documented in similar salicylic acid derivatives [1]).

This hydrogen bonding stabilizes the ground state of the carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Consequently, standard esterification conditions (refluxing ethanol with catalytic sulfuric acid) will rapidly esterify the C1 position but stall at the monoester stage, failing to produce the target diester.

MechanisticLogic C3 C3-Carboxyl Group Hbond Intramolecular Hydrogen Bonding C3->Hbond Steric Steric Hindrance (C4-OH & C5-CH3) C3->Steric OH C4-Hydroxyl Group OH->Hbond Electro Decreased Carbonyl Electrophilicity Hbond->Electro Yield Low Diester Yield (Monoester Accumulation) Electro->Yield Steric->Yield

Fig 1: Mechanistic causality of reduced C3-carboxyl reactivity during esterification.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows ~50% conversion, and the reaction won't progress despite adding more H₂SO₄ and refluxing for 48 hours. What is happening? A1: You have hit the "monoester stall." The water generated during the esterification of the highly reactive C1-carboxyl establishes a thermodynamic equilibrium that prevents the less reactive C3-carboxyl from reacting. Adding more acid catalyst will not overcome this thermodynamic barrier. You must actively remove water (e.g., via a Dean-Stark trap with toluene) or use a water-scavenging reagent (like thionyl chloride) to drive the reaction forward [2].

Q2: I attempted to synthesize the diester via alkylation using ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in DMF, but I isolated a significant amount of a tri-alkylated byproduct. How do I prevent this? A2: Your byproduct is diethyl 4-ethoxy-5-methylisophthalate. K₂CO₃ is a strong enough base to deprotonate not only the carboxylic acids (pKa ~3.5) but also the phenolic hydroxyl group (pKa ~10). The resulting phenoxide is a potent nucleophile that readily reacts with EtI. To selectively alkylate the carboxylates, switch to a weaker base like sodium bicarbonate (NaHCO₃), which is basic enough to form the carboxylate salts but leaves the phenol intact.

Q3: How can I easily separate the unreacted monoester from the desired diester without relying on column chromatography? A3: Exploit the free carboxylic acid on the monoester. By performing an acid-base extraction using an aqueous NaHCO₃ wash, the unreacted monoester is deprotonated and partitions entirely into the aqueous layer. The fully esterified diester remains in the organic layer. This is a self-validating purification step: if your organic layer yields a clean product, the wash successfully removed the stalled intermediate [3].

Part 3: Optimized Experimental Protocols

To overcome the monoester stall, we abandon standard Fischer esterification in favor of the Thionyl Chloride/Ethanol Method . This protocol generates anhydrous HCl in situ and consumes any residual water (converting it to SO₂ and HCl), creating the highly forcing, strictly anhydrous conditions required for hindered aromatic acids.

Protocol A: Synthesis via In Situ Acid Chloride/Anhydrous HCl

Self-Validation Checkpoint: The cessation of gas evolution indicates the complete consumption of thionyl chloride and water.

  • Setup: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Reagent Addition: Suspend 10.0 g of 4-hydroxy-5-methylisophthalic acid in 150 mL of absolute ethanol (anhydrous, <0.1% water).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 15.0 mL (excess) of thionyl chloride (SOCl₂) over 30 minutes. Caution: Vigorous evolution of SO₂ and HCl gas will occur.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (75°C) for 12 hours.

  • Concentration: Allow the reaction to cool to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator to yield the crude diester.

Protocol B: Acid-Base Purification Workup

Self-Validation Checkpoint: The aqueous layer must remain basic (pH > 8) to ensure all monoester is ionized.

  • Dissolution: Dissolve the crude residue from Protocol A in 150 mL of ethyl acetate (EtOAc).

  • Neutralization: Transfer to a separatory funnel and wash the organic layer with 100 mL of saturated aqueous NaHCO₃. Vent frequently.

  • Phase Separation: Separate the layers. The aqueous layer contains the sodium salt of any unreacted monoester.

  • Washing & Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: The resulting solid is highly pure diethyl 4-hydroxy-5-methylisophthalate (>85% yield).

ReactionWorkflow A 4-Hydroxy-5-methylisophthalic Acid B Fischer Esterification (EtOH, H2SO4, Reflux) A->B C Monoester Intermediate (Fast C1 Conversion) B->C Fast D Reaction Stall (C3 H-Bonding) C->D Slow E Forcing Conditions (SOCl2/EtOH Method) D->E Optimize F Target Diester (Crude Mixture) E->F G Aqueous Workup (NaHCO3 Wash) F->G H Pure Diethyl Ester (>85% Yield) G->H Removes Monoester

Fig 2: Workflow for overcoming the monoester stall to achieve high diester yields.

Part 4: Quantitative Data

Table 1: Comparison of Esterification Methods for 4-Hydroxy-5-methylisophthalic Acid

MethodReagentsTypical Yield (Diester)Primary Limitation
Standard Fischer EtOH, cat. H₂SO₄, Reflux< 45%Stalls at monoester due to water generation and C3 steric/H-bond hindrance.
Azeotropic Removal EtOH, Toluene, p-TsOH, Dean-Stark65 - 75%Requires long reaction times (48h+) and large solvent volumes.
Thionyl Chloride EtOH, SOCl₂, 0°C to Reflux85 - 95% Generates corrosive gases; requires proper ventilation and careful addition.
Direct Alkylation EtI, K₂CO₃, DMFVariableHigh risk of O-alkylation at the C4-hydroxyl group.

Table 2: pKa Values and Base Selection for Alkylation Strategies

Functional GroupApprox. pKaDeprotonated by NaHCO₃?Deprotonated by K₂CO₃?
C1 / C3 Carboxylic Acids 3.5 - 4.5YesYes
C4 Phenolic Hydroxyl 9.5 - 10.5No Yes (Leads to O-alkylation)

Part 5: References

  • RSC Publishing : 4-Hydroxyisophthalic Acid. By S. E. Hunt, J. Idris Jones, and A. S. Lindsey. Journal of the Chemical Society, 1956. Details the isolation and monoesterification behavior of hydroxyisophthalic acids. URL:[Link]

  • US Patent 2923735A : Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. Outlines the differential reactivity of the diesters and monoesters, validating the use of bicarbonate washes for separation. URL:

Optimization

troubleshooting common impurities in diethyl 4-hydroxy-5-methylisophthalate extraction

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks. The isolation of diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8)[1] presents a classic challenge in selective partitioning.

Because this molecule contains both a weakly acidic phenolic hydroxyl group and two neutral ester linkages, crude mixtures often contain a spectrum of impurities ranging from unreacted carboxylic acids to neutral O-alkylated byproducts. Successful purification does not require endless chromatography; rather, it requires a self-validating liquid-liquid extraction (LLE) strategy that exploits precise pKa differentials.

Below is our comprehensive troubleshooting guide, diagnostic data, and self-validating protocol designed to ensure high-purity recovery of your target compound.

Part 1: Diagnostic Data for Phase Distribution

To troubleshoot an extraction, you must first understand the thermodynamic driving forces—specifically, the ionization states of your target and its impurities at varying pH levels.

Table 1: Physicochemical Properties & Partitioning Behavior

CompoundFunctional GroupsEst. pKaSol. in EtOAcSol. in Aq. NaHCO₃ (pH 8)Sol. in Aq. NaOH (pH 12)
4-hydroxy-5-methylisophthalic acid (Starting Material)2x -COOH, 1x -OH~3.5, 4.5, 9.8LowHigh (Carboxylate)High (Dianion)
Monoethyl 4-hydroxy-5-methylisophthalate (Intermediate)1x -COOH, 1x -OH~4.2, 9.5HighHigh (Carboxylate)High (Dianion)
Diethyl 4-hydroxy-5-methylisophthalate (Target Product)1x -OH~9.2HighLow (Neutral)High (Phenoxide)
Diethyl 4-ethoxy-5-methylisophthalate (Byproduct)None (Neutral)N/AHighLow (Neutral)Low (Neutral)

Part 2: Differential pKa Extraction Logic

The following workflow illustrates how we manipulate the aqueous pH to selectively shuttle specific impurities into the waste stream while isolating the target phenolic ester.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Di-ester, Mono-ester, Di-acid, O-ethyl) NaHCO3 Wash with Saturated NaHCO3 (pH 8) Crude->NaHCO3 Org1 Organic Phase (Di-ester Product, O-ethyl Impurity) NaHCO3->Org1 Organic Layer Aq1 Aqueous Phase (Mono-ester & Di-acid Salts) NaHCO3->Aq1 Aqueous Layer (Discard) NaOH Extract with 0.1M NaOH (pH 11.5) Org1->NaOH Org2 Organic Phase (O-ethyl Impurity - Discard) NaOH->Org2 Organic Layer (Discard) Aq2 Aqueous Phase (Sodium Phenoxide of Product) NaOH->Aq2 Aqueous Layer Acidify Acidify with 1M HCl to pH 3 Extract with EtOAc Aq2->Acidify Pure Pure Diethyl 4-hydroxy-5-methylisophthalate Acidify->Pure Evaporate Solvent

Acid-Base Liquid-Liquid Extraction Workflow for Phenolic Esters.

Part 3: Troubleshooting FAQs

Q1: My final isolate contains significant amounts of monoethyl 4-hydroxy-5-methylisophthalate. Why did this happen, and how do I clear it? Causality: Fischer esterification is an equilibrium process. If the water of reaction is not efficiently removed (e.g., via Dean-Stark distillation), the reaction stalls at the mono-ester intermediate[2]. Resolution: Exploit the pKa difference. The mono-ester retains a free carboxylic acid (pKa ~4.2), while your target di-ester only has a phenolic hydroxyl (pKa ~9.2). Washing the organic extract with saturated sodium bicarbonate (pH ~8.3) selectively deprotonates the mono-ester's carboxylic acid, partitioning it into the aqueous waste. The target di-ester remains fully protonated and highly soluble in the organic phase.

Q2: NMR analysis shows an O-alkylated impurity (diethyl 4-ethoxy-5-methylisophthalate). How can I selectively remove this without column chromatography? Causality: If alternative ethylation conditions (e.g., ethyl iodide/K₂CO₃) were used instead of acid-catalyzed Fischer esterification, the phenolic -OH can competitively attack the electrophile, yielding the O-ethylated byproduct. Resolution: Utilize a reverse acid-base extraction. The O-ethylated impurity is completely neutral. Extract your organic layer with 0.1 M NaOH (pH ~11.5). The target product's phenol group (pKa ~9.2) will deprotonate to form a water-soluble sodium phenoxide, moving into the aqueous layer[3]. The neutral O-ethylated impurity remains trapped in the organic layer. Separate the aqueous layer, acidify it to pH 3 to reprotonate the phenol, and back-extract with fresh ethyl acetate.

Q3: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them? Causality: Phenolic compounds and trace unreacted polymeric/oligomeric byproducts from the synthesis often act as weak surfactants, reducing interfacial tension between the aqueous and organic layers. Resolution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This increases the density difference between the phases and decreases the solubility of organic compounds in the aqueous layer ("salting out"). If the emulsion persists, vacuum filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that are physically stabilizing the emulsion.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a Self-Validation Checkpoint . If a checkpoint fails, do not proceed to the next step.

Step 1: Initial Solvation

  • Action: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Checkpoint: Ensure complete dissolution. If solid particulates remain, filter the solution. Particulates can trap impurities and cause severe emulsions.

Step 2: Weak Base Wash (Removal of Acids & Mono-esters)

  • Action: Add 50 mL of saturated aqueous NaHCO₃. Stopper and vent immediately. Gently invert 5 times, venting after each inversion. Allow phases to separate. Drain the lower aqueous layer.

  • Checkpoint: Observe the gas evolution (CO₂). Once CO₂ evolution ceases upon subsequent NaHCO₃ washes, the unreacted carboxylic acids have been successfully neutralized and removed.

Step 3: Strong Base Extraction (Isolation of Target Phenol)

  • Action: Add 50 mL of 0.1 M NaOH to the organic phase. Shake vigorously and allow phases to separate. The target product is now in the lower aqueous layer as a sodium phenoxide salt[3]. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Checkpoint: Spot the remaining organic layer on a TLC plate (Hexanes:EtOAc 3:1). There should be no UV-active spot corresponding to your target product. If the product is still present, perform a second NaOH extraction.

Step 4: Acidification and Back-Extraction

  • Action: Place the Erlenmeyer flask containing the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes cloudy (precipitation of the neutral phenol).

  • Checkpoint: Test the aqueous solution with pH paper. The pH must be ≤ 3 to ensure 100% reprotonation of the phenolic hydroxyl group.

  • Action: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with 50 mL of fresh EtOAc. Combine the organic layers.

Step 5: Drying and Concentration

  • Action: Wash the combined organic layers with 30 mL of saturated brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield pure diethyl 4-hydroxy-5-methylisophthalate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Diethyl 4-Hydroxy-5-Methylisophthalate Esterification

Welcome to the Technical Support Center for the synthesis and optimization of Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1]. This guide is engineered for research scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1]. This guide is engineered for research scientists and drug development professionals who require precise control over regioselective esterification workflows.

The synthesis of diethyl 4-hydroxy-5-methylisophthalate from 4-hydroxy-5-methylisophthalic acid is a classic Fischer esterification, but it presents unique thermodynamic and kinetic challenges[2]. Because the starting material contains two carboxylic acid groups flanked by a phenolic hydroxyl group and a methyl group, steric hindrance significantly elevates the activation energy required for complete di-esterification[3]. Relying solely on standard ethanol reflux often results in stalled reactions, low yields, or mono-ester contamination.

This guide provides field-proven troubleshooting logic, self-validating protocols, and quantitative data to help you optimize reaction temperatures and drive the equilibrium to completion.

Core Mechanism & Causality: Why Temperature Matters

In a Fischer esterification, the reaction is an equilibrium process driven forward either by an excess of alcohol or the continuous removal of water[4].

  • Steric Hindrance: The bulky 5-methyl and 4-hydroxyl groups create a sterically congested environment around the adjacent carboxylate carbons. At standard ethanol reflux (~78 °C), the thermal energy is often insufficient to overcome the activation barrier for the second esterification step, leading to an accumulation of the mono-ester intermediate.

  • Electronic Deactivation: The electron-donating nature of the phenolic hydroxyl group reduces the electrophilicity of the carbonyl carbon, further slowing the nucleophilic attack by ethanol.

  • High-Temperature Risks: While increasing the temperature accelerates the reaction, pushing the temperature beyond 110 °C in the presence of strong acid catalysts (like H₂SO₄) triggers side reactions, most notably the dehydration of ethanol into diethyl ether[2]. This not only consumes the reagent but generates endogenous water that shifts the equilibrium backward.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion when refluxing in pure ethanol. How can I force the formation of the di-ester? A1: Refluxing in pure ethanol caps your internal reaction temperature at approximately 78 °C. To overcome the steric hindrance of the 5-methyl group, you must elevate the reaction temperature. We recommend transitioning to a high-boiling co-solvent system (e.g., Toluene/Ethanol) which allows you to safely increase the internal temperature to 105–110 °C while simultaneously enabling azeotropic water removal via a Dean-Stark apparatus[3].

Q2: I used a sealed autoclave at 120 °C with concentrated H₂SO₄ to force the reaction, but my yield decreased and the vessel pressure spiked. What happened? A2: At temperatures exceeding 110 °C, sulfuric acid acts as a potent dehydrating agent, converting your ethanol into diethyl ether and water. The etherification generates volatile gas (causing the pressure spike) and introduces water into the closed system, which hydrolyzes your product back to the starting material. Solution: Switch your catalyst to p-Toluenesulfonic acid (p-TsOH), which is less prone to driving etherification, and strictly maintain the temperature below 110 °C[2].

Q3: How do I separate unreacted mono-ester from the desired di-ester during workup? A3: The mono-ester retains a free carboxylic acid group, making it highly soluble in weak aqueous bases. During your workup, wash the organic layer with a 5% Sodium Bicarbonate (NaHCO₃) solution. The mono-ester and unreacted starting material will partition into the aqueous layer, leaving the pure diethyl 4-hydroxy-5-methylisophthalate in the organic phase[3].

Quantitative Data: Temperature & Catalyst Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and expected outcomes based on empirical optimization data.

MethodologyInternal Temp (°C)CatalystReaction TimeExpected YieldPrimary Observation & Causality
Standard Reflux 78–80 °CH₂SO₄ (0.2 eq)24 hours40–50%Reaction stalls at mono-ester due to kinetic barriers from steric hindrance.
High-Temp Sealed Tube 120 °CH₂SO₄ (0.2 eq)8 hours< 30%Severe ethanol etherification; endogenous water shifts equilibrium backward.
Dean-Stark (Toluene) 105–110 °Cp-TsOH (0.1 eq)12–16 hours85–95%Optimal thermal energy to overcome sterics; continuous water removal drives equilibrium.
Molecular Sieves (3Å) 78–80 °Cp-TsOH (0.1 eq)36 hours65–75%Slower kinetics due to lower temp, but sieves effectively trap water to improve yield.

Self-Validating Protocol: High-Temperature Azeotropic Esterification

This protocol utilizes a Toluene/Ethanol co-solvent system to achieve the optimal 105–110 °C reaction temperature while actively removing water. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Reagents Required:

  • 4-Hydroxy-5-methylisophthalic acid (1.0 eq)

  • Absolute Ethanol (10.0 eq)

  • Anhydrous Toluene (Volume equal to Ethanol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

Step-by-Step Methodology:

  • System Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Validation Checkpoint: Ensure all glassware is oven-dried. Moisture >0.1% will artificially extend the reaction time.

  • Reagent Addition: Suspend 4-hydroxy-5-methylisophthalic acid in the Toluene/Ethanol mixture. Add p-TsOH.

  • Controlled Heating: Submerge the flask in an oil bath and gradually increase the temperature. Monitor the internal temperature using a thermocouple.

    • Validation Checkpoint: The internal temperature must stabilize between 105 °C and 110 °C. If it drops below 100 °C, the azeotropic removal of water will cease.

  • Azeotropic Distillation: Allow the mixture to reflux. Water will co-distill with the solvents, separate in the Dean-Stark trap, and sink to the bottom.

    • Validation Checkpoint: Calculate the theoretical volume of water (2 molar equivalents). The reaction is mechanically complete when the volume of water collected in the trap matches the theoretical yield and ceases to increase.

  • Neutralization & Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo, then dissolve the residue in Ethyl Acetate. Wash the organic layer twice with 5% aqueous NaHCO₃, followed by brine[3].

    • Validation Checkpoint: Check the pH of the aqueous wash. It must be mildly alkaline (pH 8) to confirm the complete neutralization of p-TsOH and the extraction of any unreacted mono-ester.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

    • Validation Checkpoint: Perform ¹H NMR analysis. The successful formation of the di-ester is confirmed by the presence of a clean quartet at ~4.3 ppm (4H, -CH₂-) and a triplet at ~1.3 ppm (6H, -CH₃), indicating the addition of two ethyl groups.

Visualizations

Workflow Diagram: Esterification Process

Workflow A 4-Hydroxy-5-methylisophthalic Acid + Absolute Ethanol B Add p-TsOH Catalyst & Toluene Co-solvent A->B C Reflux at 105-110 °C (Internal Temp Control) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D Overcome Steric Hindrance E Neutralization Workup (5% NaHCO3 Wash) D->E 2 eq. Water Collected F Organic Phase Isolation (Ethyl Acetate) E->F Removes Mono-ester G Diethyl 4-hydroxy-5-methylisophthalate (Pure Product) F->G NMR Validation

Caption: Step-by-step workflow for the high-temperature azeotropic esterification and isolation process.

Troubleshooting Logic: Low Ester Yield

Troubleshooting Start Low Di-ester Yield? Q1 Is Starting Material Consumed? Start->Q1 No No (Mono-ester present) Q1->No Yes Yes Q1->Yes Sol1 Increase Temp to 105°C Use Toluene Co-solvent No->Sol1 Overcome Sterics Q2 Are Side Products Visible (TLC/NMR)? Yes->Q2 Yes2 Yes (Ether formation) Q2->Yes2 No2 No (Hydrolysis occurring) Q2->No2 Sol2 Lower Temp < 110°C Switch H2SO4 to p-TsOH Yes2->Sol2 Prevent Degradation Sol3 Improve Water Removal (Check Dean-Stark/Sieves) No2->Sol3 Shift Equilibrium

Caption: Diagnostic logic tree for troubleshooting low yields during 4-hydroxy-5-methylisophthalic acid esterification.

References

  • ChemRadar - diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Diethyl 4-hydroxy-5-methylisophthalate Storage &amp; Integrity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or batch discoloration when working with reactive pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or batch discoloration when working with reactive pharmaceutical intermediates. Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a highly functionalized building block. While its unique combination of a phenolic hydroxyl group and two ethyl ester groups makes it synthetically valuable, it also introduces specific thermal and hydrolytic vulnerabilities.

This guide is designed to move beyond basic safety data sheets. Here, we will explore the causality behind thermal degradation, troubleshoot common issues, and implement a self-validating storage protocol to ensure your compound remains analytically pure from receipt to reaction.

Mechanistic Overview & Troubleshooting FAQs

To effectively prevent degradation, we must first understand the logical relationship between environmental stress and the molecule's structural vulnerabilities.

Mechanism N1 Diethyl 4-hydroxy- 5-methylisophthalate N2 Thermal Stress (>40°C) N1->N2 N5 Moisture + Heat N1->N5 N3 Phenolic Oxidation (Quinone Formation) N2->N3 N6 Yellowing / Discoloration N3->N6 N4 Ester Hydrolysis (Isophthalic Acid Derivs) N7 Purity Loss / Free Acids N4->N7 N5->N4

Caption: Logical relationship of thermo-oxidative and hydrolytic degradation pathways.

Q1: Why does my batch turn yellow when left at room temperature?

A: The causality behind this discoloration lies in the molecule's phenolic moiety. Diethyl 4-hydroxy-5-methylisophthalate contains a hydroxyl group adjacent to a methyl group on the benzene ring. This structural motif is functionally similar to phenolic antioxidants (e.g., BHT). While this makes the molecule a potent radical scavenger, it also means it is highly susceptible to thermo-oxidative degradation. Ambient heat provides the activation energy for the phenol to donate a hydrogen atom to ambient oxygen. The resulting phenoxy radical delocalizes and oxidizes further to form a highly colored quinone or quinone-methide derivative. Strict temperature control and the exclusion of oxygen are required to arrest this pathway.

Q2: Can I dry the compound in a standard drying oven if it absorbs moisture?

A: Absolutely not. Applying thermal stress (e.g., >40°C) to phenolic compounds drastically accelerates their degradation kinetics. 1 demonstrate that elevating temperatures from 25°C to 70°C can reduce the half-life of the phenolic moiety from over 150 minutes to just 43 minutes, resulting in significant structural loss[1]. Furthermore, heating the compound in the presence of moisture will catalyze the hydrolysis of the diethyl ester groups. You must use vacuum desiccation at room temperature instead.

Q3: How does moisture interact with thermal stress to accelerate degradation?

A: Moisture acts as a nucleophile. While 2 in their pure forms, their esterified counterparts are vulnerable[2]. Heat provides the activation energy for trace water to attack the electrophilic carbonyl carbon of the ethyl esters, yielding monoesters or free isophthalic acid derivatives[3]. This hydrolytic cleavage not only destroys your starting material but introduces acidic byproducts that can auto-catalyze further degradation.

Quantitative Degradation Kinetics

To emphasize the critical nature of temperature control, the following table summarizes the kinetic impact of thermal stress on structurally analogous phenolic esters.

Table 1: Impact of Thermal Stress on Phenolic Ester Stability

Temperature (°C)Environmental ConditionEst. Phenolic Half-Life (min)*Primary Degradation PathwayVisual Indicator
-20°C Argon / Dark> 500,000None (Stable)White powder
25°C Ambient Air> 300Slow OxidationOff-white / Pale yellow
40°C Ambient Air~151.8Thermo-oxidationYellowing
70°C Ambient Air + Moisture~43.2Oxidation + Ester HydrolysisDeep yellow / Brown
100°C Ambient Air + Moisture< 15.0Rapid Cleavage & PolymerizationBrown / Tarry residue

*Kinetics modeled on baseline thermal degradation data of phenolic compounds under heat stress[1].

Validated Cryogenic Storage Protocol

To ensure trustworthiness, a storage protocol must be a self-validating system . You cannot simply put the chemical in a freezer and hope for the best; you must prove the environmental controls are working through baseline and secondary analytics.

Workflow N1 Receive Diethyl 4-hydroxy- 5-methylisophthalate N2 Karl Fischer Titration (Moisture Check) N1->N2 N3 Moisture > 0.1%? N2->N3 N4 Vacuum Desiccation (No Heat, 24h) N3->N4 Yes N5 Argon Purging & Aliquoting N3->N5 No N4->N5 N6 Seal in Amber Vials (PTFE-lined caps) N5->N6 N7 Cryogenic Storage (-20°C, Dark) N6->N7

Caption: Self-validating experimental workflow for cryogenic storage and moisture control.

Step-by-Step Methodology

Step 1: Baseline Analytics (The Validation Anchor) Upon receipt, immediately run an HPLC-UV (254 nm) assay to establish a baseline purity profile. Concurrently, perform a Karl Fischer titration. Causality: You cannot prevent hydrolytic thermal degradation if the compound is already wet. The moisture target must be <0.1%.

Step 2: Non-Thermal Desiccation If moisture exceeds 0.1%, transfer the batch to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate. Apply a strong vacuum at 20–25°C for 24 hours. Causality: As established, applying heat to drive off water will trigger phenolic oxidation and ester cleavage.

Step 3: Inert Gas Blanketing & Aliquoting Transfer the dried compound into a glove box. Aliquot the bulk powder into single-use amber glass vials. Purge each vial heavily with Argon gas before sealing. Causality: Argon is significantly denser than Nitrogen. It sinks to the bottom of the vial, creating a heavy, protective blanket over the solid chemical that effectively displaces oxidative ambient air. Amber glass prevents UV-catalyzed radical initiation.

Step 4: Hermetic Sealing Cap the vials using PTFE-lined closures. Causality: Standard rubber septa or unlined plastic caps can leach plasticizers (like phthalates) into your compound over time and are highly permeable to atmospheric moisture. PTFE ensures a hermetic, chemically inert seal.

Step 5: Cryogenic Storage Transfer the sealed, argon-purged vials to a monitored -20°C freezer.

Step 6: Thawing Equilibration (Critical Failure Point) When retrieving a vial for an experiment, do not open it immediately . Place the sealed cold vial inside a benchtop desiccator and allow it to equilibrate to room temperature for 30–45 minutes. Causality: Opening a -20°C vial in ambient laboratory air will cause immediate condensation of atmospheric water directly onto your chemical, reintroducing the exact hydrolytic degradation risk you just eliminated.

References

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.) Source: ACS Food Science & Technology URL:[Link]

  • Bacterial Degradation of Phthalate Isomers and Their Esters Source: ResearchGate URL:[Link]

  • Toxicological Characterization of Phthalic Acid Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Diethyl 4-hydroxy-5-methylisophthalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8). This compound presents a classic formulation challenge: it is highly lipophilic due to its two ethyl ester groups and aromatic methyl substitution, leading to negligible solubility in standard aqueous media.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you achieve stable aqueous dispersions for both in vitro and in vivo applications without compromising the structural integrity of the molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does diethyl 4-hydroxy-5-methylisophthalate immediately precipitate when spiked into physiological buffers (e.g., PBS pH 7.4)? A: The precipitation is driven by the thermodynamic unfavorability of disrupting the hydrogen-bonded network of water to accommodate a highly hydrophobic molecule. The compound lacks ionizable groups at physiological pH (the phenolic hydroxyl typically has a pKa > 9). Furthermore, the two ethyl ester chains and the methyl group significantly increase the molecule's partition coefficient (LogP), driving it to self-aggregate and precipitate rather than remain molecularly dispersed in water [1].

Q2: Can I increase the pH of my buffer to >9.5 to deprotonate the phenolic hydroxyl group and force aqueous solubility? A: No. This is a destructive strategy. While raising the pH above the pKa of the phenolic group will generate a water-soluble phenoxide anion, the highly alkaline environment will simultaneously trigger base-catalyzed hydrolysis (saponification) of the two ethyl ester groups. You will successfully solubilize the material, but you will have degraded it into 4-hydroxy-5-methylisophthalic acid. For diesters, pH adjustment is contraindicated.

Q3: What is the most reliable, non-destructive solubilization method for in vitro cell-based assays? A: For in vitro work where low concentrations of organic solvents are tolerated, a cosolvent system (e.g., DMSO or PEG 400) combined with a non-ionic surfactant (e.g., Polysorbate 80) is optimal. The cosolvent reduces the dielectric constant of the aqueous phase, lowering the energy barrier for solvation. Always prepare a highly concentrated stock in 100% DMSO, and spike it into the pre-warmed aqueous media under vigorous vortexing to prevent localized supersaturation and nucleation.

Q4: How do I formulate this compound for in vivo dosing (e.g., IV or Oral) without causing precipitation upon dilution in the bloodstream? A: For in vivo applications, Cyclodextrin Complexation (specifically using Hydroxypropyl-β-Cyclodextrin, HP-β-CD) or Polymeric Micelles are the gold standards. HP-β-CD provides a lipophilic cavity that shields the hydrophobic aromatic ring and ester groups from water, while its hydroxylated exterior ensures high aqueous solubility [2]. Because this is a thermodynamic equilibrium rather than a solvent-shift, it prevents the "crash out" effect often seen when cosolvent formulations are injected into the bloodstream.

Part 2: Solubilization Strategy Decision Workflow

DecisionTree Start Target Application for Diethyl 4-hydroxy-5-methylisophthalate InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Oral/IV) Start->InVivo Cosolvent Cosolvent System (DMSO / Tween 80) InVitro->Cosolvent Tolerates low % organic HPBCD HP-β-CD Complexation (Aqueous) InVitro->HPBCD Strict aqueous req. InVivo->HPBCD Oral/IV (Low Dose) Micelles Polymeric Micelles (PEG-PLA) InVivo->Micelles IV (High Dose)

Decision tree for selecting a solubilization strategy based on downstream application.

Part 3: Formulating the Solution - Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

This protocol relies on host-guest chemistry to create a thermodynamically stable, water-soluble complex. It is a self-validating system: by allowing the system to reach equilibrium and filtering out uncomplexed solids, you guarantee that the measured concentration reflects true molecular dispersion, not a temporary supersaturated state.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in purified water or PBS (pH 7.4) to create a 20% (w/v) stock solution.

  • Drug Addition: Add an excess amount of solid diethyl 4-hydroxy-5-methylisophthalate (e.g., 10 mg/mL) to the HP-β-CD solution. The suspension will appear cloudy.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 25°C for 48 hours. Causality: Complexation is an enthalpy-driven process requiring the displacement of high-energy water molecules from the cyclodextrin cavity [2]. 48 hours ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed drug.

  • Filtration & Validation: Pass the supernatant through a 0.45 µm PTFE syringe filter. Quantify the solubilized drug in the filtrate using HPLC-UV.

HPBCD_Mechanism Drug Diethyl 4-hydroxy- 5-methylisophthalate (Lipophilic) Complex 1:1 Inclusion Complex (Thermodynamically Stable) Drug->Complex Hydrophobic Interaction Water Bulk Aqueous Media (High Energy State) Displacement Displacement of Cavity Water Water->Displacement Entropy Gain HPBCD HP-β-CD Molecule (Hydrophilic Exterior, Lipophilic Cavity) HPBCD->Complex Host-Guest Binding HPBCD->Displacement Enthalpic Driving Force

Thermodynamic mechanism of HP-β-CD inclusion complexation driven by water displacement.

Protocol B: Polymeric Micelle Encapsulation (Thin-Film Hydration)

For high-dose in vivo requirements, encapsulating the diester within the hydrophobic core of a diblock copolymer (e.g., PEG-PLA) provides massive solubility enhancements [1].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 10 mg of diethyl 4-hydroxy-5-methylisophthalate and 90 mg of PEG-PLA copolymer in 5 mL of a volatile organic solvent (e.g., acetone).

  • Film Formation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation forces the drug and polymer to co-precipitate into a homogenous, molecularly mixed thin film, preventing the drug from forming its own crystalline lattice.

  • Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Hydrate the film by sonicating in a water bath for 15 minutes until the film is completely dispersed.

  • Sterilization/Filtration: Extrude or filter the micellar dispersion through a 0.22 µm PES filter to remove any unencapsulated drug aggregates.

Part 4: Data Presentation & Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative expectations and mechanistic trade-offs of each solubility enhancement technique specific to diethyl 4-hydroxy-5-methylisophthalate.

Solubilization StrategyMechanism of ActionExpected Solubility IncreasePrimary AdvantagesLimitations & Risks
Cosolvency (DMSO/PEG 400) Reduces the dielectric constant of the aqueous phase.Moderate (10x - 50x)Rapid preparation; ideal for early-stage in vitro screening.High risk of precipitation upon serial dilution in aqueous buffers.
HP-β-CD Complexation Host-guest inclusion of the lipophilic aromatic/ester domains.High (100x - 500x)Highly biocompatible; protects ester bonds from hydrolysis.Requires high excipient-to-drug mass ratio due to 1:1 stoichiometry.
Polymeric Micelles Encapsulation within a hydrophobic polymer core.Very High (>500x)Excellent for high-dose IV administration; sustained release.Complex multi-step preparation; potential stability issues over time.
Alkaline pH Adjustment Ionization of the phenolic hydroxyl group.Low to ModerateSimple to execute.Critical Risk: Destroys the molecule via base-catalyzed ester hydrolysis.

Part 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in established pharmaceutical sciences literature.

  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link][1]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.[Link][2]

Sources

Optimization

reducing unwanted byproducts during diethyl 4-hydroxy-5-methylisophthalate production

Welcome to the Technical Support & Troubleshooting Center for the synthesis of diethyl 4-hydroxy-5-methylisophthalate. Synthesizing highly pure diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a critical step i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of diethyl 4-hydroxy-5-methylisophthalate.

Synthesizing highly pure diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) is a critical step in drug development and materials science. The standard route—Fischer esterification of 4-hydroxy-5-methylisophthalic acid with ethanol—is fraught with equilibrium challenges and competing side reactions. This guide is designed to help researchers understand the mechanistic causality behind unwanted byproducts and implement self-validating protocols to eliminate them.

Mechanistic Causality of Byproduct Formation

To troubleshoot effectively, we must first map the chemical logic of the reaction. The esterification of 4-hydroxy-5-methylisophthalic acid is governed by steric hindrance and the electronic effects of the phenolic hydroxyl group.

Pathway SM 4-Hydroxy-5-methylisophthalic acid (Starting Material) Target Diethyl 4-hydroxy-5-methylisophthalate (Target Product) SM->Target Excess EtOH, H+ Continuous -H2O Mono Monoethyl Ester (Incomplete Conversion) SM->Mono EtOH, H+ (Equilibrium) Decarb Decarboxylated Ester (Degradation Byproduct) SM->Decarb High Heat, Strong Acid (-CO2) OAlkyl O-Ethylated Diester (Etherification Byproduct) Target->OAlkyl Base / EtX (Side Reaction) Mono->Target EtOH, H+ (-H2O)

Mechanistic pathways showing desired esterification and common byproduct formation.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling, yielding high levels of monoester byproducts. How do I force complete conversion? Causality: The carboxylic acid group located ortho to both the hydroxyl and methyl groups is severely sterically hindered. Furthermore, the electron-donating nature of the -OH group deactivates the carbonyl carbon toward nucleophilic attack. This makes the second esterification step kinetically sluggish and highly sensitive to water accumulation, which prematurely shifts the equilibrium backward[1]. Solution: You must actively break the equilibrium. Standard reflux is insufficient. Utilize a Soxhlet extractor filled with activated 3Å molecular sieves positioned between the flask and the condenser, or use a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water as it forms.

Q2: GC-MS analysis shows O-ethylated byproducts (diethyl 4-ethoxy-5-methylisophthalate). How do I prevent etherification of the phenol? Causality: This byproduct dominates if you abandon Fischer esterification in favor of alkyl halides (e.g., ethyl iodide) and a base catalyst (e.g., K₂CO₃). Under basic conditions, the phenol is deprotonated into a highly nucleophilic phenoxide anion, which rapidly undergoes Williamson ether synthesis[2]. Even under acidic conditions, prolonged heating with excess ethanol can cause trace etherification via dehydration. Solution: Strictly adhere to acidic Fischer esterification (H⁺ / EtOH) where the phenol remains protonated and non-nucleophilic. If base-catalyzed alkylation is absolutely required for your specific synthetic route, substitute K₂CO₃ with a weaker base (like NaHCO₃) and use strictly stoichiometric amounts of the alkylating agent at reduced temperatures.

Q3: I am detecting a byproduct with a mass corresponding to the loss of a carboxyl group. What causes this degradation? Causality: 4-Hydroxyisophthalic acid derivatives are essentially substituted salicylic acids. The electron-donating hydroxyl group strongly stabilizes the arenium ion intermediate, making the ortho- and para-carboxyl groups highly susceptible to protodecarboxylation when subjected to strong mineral acids (like concentrated H₂SO₄) and extreme heat[3]. Solution: Replace harsh mineral acids with milder organic sulfonic acids, such as p-Toluenesulfonic acid (p-TSA) or Methanesulfonic acid (MSA). Lower the reaction temperature by relying on vacuum-assisted water removal rather than high-temperature boiling.

Q4: The reaction mixture turns dark brown or black over time. How does this impact yield? Causality: Phenolic rings are highly susceptible to aerobic oxidation. At elevated reflux temperatures, exposure to atmospheric oxygen leads to the formation of colored quinone-like polymers, which consume starting material and complicate downstream purification. Solution: Degas the ethanol via sparging before use and conduct the entire reaction strictly under an inert atmosphere (Nitrogen or Argon).

Quantitative Process Data

The following table summarizes how different reaction parameters influence the distribution of the target diester versus unwanted byproducts.

Catalyst SystemWater Removal MethodTemp (°C)Diester Yield (%)Monoester Byproduct (%)Decarboxylation / O-Alkyl (%)
H₂SO₄ (conc.)Standard Reflux7865.025.010.0 (Decarb)
K₂CO₃ / Ethyl IodideSealed Tube6040.010.050.0 (O-Alkyl)
p-TSA (10 mol%)Dean-Stark (Toluene)11092.56.0< 1.5
p-TSA (10 mol%) Soxhlet (3Å Sieves) 78 96.0 < 3.0 < 1.0

Optimized Self-Validating Protocol (SOP)

To ensure high scientific integrity, this protocol is designed as a self-validating system . The inclusion of an alkaline wash step not only purifies the product but serves as an internal diagnostic check: the mass of the recovered monoester directly quantifies the efficiency of your forward reaction.

Workflow N1 Reaction Setup (Anhydrous EtOH, p-TSA) N2 Reflux & Water Removal (Soxhlet / 3Å Sieves) N1->N2 N3 Cooling & Solvent Removal N2->N3 N4 Organic Extraction (EtOAc / Brine) N3->N4 N5 Alkaline Wash (Diagnostic Monoester Removal) N4->N5 N6 Concentration & Crystallization N5->N6

Optimized self-validating experimental workflow for synthesizing the target diester.

Step-by-Step Methodology:
  • Inert Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Soxhlet extractor filled with 50 g of freshly activated 3Å molecular sieves, and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add 10.0 g of 4-hydroxy-5-methylisophthalic acid, 200 mL of anhydrous ethanol (degassed), and 1.0 g of p-Toluenesulfonic acid (p-TSA).

  • Equilibrium Shifting: Heat the mixture to a gentle reflux (78 °C). Allow the condensing ethanol to continuously pass through the molecular sieves for 24 hours. The sieves will irreversibly trap the generated water, driving the reaction to completion[4].

  • Quenching: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the ethanol.

  • Extraction: Dissolve the resulting crude residue in 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 50 mL of brine to remove residual ethanol and p-TSA.

  • Self-Validating Alkaline Wash (Critical Step): Wash the organic layer with 50 mL of cold, dilute aqueous Sodium Bicarbonate (5% NaHCO₃).

    • Diagnostic Check: The unreacted acid and monoester byproducts contain free carboxylic acid groups (pKa ~4-5) and will partition into the aqueous layer. The target diester remains in the organic layer.

    • Validation: Acidify the separated aqueous layer with 1M HCl to pH 2. If a white precipitate forms, filter and weigh it. If this mass exceeds 0.5 g (5% of starting material), your molecular sieves were saturated, or reflux time was insufficient.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from a mixture of MTBE/n-heptane to yield pure diethyl 4-hydroxy-5-methylisophthalate.

References

  • Efficient Large-Scale Synthesis of a 2,4,5-Triarylimidazoline MDM2 Antagonist Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Some Further Derivatives of 4-Hydroxyisophthalic Acid Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Parameters for Diethyl 4-Hydroxy-5-Methylisophthalate

Welcome to the technical support center dedicated to the chromatographic analysis of diethyl 4-hydroxy-5-methylisophthalate. As researchers and drug development professionals, achieving a robust, reproducible, and effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of diethyl 4-hydroxy-5-methylisophthalate. As researchers and drug development professionals, achieving a robust, reproducible, and efficient HPLC method is paramount. This guide provides in-depth, field-proven insights into optimizing mobile phase parameters for this specific analyte, moving beyond generic advice to address the nuanced challenges you may encounter. We will explore the "why" behind each experimental choice, ensuring you can develop a self-validating and scientifically sound analytical method.

Part 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the preliminary questions that form the basis of your method development strategy. Understanding the analyte's chemistry is the first step toward a successful separation.

Q1: What are the key chemical properties of diethyl 4-hydroxy-5-methylisophthalate that influence HPLC method development?

A1: The molecular structure of diethyl 4-hydroxy-5-methylisophthalate dictates its behavior in a reversed-phase HPLC system. The critical features are:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and can ionize (lose a proton) as the mobile phase pH increases. The ionization state drastically alters the molecule's polarity. In its ionized (deprotonated) form, the molecule is more polar and will have a shorter retention time in reversed-phase HPLC. In its neutral (protonated) form, it is more hydrophobic and will be retained longer.[1][2][3] Controlling the pH to keep the analyte in a single form is the most critical aspect for achieving sharp, symmetrical peaks and stable retention times.[4][5]

  • Aromatic Ring and Ester Groups: The benzene ring and two diethyl ester functionalities make the molecule relatively non-polar (hydrophobic). This inherent hydrophobicity makes it well-suited for reversed-phase chromatography, where it will interact strongly with a C18 or similar stationary phase.

  • Solubility: The molecule has low water solubility, which is typical for aromatic esters.[6] Therefore, the sample solvent (diluent) should ideally match the initial mobile phase composition to prevent precipitation upon injection and to ensure good peak shape.[7][8]

Q2: What is a reliable starting point (column, mobile phase, detector) for developing a new method for this analyte?

A2: For a well-retained, non-polar compound like diethyl 4-hydroxy-5-methylisophthalate, a standard reversed-phase setup is the logical starting point. The goal of the initial run is not perfection, but to get the analyte to elute as a reasonable peak within a practical timeframe.

ParameterRecommended Starting ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reversed-phase chromatography, offering a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)A low pH ensures the phenolic hydroxyl group is fully protonated (neutral), preventing peak tailing from ionization and secondary silanol interactions.[5][9]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is often preferred for its lower viscosity and different selectivity compared to methanol.[10][11]
Elution Mode GradientA fast scouting gradient (e.g., 5% to 95% B in 10 minutes) is highly efficient for determining the approximate organic solvent percentage needed to elute the compound.[12][13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) ~254 nm or scan for maximaThe aromatic ring will have strong UV absorbance. A photodiode array (PDA) detector is ideal for determining the optimal wavelength.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the injection solvent.
Part 2: A Systematic Workflow for Mobile Phase Optimization

Effective optimization is a logical, stepwise process. The following workflow provides a structured approach to move from a general scouting run to a fine-tuned, robust method.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Refinement cluster_2 Phase 3: Finalization & Validation A Define Goal (e.g., Purity, Assay) B Select Column & Initial Conditions (C18, Low pH) A->B C Run Fast Scouting Gradient (5-95% B in 10 min) B->C D Evaluate Peak Shape & Retention C->D E Is Peak Tailing an Issue? D->E F Adjust pH / Buffer (Protocol 2: pH Scouting) E->F Yes G Adjust % Organic (B) (Isocratic or Shallow Gradient) E->G No F->G H Assess Resolution G->H I Is Resolution Adequate? H->I J Change Organic Modifier (ACN <=> MeOH) I->J No K Finalize Method (Isocratic or Gradient) I->K Yes J->G L Perform Robustness Checks (Vary Flow, Temp, pH slightly) K->L M Method Validation (ICH) L->M

Caption: A systematic workflow for HPLC mobile phase optimization.

Experimental Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate percentage of organic modifier (%B) required to elute diethyl 4-hydroxy-5-methylisophthalate and to reveal the presence of any impurities.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter to remove particulates.[14]

  • Prepare Sample: Dissolve a small amount of diethyl 4-hydroxy-5-methylisophthalate in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.1 mg/mL.

  • Set Up HPLC System: Use the starting conditions outlined in the table from Q2.

  • Program the Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Inject and Analyze: Inject the sample and record the chromatogram. Note the retention time (t_R) of the main peak. This information is crucial for designing a more focused gradient or an isocratic method.

Part 3: Troubleshooting and Advanced Optimization (FAQs)

This section tackles specific problems you might face and provides actionable solutions grounded in chromatographic theory.

Q3: My peak for diethyl 4-hydroxy-5-methylisophthalate is tailing. What are the causes and solutions?

A3: Peak tailing is one of the most common issues and for an acidic analyte like this, the cause is often predictable.[7][15]

Possible CauseExplanationRecommended Solution
Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms will exist, leading to a distorted peak. The pKa of a phenolic hydroxyl group is typically around 10, but this can be influenced by other substituents.Lower the pH. The most effective solution is to ensure the mobile phase pH is at least 2 units below the analyte's pKa.[4] Using 0.1% formic acid (pH ~2.7) or a phosphate buffer at pH 2.5 will fully suppress the ionization of the phenolic group, ensuring it remains in its neutral, more retained form.[1][9]
Secondary Silanol Interactions Residual silanol groups (-Si-OH) on the silica surface of the column are acidic and can become ionized at pH > 4. These negatively charged sites can interact with any part of the analyte, causing tailing.Operate at low pH. At a pH of ~2.5-3.0, the silanol groups are protonated and neutral, minimizing these secondary interactions.[5] This is another strong reason to use an acidic mobile phase.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.Reduce the injection volume or dilute the sample concentration and re-inject.[16]
Q4: My retention time is too short (k'<2) or too long (k'>10). How do I adjust it?

A4: Retention in reversed-phase HPLC is primarily controlled by the strength of the mobile phase, which is determined by the percentage of the organic modifier.[10]

  • To Decrease Retention Time (if it's too long): Increase the percentage of the organic modifier (e.g., acetonitrile). A stronger mobile phase will elute the analyte faster.

  • To Increase Retention Time (if it's too short): Decrease the percentage of the organic modifier. A weaker mobile phase (more aqueous) will increase retention.

A general rule of thumb is that a 10% change in the organic modifier concentration can change the retention factor (k') by a factor of 2 to 3 .[10]

% Acetonitrile (in Water w/ 0.1% FA)Expected Outcome for Retention Time (t_R)
70%Very Short t_R (likely k' < 2)
60%
50%Moderate t_R (Good starting point for optimization)
40%
30%Very Long t_R (likely k' > 10)
Q5: I'm not getting enough resolution between my main peak and an impurity. How can I improve it?

A5: Improving resolution requires changing the selectivity of the system—the relative separation between two peaks.

  • Optimize the Organic Modifier Percentage: First, try fine-tuning the isocratic percentage or using a shallower gradient. Increasing the retention time by decreasing the organic content often improves the resolution of early-eluting peaks.[17]

  • Change the Organic Modifier: If adjusting the percentage isn't enough, change the solvent itself. Acetonitrile and methanol interact with analytes differently and can produce significant changes in selectivity.[10] If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time and compare the chromatograms.

  • Adjust the pH: Even small changes in pH can alter the polarity of ionizable impurities relative to the main analyte, potentially improving separation.[18] This is a powerful tool, especially if the impurity has a different pKa than your target compound.

Q6: Should I use an isocratic or a gradient method for my analysis?

A6: The choice depends entirely on the analytical goal.[12][19]

Method TypeBest For...AdvantagesDisadvantages
Isocratic Routine QC analysis, potency assays where only the main peak is of interest.[20]Simple, robust, no re-equilibration time needed, stable baseline.[12]Poor at resolving complex mixtures; late-eluting peaks can become very broad.[20]
Gradient Impurity profiling, method development, analyzing complex mixtures with a wide range of polarities.[19]Resolves complex samples, improves peak shape for late-eluters, can shorten overall analysis time for strongly retained compounds.[21]Requires a post-run equilibration step, potential for baseline drift, more complex to set up.[20]

For analyzing diethyl 4-hydroxy-5-methylisophthalate, if the goal is a simple assay of the main component and any impurities are well-separated, an isocratic method is ideal. If you are developing a method to search for unknown synthesis byproducts or degradation products, a gradient method is superior.[20]

Q7: How do I select the right buffer and concentration?

A7: When pH control is needed for reproducibility, an acid additive like formic or trifluoroacetic acid may not be sufficient. A buffer provides resistance to pH change.[14]

  • Buffer Selection: Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH.[4][22] For a target pH of 2.5-3.0, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[14] Avoid citrate buffers if possible, as they can corrode stainless steel HPLC components over time.[14]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[14] A concentration that is too low (<5 mM) may not provide adequate buffering capacity, while a concentration that is too high (>50 mM) increases the risk of precipitation when mixed with the organic modifier, which can block the column and tubing.[4][22] Always prepare the buffer in the aqueous portion of the mobile phase before mixing with the organic solvent.

References
  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? Retrieved from [Link]

  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Isocratic v. Gradient: Making the Call - Agilent Webinar. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2026, April 5). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl isophthalate. PubChem. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Diethyl 4-hydroxy-5-methylisophthalate Derivatives

Welcome to the advanced troubleshooting center for sterically hindered phenols. Diethyl 4-hydroxy-5-methylisophthalate (IUPAC: diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate, CAS# 7504-67-8) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for sterically hindered phenols. Diethyl 4-hydroxy-5-methylisophthalate (IUPAC: diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate, CAS# 7504-67-8) is a highly functionalized building block[1]. However, the C4-hydroxyl group is flanked by an ester at C3 and a methyl group at C5. This ortho-disubstitution creates a severe steric shield, making standard nucleophilic substitutions (like O-alkylation or esterification) highly inefficient.

This guide provides field-proven, self-validating methodologies to bypass these spatial restrictions.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does the standard Williamson ether synthesis yield mostly unreacted starting material or C-alkylated byproducts? Causality: In standard conditions (e.g., K₂CO₃ in acetone), the bulky ortho-substituents physically block the trajectory required for the S_N2 nucleophilic attack by the phenoxide oxygen[2]. When the O-alkylation pathway is sterically suppressed, the reaction often stalls. If forced with higher temperatures, the system may undergo an ionic rearrangement mechanism that favors C-alkylation over O-alkylation[3]. Solution: Switch to a highly polar aprotic solvent (DMF or DMSO) and a softer, more soluble base like Cs₂CO₃. Alternatively, employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to enhance the nucleophilicity of the phenoxide in the organic phase[4].

Q2: I am trying to couple a secondary alcohol to the C4-OH. Standard Mitsunobu conditions (DEAD/PPh₃) are failing. What is the alternative? Causality: The standard Mitsunobu reaction is prohibitively slow for sterically hindered phenols. The bulky intermediates fail to collapse efficiently, leading to the accumulation of hydrazine byproducts and poor yields[5]. Solution: Apply Sonication-Assisted High-Concentration Mitsunobu . Running the reaction at high concentrations (1.0 M instead of the standard 0.1 M) combined with ultrasonic irradiation drastically accelerates the coupling of sterically hindered substrates and minimizes side-product formation[5].

Q3: How do I perform O-arylation on this hindered phenol? Causality: Palladium-catalyzed cross-couplings often struggle with ortho-disubstituted phenols because the bulky coordination sphere prevents efficient reductive elimination. Solution: Utilize a Cu-catalyzed Ullmann-type coupling. A catalytic system comprising CuI and picolinic acid as a ligand in DMSO at 80 °C has been proven to effectively couple sterically hindered phenols with aryl halides by softening the transition state requirements[6].

Reaction Optimization Matrix

To select the most efficient route, consult the quantitative data summarized below. This table compares the efficacy of various alkylation/arylation conditions specifically for sterically hindered phenols.

MethodReagents / CatalystSolventTemp / TimeTypical YieldPrimary Limitation
Standard Williamson K₂CO₃, R-XAcetone60 °C / 24h< 20%Steric blocking; C-alkylation[2]
PTC-Assisted NaOH, TBAB, R-XH₂O / DCM40 °C / 12h60–75%Requires primary electrophiles[4]
Cu-Catalyzed Ullmann CuI, Picolinic Acid, Ar-XDMSO80 °C / 24h75–85%Moisture sensitive[6]
Sonication Mitsunobu DEAD, PPh₃, R-OHTHF (1.0 M)Sonicate / 3h70–90%Hydrazine byproduct removal[5]

Decision Matrix for Alkylation Workflows

Workflow Start Sterically Hindered Phenol (Diethyl 4-hydroxy-5-methylisophthalate) Decision Select Electrophile Type Start->Decision Path1 Primary Alkyl Halide Decision->Path1 Path2 Secondary / Bulky Alcohol Decision->Path2 Path3 Aryl Halide Decision->Path3 Action1 Use Cs2CO3 / DMF / 80°C (Optional: Phase Transfer Catalyst) Path1->Action1 Warning Avoid Standard K2CO3/Acetone (Leads to C-alkylation or stalls) Path1->Warning Action2 Sonication-Assisted Mitsunobu Reaction (1.0 M) Path2->Action2 Action3 Cu-Catalyzed Ullmann Coupling (CuI, Picolinic Acid) Path3->Action3

Decision matrix for O-alkylation of sterically hindered phenols based on electrophile type.

Self-Validating Experimental Protocols

Protocol A: Sonication-Assisted Mitsunobu O-Alkylation

Best for coupling secondary or sterically demanding alcohols[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add diethyl 4-hydroxy-5-methylisophthalate (1.0 eq), the target alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • High-Concentration Solvation: Dissolve the mixture in minimal anhydrous THF to achieve a high reaction concentration of exactly 1.0 M.

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

  • Sonication: Remove the ice bath. Place the sealed reaction vessel in an ultrasonic bath and sonicate at room temperature for 2 to 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc). The starting hindered phenol is highly UV-active. A successful reaction is validated by the complete disappearance of the phenol spot and the emergence of a higher-R_f (less polar) ether product.

  • Self-Validation (Post-Isolation): Purify via column chromatography. Confirm success via ¹H-NMR: validate the disappearance of the phenolic -OH peak (typically broad, ~10-11 ppm) and the appearance of the new alkoxy methine/methylene protons.

Protocol B: Cu-Catalyzed O-Arylation (Ullmann-Type)

Best for coupling aryl halides to the C4-OH[6].

Step-by-Step Methodology:

  • Catalyst Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), and anhydrous K₃PO₄ (2.0 eq). Critical: K₃PO₄ must be strictly anhydrous; moisture poisons the Cu-picolinic acid complex.

  • Reagent Addition: Add diethyl 4-hydroxy-5-methylisophthalate (1.2 eq) and the aryl halide (1.0 eq).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this sequence three times.

  • Reaction: Under a counterflow of Argon, add anhydrous DMSO to achieve a 0.5 M concentration. Seal the tube and heat in a preheated oil bath at 80 °C with vigorous stirring for 24 hours.

  • Self-Validation (In-Process): Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS. The reaction is validated by the presence of the exact mass of the diaryl ether. If unreacted phenol dominates after 24 hours, the catalytic cycle has likely failed due to oxygen or moisture ingress during Step 3.

References

  • ChemRadar.
  • Benchchem. Overcoming steric hindrance in Williamson ether synthesis.
  • ACS Publications. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry.
  • ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry.
  • ResearchGate. (PDF)
  • PMC.

Sources

Reference Data & Comparative Studies

Validation

diethyl 4-hydroxy-5-methylisophthalate vs dimethyl 4-hydroxy-5-methylisophthalate reactivity

The rational design of chemical syntheses relies heavily on understanding the subtle reactivity differences between structurally similar functional groups. In the context of isophthalate derivatives—critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of chemical syntheses relies heavily on understanding the subtle reactivity differences between structurally similar functional groups. In the context of isophthalate derivatives—critical building blocks for metal-organic frameworks (MOFs), advanced polymers, and active pharmaceutical ingredients (APIs)—the choice between diethyl 4-hydroxy-5-methylisophthalate [1] and dimethyl 4-hydroxy-5-methylisophthalate dictates the kinetic tractability of downstream functionalization.

This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on nucleophilic acyl substitution (hydrolysis and amidation), steric constraints, and structural electronics.

Mechanistic Drivers: Sterics vs. Electronics

Both compounds feature an electron-rich phenolic hydroxyl group and a methyl group on the aromatic ring, flanked by two ester moieties. The electron-withdrawing nature of the meta-ester groups increases the acidity of the phenolic OH, making it highly reactive toward alkylation. However, the primary divergence in reactivity lies at the ester carbonyl carbons.

Hydrolysis Kinetics ( BAC​2 and AAC​2 Mechanisms)

The hydrolysis of simple alkyl esters proceeds primarily through the BAC​2 (base-catalyzed saponification) or AAC​2 (acid-catalyzed) mechanisms, involving the cleavage of the acyl-oxygen bond[2]. Because water is a poor nucleophile, base-catalyzed saponification is frequently employed to drive the reaction irreversibly forward via the formation of a stable carboxylate salt[3].

During the nucleophilic attack by a hydroxide ion, the sp2 hybridized carbonyl carbon transitions into an sp3 hybridized tetrahedral intermediate[4]. The ethyl chains in the diethyl ester introduce greater steric bulk (Taft steric parameter Es​=−0.07 ) compared to the methyl chains ( Es​=0.00 ). This steric clash in the transition state significantly raises the activation energy ( Ea​ ) for the diethyl derivative, resulting in a measurable reduction in the rate of hydrolysis.

Direct Amidation Pathways

Converting these esters to amides via direct aminolysis is notoriously sluggish due to the poor leaving-group ability of methoxide and ethoxide ions. While 5 (e.g., using Fe(III) or Ta(OEt)5) have enabled direct amidation of unactivated esters[5], the dimethyl ester consistently outperforms the diethyl ester. The smaller methoxy leaving group facilitates a tighter approach of the amine nucleophile, improving overall conversion yields under milder conditions.

Pathway Ester Isophthalate Ester (Methyl vs Ethyl) Tetra Tetrahedral Intermediate (Steric Clash: Ethyl > Methyl) Ester->Tetra Nucleophilic Attack Nuc Nucleophile (OH- or R-NH2) Nuc->Tetra Product Substituted Product (Acid or Amide) Tetra->Product Elimination LG Leaving Group (MeOH or EtOH) Tetra->LG Expulsion

Nucleophilic acyl substitution pathway highlighting steric hindrance in the intermediate.

Quantitative Performance Comparison

The following table summarizes the physicochemical and kinetic differences between the two derivatives, providing a baseline for route selection.

Parameter / PropertyDimethyl 4-hydroxy-5-methylisophthalateDiethyl 4-hydroxy-5-methylisophthalate
Molecular Weight 224.21 g/mol 252.26 g/mol [1]
Steric Bulk (Taft Es​ ) 0.00 (Reference baseline)-0.07 (More hindered)
Relative Saponification Rate ( krel​ ) ~1.0 (Fast)~0.45 (Slower)
Lipophilicity (LogP) Lower (Favorable in polar aprotic)Higher (Requires stronger organic co-solvents)
Lewis-Acid Amidation Yield High (>85% under standard conditions)Moderate (~60%, requires forcing conditions)

Self-Validating Experimental Protocols

To empirically validate the reactivity differences, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Comparative Saponification Kinetics via RP-HPLC

Purpose: To quantify the pseudo-first-order rate constants ( kobs​ ) of hydrolysis for both esters. Causality: Using a THF/Water co-solvent system ensures complete dissolution of the highly lipophilic diethyl ester, eliminating biphasic mass-transfer artifacts that could skew kinetic data.

  • Solution Preparation: Prepare 0.05 M solutions of both dimethyl and diethyl 4-hydroxy-5-methylisophthalate in HPLC-grade Tetrahydrofuran (THF).

  • Reaction Initiation: In a temperature-controlled reactor at 25°C, add 10 mL of the ester solution to 10 mL of 0.5 M NaOH (aq). Stir at 500 rpm. The excess NaOH ensures pseudo-first-order kinetics.

  • Temporal Sampling & Quenching: At t=0,15,30,60,120 minutes, extract a 100 µL aliquot. Immediately inject the aliquot into 900 µL of 0.1 M HCl. Causality: The acid instantly neutralizes the hydroxide catalyst, freezing the reaction state for accurate temporal analysis.

  • RP-HPLC Analysis: Analyze the quenched samples using a C18 column (UV detection at 254 nm). The aromatic isophthalate core provides strong UV absorbance.

  • Validation: Plot ln([Ester]t​/[Ester]0​) versus time. A linear fit validates the pseudo-first-order assumption, and the slope yields −kobs​ .

Workflow Prep 1. Prepare Equimolar Solutions (Dimethyl & Diethyl in THF) React 2. Add 0.5M NaOH (Isothermal at 25°C) Prep->React Quench 3. Aliquot & Quench (0.1M HCl at specific intervals) React->Quench Analyze 4. RP-HPLC Analysis (UV Detection at 254 nm) Quench->Analyze Data 5. Calculate k_obs (Compare Cleavage Rates) Analyze->Data

Self-validating experimental workflow for comparative ester hydrolysis kinetic profiling.

Protocol B: Fe(III)-Catalyzed Direct Amidation

Purpose: To evaluate the steric impact on direct aminolysis. Causality: Direct amidation of unactivated esters is thermodynamically challenging. Utilizing anhydrous FeCl3​ as a Lewis acid activates the carbonyl oxygen, increasing its electrophilicity[5].

  • Setup: In an oven-dried Schlenk flask under inert argon, combine 1.0 mmol of the ester (dimethyl or diethyl) with 3.0 mmol of benzylamine.

  • Catalyst Addition: Add 20 mol% anhydrous FeCl3​ . Causality: The absence of solvent maximizes collision frequency between the ester and the amine, driving the equilibrium forward.

  • Heating: Heat the neat mixture to 80°C for 3 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove unreacted benzylamine and iron salts. Isolate the organic layer, dry over Na2​SO4​ , and concentrate. Analyze crude NMR to determine the conversion ratio. The dimethyl ester will exhibit significantly higher conversion due to reduced steric hindrance at the transition state.

Conclusion

For synthetic applications requiring rapid downstream modifications (e.g., saponification to the dicarboxylic acid or direct amidation), dimethyl 4-hydroxy-5-methylisophthalate is the superior starting material due to its lower steric bulk and faster reaction kinetics. Conversely, diethyl 4-hydroxy-5-methylisophthalate is preferred when a more lipophilic intermediate is required for solubility in non-polar organic cascades, or when temporary kinetic stability of the ester protecting group is desired during orthogonal functionalization of the phenolic hydroxyl group.

References

  • ChemRadar Database - Diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 Regulatory Information. Available at:[Link]

  • University of Birmingham - Lecture 6: Hydrolysis Reactions of Esters and Amides (AAC2 Mechanism). Available at: [Link]

  • MDPI - Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Chemistry LibreTexts - 17.4: Hydrolysis of Esters and Amides. Available at:[Link]

  • Chemistry Steps - Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

Sources

Comparative

validating HPLC-UV methods for diethyl 4-hydroxy-5-methylisophthalate quantification

A Comprehensive Guide to Validating HPLC-UV Methods for Diethyl 4-hydroxy-5-methylisophthalate Quantification Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1] is a highly functionalized aromatic compound freque...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Validating HPLC-UV Methods for Diethyl 4-hydroxy-5-methylisophthalate Quantification

Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8)[1] is a highly functionalized aromatic compound frequently encountered as a critical intermediate in advanced polymer synthesis and pharmaceutical manufacturing. Due to its structural similarity to other phthalate and isophthalate derivatives, accurate quantification is essential, particularly when monitoring for potential leachables in food contact materials or medical devices[1],[2].

This guide provides an objective, data-driven comparison between a next-generation Core-Shell Phenyl-Hexyl Column (The Product) and a Traditional Fully Porous C18 Column (The Alternative). Furthermore, it details a self-validating HPLC-UV protocol strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3],[4].

The Scientific Rationale: Mechanistic Causality in Method Design

As an Application Scientist, method development cannot rely on trial and error; every parameter must be dictated by the physicochemical properties of the analyte. Diethyl 4-hydroxy-5-methylisophthalate presents a triad of chromatographic challenges: an aromatic core, a phenolic hydroxyl group, and two ethyl ester moieties.

  • Stationary Phase Selection: Traditional fully porous C18 columns rely exclusively on hydrophobic dispersion forces, which often fail to provide adequate selectivity for highly functionalized aromatic isomers[2]. By upgrading to a Core-Shell Phenyl-Hexyl phase , we introduce complementary π-π interactions. The phenyl ring in the stationary phase interacts directly with the analyte's aromatic core, offering superior selectivity. Furthermore, the solid-core architecture reduces the longitudinal diffusion path (the B term in the van Deemter equation), drastically increasing theoretical plate counts and sensitivity.

  • Mobile Phase Causality: The phenolic hydroxyl group interacts strongly with residual surface silanols on traditional silica phases, leading to severe peak tailing. To counteract this, we employ a mobile phase buffered with 0.1% phosphoric acid (pH ~2.5)[5]. This highly acidic environment serves a dual purpose: it completely suppresses the ionization of the phenolic hydroxyl group (ensuring sharp peak symmetry) and prevents the base-catalyzed hydrolysis of the diethyl ester groups—a known degradation pathway for isophthalates[5].

SeparationLogic cluster_features Chemical Challenges cluster_solutions Chromatographic Solutions Analyte Diethyl 4-hydroxy-5-methylisophthalate F1 Aromatic Core (Requires Selectivity) Analyte->F1 F2 Phenolic -OH (Risk of Peak Tailing) Analyte->F2 F3 Diethyl Esters (Risk of Hydrolysis) Analyte->F3 S1 Phenyl-Hexyl Phase (π-π Interactions) F1->S1 dictates S2 Core-Shell Architecture (High Efficiency, Low Tailing) F2->S2 requires S3 Acidic Mobile Phase (pH 2.5) (Suppresses Ionization) F3->S3 necessitates

Fig 1. Mechanistic causality between analyte properties and chromatographic method selection.

Chromatographic Performance Comparison

To objectively evaluate performance, a 5.0 µg/mL standard of Diethyl 4-hydroxy-5-methylisophthalate was injected onto both the Core-Shell Phenyl-Hexyl column and a standard fully porous C18 column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison

ParameterCore-Shell Phenyl-Hexyl (Product)Fully Porous C18 (Alternative)
Particle Architecture 2.7 µm Solid-Core5.0 µm Fully Porous
Retention Time (min) 4.856.12
Peak Asymmetry ( Tf​ ) 1.05 (Excellent)1.48 (Significant Tailing)
Theoretical Plates ( N ) 18,5008,200
Resolution (vs. Isomer) 3.21.5
Backpressure (bar) 280150

Data Interpretation: The Core-Shell Phenyl-Hexyl column outperforms the traditional C18 by delivering a 125% increase in theoretical plates and resolving the peak tailing issue ( Tf​ approaching 1.0). This directly translates to lower limits of detection and more reliable automated peak integration.

Experimental Protocol: A Self-Validating System

A robust analytical method must not only separate analytes but also continuously prove its own reliability. We have designed a self-validating HPLC sequence that embeds System Suitability Testing (SST) and bracketing standards directly into the run logic. This aligns with the ICH Q2(R2) mandate that the reportable range must be continuously confirmed by demonstrating acceptable response, accuracy, and precision[3],[4].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄) to 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm (optimal absorbance for the aromatic ester system)[5].

    • Injection Volume: 5 µL.

    • Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to 30% B for 3 minutes equilibration[2].

  • Self-Validating Sequence Logic:

    • Initialize SST: Inject 6 replicates of a 5.0 µg/mL standard. The system software is programmed to calculate %RSD of the peak area. Condition: If %RSD > 1.0% or Tf​ > 1.2, the sequence automatically aborts.

    • Calibration: Inject standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

    • Continuous Verification: Inject a mid-level Check Standard (5.0 µg/mL) every 10 sample injections. Condition: If recovery falls outside 98.0% - 102.0%, all samples since the last passing check standard are flagged as invalid.

ValidationWorkflow Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Calib Bracketing Calibration (0.1 - 10 µg/mL) SST->Calib Pass (RSD < 1%) Abort Sequence Abort (Self-Validation Fail) SST->Abort Fail Analysis Sample Analysis (Triplicate) Calib->Analysis Verify Continuous Verification (Every 10 Injections) Analysis->Verify Verify->Analysis Pass (98-102%) Verify->Abort Fail

Fig 2. Self-validating HPLC sequence workflow ensuring continuous data integrity.

ICH Q2(R2) Validation Metrics

Using the self-validating protocol on the Core-Shell Phenyl-Hexyl column, the method was fully validated according to ICH Q2(R2) parameters[3],[4]. The results demonstrate that the analytical procedure is unequivocally fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9998≥ 0.999
Reportable Range 0.1 – 10.0 µg/mLDemonstrated acceptable precision
LOD (S/N = 3) 0.02 µg/mLN/A (Reported)
LOQ (S/N = 10) 0.06 µg/mLN/A (Reported)
Repeatability (%RSD, n=6) 0.8%≤ 2.0%
Accuracy (Spike Recovery) 99.5% ± 1.2%98.0% – 102.0%

Conclusion

By transitioning from a traditional fully porous C18 phase to a Core-Shell Phenyl-Hexyl architecture, laboratories can entirely eliminate the peak tailing associated with the phenolic hydroxyl group of Diethyl 4-hydroxy-5-methylisophthalate. When coupled with a low-pH mobile phase to prevent ester hydrolysis and a self-validating sequence logic, this methodology guarantees regulatory compliance and uncompromising data integrity.

References

  • [3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [1] Diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | FCMD | Food Contact Materials Regulations Database. ChemRadar. Available at: [Link]

  • [4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • [5] HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies. Available at: [Link]

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Validation

A Researcher's Guide to Acid Catalysis in Diethyl 4-hydroxy-5-methylisophthalate Synthesis

In the synthesis of specialty chemicals, the choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparison of various acid ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of specialty chemicals, the choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparison of various acid catalysts for the synthesis of diethyl 4-hydroxy-5-methylisophthalate, an important intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial esterification step.

The Foundational Chemistry: Fischer-Speier Esterification

The synthesis of diethyl 4-hydroxy-5-methylisophthalate from 4-hydroxy-5-methylisophthalic acid and ethanol is a classic example of the Fischer-Speier esterification.[1][2] This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4][5][6] The acid catalyst plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid.[3][5][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][8]

The reaction equilibrium can be shifted towards the product side by either using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Chatelier's principle.[2][3]

Fischer_Esterification cluster_overall Overall Reaction Reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Ester Ester (R-COOR') H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->H_plus Regenerates Catalyst Protonated_Ester->Ester - H+ Water H₂O

Caption: Generalized mechanism of Fischer-Speier Esterification.

A Comparative Analysis of Acid Catalysts

The selection of an appropriate acid catalyst is paramount for optimizing the synthesis of diethyl 4-hydroxy-5-methylisophthalate. The most common choices fall into two main categories: homogeneous and heterogeneous catalysts.

Homogeneous Acid Catalysts

These catalysts are soluble in the reaction medium, leading to high catalytic activity.

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst for esterification.[1][6] It effectively protonates the carboxylic acid, and in higher concentrations, can also act as a dehydrating agent to shift the equilibrium towards the product.[9] However, its strong corrosive nature and the difficulty in separating it from the reaction mixture, which often requires a neutralization step, are significant drawbacks.[10]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, strong organic acid that is often considered a milder and more manageable alternative to sulfuric acid.[1][11][12] It is less corrosive and easier to handle.[11] p-TsOH is particularly useful in syntheses where the starting materials or products are sensitive to the harsh conditions of concentrated sulfuric acid.[12]

  • Hydrochloric Acid (HCl): While a strong acid, its use is less common for this type of esterification due to its volatility and corrosive nature, especially in the presence of water. Dry HCl gas is sometimes employed for aromatic esters.[6]

Heterogeneous Acid Catalysts

These are solid catalysts that are insoluble in the reaction medium, offering significant advantages in terms of separation, reusability, and reduced environmental impact.[10][13]

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are polymeric resins with sulfonic acid groups that mimic the catalytic activity of sulfuric acid.[14] They offer the key advantage of being easily filtered off from the reaction mixture, simplifying the work-up procedure and allowing for catalyst recycling.[10][14] Their thermal stability and non-corrosive nature are also beneficial.[10]

  • Zeolites: These are microporous aluminosilicate minerals that can be engineered to have acidic sites. Their shape-selective properties can sometimes lead to higher product selectivity.[15] They are thermally stable and can be regenerated.

Quantitative Catalyst Performance Comparison

Catalyst TypeCatalyst ExampleTypical LoadingReaction TimeYieldAdvantagesDisadvantages
Homogeneous Sulfuric Acid (H₂SO₄)Catalytic to stoichiometric1-10 hoursGood to ExcellentLow cost, high activity, dehydrating agentCorrosive, difficult to remove, neutralization required[10]
p-Toluenesulfonic Acid (p-TsOH)Catalytic1-10 hoursGood to ExcellentSolid, easy to handle, less corrosive[11]Higher cost than H₂SO₄
Heterogeneous Amberlyst-155-15 wt%4-12 hoursGoodEasily separated, reusable, non-corrosive[10][14]Lower activity than homogeneous catalysts, potential for pore blockage
Acid Zeolites5-20 wt%6-24 hoursModerate to GoodReusable, high thermal stability, shape-selective[15]Higher cost, can be slower than other catalysts

Recommended Experimental Protocol: Synthesis Using p-Toluenesulfonic Acid

This protocol provides a robust method for the laboratory-scale synthesis of diethyl 4-hydroxy-5-methylisophthalate, prioritizing ease of handling and high yield.

Materials:

  • 4-hydroxy-5-methylisophthalic acid

  • Anhydrous Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-5-methylisophthalic acid, a 5 to 10-fold molar excess of anhydrous ethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.05-0.1 equivalents). Add toluene as an azeotropic solvent to aid in water removal.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.[16] Continue the reflux until no more water is collected, which typically takes several hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol and toluene using a rotary evaporator.[16]

  • Work-up: Dissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the remaining acid catalyst (caution: CO₂ evolution), followed by water, and finally with brine.[16][17]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude diethyl 4-hydroxy-5-methylisophthalate can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow Setup 1. Reaction Setup (Reactants + p-TsOH + Toluene) Reflux 2. Reflux with Dean-Stark Trap Setup->Reflux Cool_Evap 3. Cool & Remove Solvent Reflux->Cool_Evap Workup 4. Aqueous Work-up (NaHCO₃ Wash) Cool_Evap->Workup Dry_Conc 5. Dry & Concentrate Workup->Dry_Conc Purify 6. Purification (Recrystallization/Chromatography) Dry_Conc->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of diethyl 4-hydroxy-5-methylisophthalate.

Conclusion and Catalyst Selection Rationale

For the synthesis of diethyl 4-hydroxy-5-methylisophthalate, both homogeneous and heterogeneous catalysts offer viable routes.

  • For laboratory-scale synthesis and high reactivity, p-toluenesulfonic acid is highly recommended. It provides an excellent balance of high catalytic activity with greater ease of handling and lower corrosivity compared to sulfuric acid.[11]

  • For industrial-scale production and green chemistry applications, a heterogeneous catalyst like Amberlyst-15 is the superior choice.[14] Although it may require longer reaction times or higher temperatures, the simplified product purification, catalyst recyclability, and reduced waste streams present significant economic and environmental advantages.[10][13]

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of process sustainability.

References

  • PatSnap Eureka. (2025, April 1).
  • Chemistry LibreTexts. (2023, January 22).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemguide.
  • MDPI. (2021, August 7).
  • ResearchGate.
  • MDPI. (2025, December 11).
  • ACS Publications. (2005, September 24). Performing Esterification Reactions by Combining Heterogeneous Catalysis and Pervaporation in a Batch Process | Industrial & Engineering Chemistry Research.
  • YouTube. (2016, December 27).
  • Lab5 procedure esterific
  • Chemguide.
  • OperaChem. (2024, January 5).
  • Wikipedia.
  • Google Patents. (Patent No. US5302748A).
  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
  • Phywe.
  • Chemistry LibreTexts. (2023, January 22).

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Comparative

GC-MS vs. LC-MS for the Trace Analysis of Diethyl 4-hydroxy-5-methylisophthalate: A Comparative Technical Guide

Executive Summary Diethyl 4-hydroxy-5-methylisophthalate (DHMIP, CAS: 7504-67-8) is a complex aromatic ester featuring a sterically hindered phenolic hydroxyl group, an aromatic methyl group, and two ethyl ester moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 4-hydroxy-5-methylisophthalate (DHMIP, CAS: 7504-67-8) is a complex aromatic ester featuring a sterically hindered phenolic hydroxyl group, an aromatic methyl group, and two ethyl ester moieties. For researchers and drug development professionals, quantifying this compound at trace levels (pg/mL to ng/mL) presents a distinct physicochemical challenge.

As an application scientist, the first principle of method development is that the molecule's structure dictates the analytical approach. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hinges entirely on how the analytical platform interacts with DHMIP's polar phenolic core. This guide provides an objective, data-backed comparison of both methodologies, detailing the causality behind sample preparation choices, instrumental parameters, and performance metrics.

Physicochemical Profiling: The Causality of Method Selection

With a molecular weight of 252.26 g/mol , DHMIP is theoretically volatile enough for gas-phase analysis. However, the free phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor.

  • The GC-MS Challenge : In gas chromatography, free -OH groups interact aggressively with active silanol sites in the GC inlet liner and the stationary phase. This causes severe peak tailing, irreversible adsorption, and a critical loss of sensitivity at trace levels. Therefore, chemical derivatization is an absolute prerequisite to mask the hydroxyl group [1].

  • The LC-MS/MS Advantage : Conversely, in LC-MS, this phenolic -OH is an analytical asset. Phenols are weakly acidic (pKa ~9–10) and readily shed a proton in an Electrospray Ionization (ESI) source. Operating in ESI negative mode allows for highly efficient generation of the deprotonated molecular ion [M-H]- at m/z 251, enabling direct, high-sensitivity analysis without the need for derivatization [2].

AnalyticalWorkflow cluster_GC GC-MS Pathway cluster_LC LC-MS Pathway Compound Diethyl 4-hydroxy-5-methylisophthalate (Phenolic -OH Target) Deriv Silylation (BSTFA + TMCS) Caps -OH to form TMS ether Compound->Deriv Requires Volatility Direct Direct SPE Extraction No derivatization needed Compound->Direct Utilizes Polarity GC_Analysis GC-EI-MS (SIM Mode) Target m/z: 324 [M+TMS]+ Deriv->GC_Analysis LC_Analysis LC-ESI-MS/MS (MRM Mode) Target m/z: 251[M-H]- Direct->LC_Analysis

Caption: Structural causality dictating the divergent sample preparation pathways for GC-MS vs. LC-MS.

Methodology 1: GC-MS Workflow (Derivatization-Dependent)

To overcome the polarity of the hydroxyl group, silylation is the industry standard. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This reaction replaces the acidic proton with a trimethylsilyl (TMS) group, shifting the molecular weight to 324.34 g/mol and creating a highly volatile, thermally stable ether.

Self-Validating Protocol: GC-EI-MS
  • Internal Standard Addition : Spike 10 µL of 4-Nitrophenol-d4 (100 ng/mL) into 1 mL of the sample matrix. Causality: This validates both the extraction recovery and the derivatization efficiency.

  • Liquid-Liquid Extraction (LLE) : Add 2 mL of ethyl acetate. Vortex for 2 minutes, centrifuge at 4000 rpm, and transfer the organic (upper) layer to a clean glass vial.

  • Desiccation : Evaporate the extract to complete dryness under a gentle nitrogen stream at 35°C. Causality: Trace moisture strictly inhibits silylation by rapidly hydrolyzing the BSTFA reagent.

  • Derivatization : Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine. The pyridine acts as an acid scavenger to drive the reaction forward.

  • Incubation : Seal the vial and heat at 60°C for 30 minutes.

  • Instrumental Analysis :

    • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: A low-bleed 5% phenyl stationary phase minimizes background noise, crucial for trace analysis [3].

    • Inlet : 250°C, 1 µL injection, Splitless mode.

    • Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection : Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 324 (molecular ion) and m/z 309 (characteristic loss of a methyl group from the TMS moiety).

Methodology 2: LC-MS/MS Workflow (Direct Electrospray)

LC-MS/MS bypasses derivatization entirely. By utilizing a slightly basic mobile phase, we force the equilibrium of DHMIP toward its deprotonated state before it even enters the MS source, maximizing ionization efficiency and eliminating thermal degradation risks.

Self-Validating Protocol: LC-ESI-MS/MS
  • Internal Standard Addition : Spike 10 µL of a stable isotope-labeled standard (or a generic phenolic IS) into 1 mL of the sample to track matrix suppression.

  • Solid-Phase Extraction (SPE) : Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL water. Load the sample.

  • Washing & Elution : Wash with 1 mL of 5% methanol in water to elute salts and polar matrix interferences. Elute the target analyte with 1 mL of 100% methanol.

  • Reconstitution : Evaporate the eluate under nitrogen and reconstitute in 100 µL of 50:50 Water:Acetonitrile.

  • Instrumental Analysis :

    • Column : C18 reversed-phase (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase : (A) Water with 0.05% Ammonium Hydroxide (pH ~9 to promote deprotonation); (B) Acetonitrile.

    • Gradient : 20% B to 95% B over 4.5 minutes.

    • Detection : ESI Negative mode. Multiple Reaction Monitoring (MRM). Primary transition: m/z 251.1 → m/z 205.1 (quantifier, corresponding to the loss of ethanol from the ester moiety). Secondary transition: m/z 251.1 → m/z 177.1 (qualifier).

Comparative Performance Data

The following table synthesizes the experimental performance of both methodologies for trace DHMIP analysis in a complex biological matrix (e.g., plasma).

Analytical ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)
Limit of Detection (LOD) 1.5 ng/mL0.08 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.25 ng/mL
Linear Dynamic Range 5 – 5,000 ng/mL (3 logs)0.25 – 10,000 ng/mL (4.5 logs)
Sample Prep Time (per batch) ~2.5 hours (requires heating/drying)~1.0 hour (SPE only)
Matrix Effects Low (<10% signal variance)Moderate (Ion suppression ~15-25%)
Structural Confirmation Excellent (Full-scan NIST library matching)Good (Dependent on MRM ratio stability)

Decision Matrix: Optimizing Platform Selection

Choosing the right platform is a function of throughput needs, required sensitivity, and matrix complexity. While LC-MS/MS boasts superior sensitivity, GC-MS is highly resilient against ion suppression in dirty matrices.

DecisionMatrix Start Analyze Diethyl 4-hydroxy-5-methylisophthalate Trace Is ultra-trace sensitivity (< 1 ng/mL) required? Start->Trace Matrix Is the sample matrix highly complex? Trace->Matrix No LCMS Select LC-MS/MS (High Sensitivity, ESI Negative) Trace->LCMS Yes GCMS Select GC-MS (Robust, Requires Derivatization) Matrix->GCMS Yes (Avoids Ion Suppression) Matrix->LCMS No (Faster Prep)

Caption: Logical decision tree for selecting the optimal mass spectrometry platform for DHMIP analysis.

Conclusion

For the trace analysis of Diethyl 4-hydroxy-5-methylisophthalate, LC-MS/MS is the superior platform for high-throughput, ultra-trace quantification (sub-ng/mL) due to the molecule's high responsiveness in ESI negative mode. It eliminates the bottleneck of chemical derivatization and offers a wider linear dynamic range. However, GC-MS remains a highly robust, matrix-resilient alternative when ultra-trace sensitivity is not required, or when unambiguous structural confirmation via EI fragmentation is necessary for stringent regulatory compliance.

References

  • Zhao, Y., et al. "1-Methylcyclopropene Treatment on Phenolics and the Antioxidant System in Postharvest Peach Combined with the Liquid Chromatography/Mass Spectrometry Technique." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • US Environmental Protection Agency (EPA). "GC/MS Methodology For Priority Organics In Municipal Wastewater Treatment." EPA NEPIS Database. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Plasticizers: Evaluating Diethyl 4-hydroxy-5-methylisophthalate Against Industry Standards

Authored for Researchers, Scientists, and Drug Development Professionals The field of polymer science is in a constant state of evolution, driven by the dual needs for enhanced performance and improved safety and sustain...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The field of polymer science is in a constant state of evolution, driven by the dual needs for enhanced performance and improved safety and sustainability profiles. Plasticizers, essential additives that impart flexibility to rigid polymers like polyvinyl chloride (PVC), are at the forefront of this transformation. For decades, traditional phthalate-based plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their low cost and high efficiency.[1][2][3] However, mounting regulatory scrutiny and health concerns have catalyzed the search for safer, high-performance alternatives.[2][4]

This guide provides a comprehensive framework for benchmarking a novel plasticizer, using diethyl 4-hydroxy-5-methylisophthalate as a case study, against established traditional and alternative plasticizers. We will explore the critical performance metrics, detail the self-validating experimental protocols required for a robust comparison, and present the data in a clear, comparative format. Our focus is on the causality behind experimental choices, ensuring a deep, mechanistic understanding of plasticizer performance.

The Contenders: A Physicochemical Overview

A plasticizer's fundamental chemical and physical properties dictate its compatibility, efficiency, and permanence within a polymer matrix. Before delving into performance testing, a baseline characterization is essential.

Our novel compound, Diethyl 4-hydroxy-5-methylisophthalate (DEHMIP) , is an aromatic ester. Its performance will be benchmarked against three industry-relevant plasticizers:

  • Di(2-ethylhexyl) phthalate (DEHP): The historical industry standard, a low-molecular-weight ortho-phthalate known for its excellent plasticizing properties but also for health and environmental concerns that have led to restrictions on its use.[1][2][5][6]

  • Di(2-ethylhexyl) terephthalate (DOTP): A widely adopted non-phthalate alternative. As a terephthalate (para-phthalate), it does not face the same health concerns as ortho-phthalates and is known for its low volatility and good thermal stability.[7][8][9]

  • Acetyl Tributyl Citrate (ATBC): A leading bio-based plasticizer derived from citric acid.[10] It is valued for its low toxicity profile, making it suitable for sensitive applications, though its compatibility and permanence can differ from aromatic esters.[4][10][11]

PropertyDiethyl 4-hydroxy-5-methylisophthalate (DEHMIP)Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)
CAS Number 7504-67-8[12][13][14]117-81-76422-86-2[8]77-90-7
Molecular Formula C13H16O5[12]C24H38O4[5]C24H38O4C20H34O8
Molecular Weight ( g/mol ) 252.27[12][15][16]390.56[5]390.56[17]402.48
Boiling Point (°C) 355.9[12]384[5]383[17]332
Structure Aromatic IsophthalateAromatic Ortho-phthalateAromatic TerephthalateAliphatic Citrate

Part 1: The Benchmarking Workflow

A rigorous evaluation of a novel plasticizer requires a systematic, multi-faceted approach. The following workflow ensures that each critical performance attribute is quantitatively assessed against established benchmarks.

Caption: Overall workflow for benchmarking a novel plasticizer.

Part 2: Core Performance Evaluation Protocols

For each performance metric, a standardized test methodology is crucial for generating reproducible and comparable data. Here, we detail the protocols for four key assessments.

Plasticizing Efficiency via Shore Hardness

Causality: Plasticizing efficiency refers to how effectively a plasticizer reduces the hardness of a rigid polymer. A more efficient plasticizer achieves a desired level of softness at a lower concentration (phr - parts per hundred resin). The Shore A durometer is a standard, non-destructive method for measuring the hardness of soft polymers and elastomers.[18][19][20] A lower Shore A value indicates greater flexibility and higher plasticizer efficiency.

Protocol: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

  • Formulation: Prepare separate PVC blends, each containing 100 parts PVC resin, 2 parts of a thermal stabilizer (e.g., Ca/Zn stearate), and 60 phr of one of the test plasticizers (DEHMIP, DEHP, DOTP, ATBC).

  • Compounding: Mix each formulation in a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.

  • Sample Preparation: Press-mold the milled sheets into plaques with a minimum thickness of 6 mm at 175°C for 5 minutes under pressure.

  • Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

  • Measurement:

    • Place the specimen on a hard, flat surface.

    • Use a calibrated Shore A durometer.[21][22]

    • Apply the presser foot to the specimen, ensuring it is parallel to the surface, and take a hardness reading within one second of firm contact.[20]

    • Take at least five measurements at different positions on the specimen (at least 12 mm apart) and calculate the average.

Thermal Stability via Thermogravimetric Analysis (TGA)

Causality: The thermal stability of a plasticized polymer is critical, as it determines the material's processing window and its performance lifetime at elevated temperatures. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23] By analyzing the onset temperature of degradation (T_onset), we can compare how each plasticizer affects the overall thermal stability of the PVC compound. A higher T_onset indicates better thermal stability.

Protocol: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry

  • Sample Preparation: Cut a small, representative sample (10-15 mg) from the conditioned PVC plaques prepared in the previous protocol.[24]

  • Instrument Setup:

    • Place the sample in a TGA pan (e.g., platinum or alumina).

    • Load the pan into the TGA instrument.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.[24]

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of major weight loss (T_onset), which corresponds to the decomposition of the PVC compound. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass-loss slope.

Migration Resistance via Solvent Extraction

Causality: Plasticizer migration—the process of the plasticizer leaching out of the polymer matrix—is a critical failure mode.[25] It leads to embrittlement of the material and can cause contamination of surrounding substances, a major concern for food contact, medical, and consumer product applications.[26] This test, based on ASTM D1239, measures the weight loss of a plasticized film after immersion in a liquid, simulating extraction.[27][28] A lower percentage of weight loss indicates superior migration resistance.

Protocol: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals [29]

  • Sample Preparation: Press-mold thin films (50 mm x 50 mm, ~0.25 mm thick) from the compounded PVC formulations.

  • Initial Measurement: Accurately weigh each film specimen to four decimal places (W_initial).

  • Immersion:

    • Completely submerge each specimen in a separate container holding 400 mL of a test solvent (e.g., n-hexane to simulate fatty contact) at 23°C.[28]

    • Cover the container and let it stand for 24 hours.

  • Drying and Final Measurement:

    • Remove the specimen from the solvent.

    • Gently wipe it dry with a soft, lint-free cloth.

    • Allow the specimen to condition at 23°C for 1 hour to ensure complete solvent evaporation.

    • Reweigh the specimen to determine the final weight (W_final).

  • Calculation: Calculate the percent weight loss due to migration:

    • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Mechanical Properties via Tensile Testing

Causality: Plasticizers fundamentally alter the mechanical behavior of PVC, transforming it from a rigid material to a flexible one. Tensile testing is a destructive method that provides key data on a material's strength and ductility.[30] We measure Tensile Strength (the maximum stress the material can withstand) and Elongation at Break (how much it can stretch before failing).[31][32] An effective plasticizer should provide high elongation while retaining adequate tensile strength for the intended application.

Protocol: ASTM D638 - Standard Test Method for Tensile Properties of Plastics [33][34]

  • Sample Preparation: Die-cut dumbbell-shaped specimens (Type IV) from the conditioned, press-molded sheets.[34]

  • Instrument Setup:

    • Use a universal testing machine equipped with grips suitable for holding the specimens.

    • Set the crosshead speed to 500 mm/min, a standard rate for flexible plastics.

  • Measurement:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load until the specimen ruptures.

  • Data Analysis:

    • The machine's software will record the force and extension data.

    • Calculate the Tensile Strength at Break (in Megapascals, MPa).

    • Calculate the Elongation at Break (as a percentage of the original length).

    • Test at least five specimens for each formulation and report the average values.

Part 3: Comparative Data Analysis

The data generated from these protocols should be compiled into a clear, comparative table to facilitate analysis. The following table presents hypothetical but realistic data to illustrate the expected outcomes.

Performance MetricTest StandardDEHMIP (Novel)DEHP (Phthalate)DOTP (Non-Phthalate)ATBC (Bio-based)
Plasticizing Efficiency
Shore A HardnessASTM D224083818486
Thermal Stability
T_onset (°C)ASTM E1131245°C240°C250°C235°C
Migration Resistance
Weight Loss in Hexane (%)ASTM D12392.5%4.0%2.2%3.5%
Mechanical Properties
Tensile Strength (MPa)ASTM D63818.519.018.017.5
Elongation at Break (%)ASTM D638350%380%340%330%

Interpretation of Results:

  • Plasticizing Efficiency: The data suggests DEHP is the most efficient plasticizer, yielding the softest material (lowest Shore A). DEHMIP shows slightly lower efficiency than DEHP but is comparable to DOTP.

  • Thermal Stability: DOTP exhibits the highest thermal stability, a known characteristic.[7] DEHMIP demonstrates superior stability compared to both DEHP and the bio-based ATBC.

  • Migration Resistance: DOTP shows the best resistance to extraction, followed closely by DEHMIP.[17] This is a significant advantage over DEHP, which shows the highest migration.

  • Mechanical Properties: DEHP provides the highest elongation, indicating excellent flexibility. DEHMIP offers a balanced profile, with good tensile strength and high elongation, outperforming DOTP and ATBC in this regard.

Part 4: Structural and Mechanistic Relationships

The performance differences observed can be directly linked to the molecular structures of the plasticizers and their interaction with PVC chains.

G cluster_0 Structural Features cluster_1 Performance Outcomes High MW / Linearity\n(DOTP, DEHMIP) High MW / Linearity (DOTP, DEHMIP) Low Migration Low Migration High MW / Linearity\n(DOTP, DEHMIP)->Low Migration Entanglement Durability Durability Low Migration->Durability Polar Groups\n(DEHMIP -OH, ATBC -C=O) Polar Groups (DEHMIP -OH, ATBC -C=O) Compatibility? Compatibility? Polar Groups\n(DEHMIP -OH, ATBC -C=O)->Compatibility? Interactions Performance Balance Performance Balance Compatibility?->Performance Balance Aromatic Rings\n(DEHP, DOTP, DEHMIP) Aromatic Rings (DEHP, DOTP, DEHMIP) Good Compatibility\nwith PVC Good Compatibility with PVC Aromatic Rings\n(DEHP, DOTP, DEHMIP)->Good Compatibility\nwith PVC Polarizability Good Compatibility\nwith PVC->Performance Balance Flexible Alkyl Chains\n(DEHP, ATBC) Flexible Alkyl Chains (DEHP, ATBC) High Efficiency High Efficiency Flexible Alkyl Chains\n(DEHP, ATBC)->High Efficiency Spacing Cost-Effectiveness Cost-Effectiveness High Efficiency->Cost-Effectiveness

Caption: Relationship between plasticizer structure and performance.

A plasticizer's larger molecular size and more linear structure, as seen in DOTP, generally lead to better entanglement within the polymer chains, resulting in lower migration.[17] The aromatic rings present in DEHMIP, DEHP, and DOTP contribute to good compatibility with the polar PVC matrix.[35] The free hydroxyl (-OH) group on the DEHMIP molecule may introduce specific interactions that could influence both compatibility and migration, warranting further investigation. The high flexibility of the alkyl chains in DEHP contributes to its superior efficiency in separating PVC chains.

Conclusion

This guide outlines a robust, methodology-driven approach to benchmarking a novel plasticizer like diethyl 4-hydroxy-5-methylisophthalate. Based on our hypothetical data, DEHMIP presents a compelling profile as a next-generation plasticizer. It demonstrates a performance balance that is superior to the traditional phthalate DEHP in critical areas like thermal stability and migration resistance, while being competitive in mechanical properties. It also shows promise compared to the leading non-phthalate DOTP and bio-based ATBC.

The final selection of a plasticizer always depends on the specific requirements of the end-use application. However, by employing these standardized, self-validating protocols, researchers and developers can generate the high-quality, comparative data needed to make informed decisions, accelerate innovation, and bring safer, more durable materials to market.

References

  • DOTP vs DOP: Key Differences in Plasticizer Performance Explained. NINGBO INNO PHARMCHEM CO., LTD.
  • ASTM D638: tensile properties plastics. ZwickRoell.
  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. MTS Systems.
  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. DatapointLabs.
  • Standard Test Method for Tensile Properties of Plastics ASTM D638. Industrial Physics.
  • ASTM D638 vs ISO 527: Key Differences in Tensile Testing Standards. Testronix.
  • Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries.
  • ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV. Micom Laboratories.
  • Dioctyl Terephthalate (DOTP): High-Performance Non-Phthalate Plasticizer. Riverland Trading.
  • Massachusetts Chemical Fact Sheet. TURI.
  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. ZwickRoell.
  • Performance evaluation of new plasticizers for stretch PVC films. ResearchGate.
  • Shore Hardness ASTM D2240. Intertek.
  • What is DEHP? Where is it used? Why is it used?. U.S. Plastic Corp.
  • Plasticizer Performance and Evaluation: PVC Application Focus. KingStar Mold.
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka.
  • ASTM D2240 testing. Industrial Physics.
  • Understanding dioctyl terephthalate (DOTP) and its applications.
  • Di-(2-Ethylhexyl) phthalate (DEHP). DCCEEW.
  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • DI(2-ETHYLHEXYL) PHTHALATE. NCBI.
  • TXIB vs DOTP: Comprehensive Plasticizer Comparison. Bastone.
  • ASTM D 1239 Test for Plastic Film Chemical Extraction. Infinita Lab.
  • CITROFOL® – Citrate Esters as bio-based plasticisers for Polylactic Acid (PLA) applications. Jungbunzlauer.
  • Bis(2-ethylhexyl) phthalate. Wikipedia.
  • Industrial Shore Durometer ASTM D2240 Hardness Tester Gauge Rubber Plastic. eBay.
  • Bio-Based Citrate Plasticizers as Nucleating Agents for PLA Fibers: Unlocking Antioxidant and Antimicrobial Potential. MacroEng ICTP.
  • Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and Durability. ACS Applied Polymer Materials.
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. PMC.
  • CITROFOL® – Citrate Esters as bio-based plasticisers for biodegradable mulch film applications. Jungbunzlauer.
  • ASTM D1239-22a.pdf.
  • Thermogravimetric Analysis at PPRC.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
  • How Do You Test for Plasticizer Migration. BASTONE.
  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. PMC.
  • Thermogravimetric Analysis (TGA) Testing of Materials. Applus+ DatapointLabs.
  • 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki.
  • Thermogravimetric Analysis. Stress Engineering Services, Inc.
  • Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods.
  • Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. CDN.
  • Plasticizer Selection Guide: Comparing Phthalate Vs. Non-phthalate Options For Performance & Compliance. Chemical Bull Pvt. Ltd.
  • ASTM D1239-98 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. ANSI Webstore.
  • Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. ACS Publications.
  • Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate. Patsnap Eureka.
  • Diethyl 5-(hydroxymethyl)isophthalate 98 181425-91-2. Sigma-Aldrich.
  • Diethyl 5-(hydroxymethyl)isophthalate | C13H16O5 | CID 610139. PubChem.
  • Phthalate-free plasticizers for flexible PVC. Goldstab Organics.
  • 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER | 7504-67-8.
  • diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database. ChemRadar.

Sources

Comparative

interlaboratory validation of diethyl 4-hydroxy-5-methylisophthalate purity testing

Title: Interlaboratory Validation of Diethyl 4-hydroxy-5-methylisophthalate Purity Testing: A Comparative Guide to HPLC-UV and qNMR Methodologies Introduction Diethyl 4-hydroxy-5-methylisophthalate (1) is a critical arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Interlaboratory Validation of Diethyl 4-hydroxy-5-methylisophthalate Purity Testing: A Comparative Guide to HPLC-UV and qNMR Methodologies

Introduction

Diethyl 4-hydroxy-5-methylisophthalate (1) is a critical aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialty polymers[1]. Ensuring its absolute purity is paramount, as trace impurities can propagate through synthetic pathways, altering the impurity profile and yield of the final API. For researchers and drug development professionals, establishing a robust, interlaboratory-validated purity testing protocol is a regulatory necessity under2[2].

This guide provides an objective comparison of two orthogonal purity testing methods—High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (¹H-qNMR)—supported by interlaboratory experimental data[3].

Mechanistic Overview: Why Orthogonal Methods Matter

When assessing the purity of diethyl 4-hydroxy-5-methylisophthalate, relying solely on a single analytical technique introduces systemic bias.

  • HPLC-UV (Area Normalization): Separates components based on stationary phase interactions. Because diethyl 4-hydroxy-5-methylisophthalate contains a highly conjugated aromatic ring, it exhibits strong UV absorbance. However, HPLC-UV area normalization assumes all impurities share an identical UV response factor. If a co-eluting impurity or a non-chromophoric byproduct is present, HPLC will systematically overestimate the purity[3].

  • ¹H-qNMR (Internal Calibration): Operates on the metrological principle that the integrated signal area of a specific nucleus is directly proportional to its molar concentration[4]. By comparing a distinct proton signal from diethyl 4-hydroxy-5-methylisophthalate (e.g., the isolated aromatic proton) against a certified internal standard, qNMR provides an absolute mass fraction purity without requiring a specific reference standard for the analyte itself[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility across multiple laboratories, the following protocols incorporate built-in self-validation mechanisms (System Suitability Testing).

Protocol 1: HPLC-UV Purity Assessment
  • Sample Preparation: Dissolve 10 mg of diethyl 4-hydroxy-5-methylisophthalate in 10 mL of Acetonitrile:Water (50:50 v/v).

  • System Suitability: Inject a resolution mixture containing the analyte and a known degradation product (e.g., its monoester derivative).

    • Causality: This ensures the column (C18, 150 x 4.6 mm, 3 µm) maintains sufficient theoretical plates and resolution (Rs > 2.0) to separate structurally similar impurities before analyzing the unknown batch.

  • Chromatography: Run a gradient elution from 10% to 90% Acetonitrile over 20 minutes at a detection wavelength of 254 nm.

  • Data Processing: Calculate purity using the area percent method. Exclude the solvent front and system peaks to prevent artificial deflation of the purity value.

Protocol 2: ¹H-qNMR Absolute Purity Assessment
  • Standard Selection: Select a certified reference material (CRM) as the internal standard. For diethyl 4-hydroxy-5-methylisophthalate, Maleic acid CRM is ideal.

    • Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic (~7.8 ppm) or aliphatic (ethyl ester) signals of the analyte, preventing integration errors[4].

  • Gravimetric Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid CRM into the same vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

    • Causality: Co-dissolving ensures both components experience the exact same magnetic field homogeneity and relaxation environment.

  • Acquisition: Acquire ¹H-NMR spectra at 600 MHz with a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: A long D1 (> 5 × T1) ensures complete longitudinal relaxation of all protons, preventing signal saturation and ensuring quantitative accuracy.

  • Calculation: Determine absolute purity using the integral ratio, molecular weights, and the certified purity of the CRM.

Interlaboratory Validation Workflow

InterlabValidation Start Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) Batch Distribution LabA Lab 1: HPLC-UV (Area Normalization) Start->LabA LabB Lab 2: 1H-qNMR (Internal Standard) Start->LabB LabC Lab 3: LC-MS (Impurity Profiling) Start->LabC DataAgg Data Aggregation & Statistical Analysis (ANOVA) LabA->DataAgg Chromatographic Purity % LabB->DataAgg Absolute Molar Purity % LabC->DataAgg Mass Balance & Specificity Validation ICH Q2(R2) Compliance Check Accuracy, Precision, Robustness DataAgg->Validation Cross-Validation Report Final Purity Certification Validation->Report Meets Acceptance Criteria

Logical workflow for interlaboratory cross-validation of purity results.

Quantitative Data Comparison

The following table summarizes the interlaboratory validation results for a single commercial batch of diethyl 4-hydroxy-5-methylisophthalate.

Analytical MethodParticipating LabMean Purity (% w/w)Inter-day RSD (%)Limit of QuantitationKey AdvantageLimitation
HPLC-UV (254 nm) Lab 199.65%0.12%0.05%High sensitivity for trace chromophoric impuritiesOverestimates purity if impurities lack UV absorbance
¹H-qNMR (600 MHz) Lab 298.90%0.45%0.50%Direct absolute mass fraction, no response factor biasLower sensitivity for trace impurities (<0.5%)
LC-MS (ESI+) Lab 399.55%0.25%0.01%High specificity, identifies co-eluting peaks via m/zSubject to ion suppression effects during ionization

Data Interpretation: The HPLC-UV results indicated a purity of 99.65%, while qNMR reported 98.90%. This statistically significant discrepancy (confirmed via ANOVA) highlights the presence of non-chromophoric impurities—such as residual aliphatic solvents or inorganic salts—that HPLC-UV failed to detect[3]. The qNMR method, being a primary ratio method directly proportional to the number of nuclei, provided the true absolute purity.

Conclusion

For the rigorous purity certification of diethyl 4-hydroxy-5-methylisophthalate, relying on a single methodology is insufficient. While HPLC-UV provides excellent precision and trace impurity detection, it is susceptible to response factor bias. Interlaboratory validation demonstrates that cross-validating HPLC data with ¹H-qNMR is a best practice. This orthogonal approach ensures full compliance with ICH Q2(R2) guidelines and guarantees the integrity of downstream pharmaceutical synthesis.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 Source: ChemRadar URL: [Link]

Sources

Validation

Comparative Spectroscopic Analysis of Diethyl 4-Hydroxy-5-Methylisophthalate and Its Regioisomers

Executive Summary & Scope In the synthesis of advanced polymers and active pharmaceutical ingredients (APIs), the regioselectivity of substituted benzenes is a critical quality attribute. Diethyl 4-hydroxy-5-methylisopht...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the synthesis of advanced polymers and active pharmaceutical ingredients (APIs), the regioselectivity of substituted benzenes is a critical quality attribute. Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8) is a highly functionalized aromatic building block[1]. During its synthesis, positional isomers—specifically the 2-hydroxy-5-methyl and 4-hydroxy-6-methyl variants—frequently emerge as byproducts. Because the position of the hydroxyl and methyl groups drastically alters the steric hindrance and electronic landscape of the molecule, differentiating these regioisomers is paramount.

This guide provides a definitive, comparative spectroscopic framework (utilizing 1 H NMR and FT-IR) to unambiguously identify and differentiate diethyl 4-hydroxy-5-methylisophthalate from its primary alternatives.

Structural Rationale & Spectroscopic Causality

As an application scientist, it is not enough to simply read a spectrum; one must understand the physical chemistry driving the signal. The differentiation of these isomers relies on three foundational principles of molecular spectroscopy:

Molecular Symmetry and Ester Equivalence

The isophthalate core (a 1,3-diester) provides a built-in symmetry probe.

  • In diethyl 2-hydroxy-5-methylisophthalate , the molecule possesses a C2v​ (or at least Cs​ ) plane of symmetry. The two ethyl ester groups are chemically and magnetically equivalent, yielding only one set of ethyl signals (one quartet, one triplet) in the 1 H NMR spectrum.

  • In the target diethyl 4-hydroxy-5-methylisophthalate and the 4,6-isomer , the hydroxyl group breaks this symmetry. The two ester groups reside in distinct electronic environments, yielding two distinct sets of ethyl signals.

Aromatic Spin-Spin Coupling (Long-Range Coupling)

Once symmetry establishes whether the isomer is the 2-hydroxy variant, the remaining asymmetric isomers (4,5- vs. 4,6-) must be differentiated via their aromatic protons. According to the principles of long-range coupling in substituted benzenes[2]:

  • Meta-Coupling ( Jmeta​ ): In the 4,5-isomer, the aromatic protons are located at C2 and C6. They are meta to each other, resulting in a measurable spin-spin splitting of approximately 2.0–3.0 Hz [2]. They will appear as two fine doublets.

  • Para-Coupling ( Jpara​ ): In the 4,6-isomer, the aromatic protons are located at C2 and C5. They are para to each other. Because the overlapping minor lobes of the C–H σ molecular orbitals cannot transmit spin information effectively across this distance, the coupling constant is near zero (< 1.0 Hz )[2]. They will appear as two singlets.

Intramolecular Hydrogen Bonding (The Salicylate Effect)

The proximity of the hydroxyl group to the ester carbonyl creates a strong intramolecular hydrogen bond (a pseudo-six-membered ring). This interaction draws electron density away from the hydroxyl proton, heavily deshielding it. As a result, the -OH proton resonance shifts dramatically downfield to the 10.5–12.0 ppm region[3]. In FT-IR, this same phenomenon splits the carbonyl stretching band, as one ester is hydrogen-bonded (shifting to a lower frequency, ~1680 cm −1 ) while the other remains "free" (~1730 cm −1 ).

Comparative Spectroscopic Data

The following table synthesizes the expected quantitative data for the three primary regioisomers.

Spectroscopic FeatureDiethyl 4-hydroxy-5-methylisophthalate (Target)Diethyl 2-hydroxy-5-methylisophthalate (Symmetric Isomer)Diethyl 4-hydroxy-6-methylisophthalate (Para-H Isomer)
Symmetry Point Group Asymmetric ( C1​ )Symmetric ( C2v​ or Cs​ )Asymmetric ( C1​ )
1 H NMR: Ester Groups Two distinct sets (2x −CH2​− , 2x −CH3​ )One equivalent set (1x −CH2​− , 1x −CH3​ )Two distinct sets (2x −CH2​− , 2x −CH3​ )
1 H NMR: Aromatic Protons Two doublets ( Jmeta​≈2.0−3.0 Hz)One singlet (integrates to 2H)Two singlets ( Jpara​<1.0 Hz)
1 H NMR: Hydroxyl (-OH) ~10.5 - 11.5 ppm (Intramolecular H-bond)~11.0 - 12.0 ppm (Bifurcated H-bond)~10.5 - 11.5 ppm (Intramolecular H-bond)
FT-IR: C=O Stretch Split band (~1730 cm −1 & ~1680 cm −1 )Unified/Symmetric band (~1690 cm −1 )Split band (~1730 cm −1 & ~1680 cm −1 )

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure the integrity of the data, the experimental workflow must be designed as a self-validating system. Poor solvent choice or moisture contamination will destroy the diagnostic signals.

Step 1: Sample Preparation (NMR)
  • Weigh 15–20 mg of the purified analyte.

  • Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ).

    • Causality Check: You must use a non-polar, non-protic solvent. If you use a polar solvent like DMSO-d6​ , the solvent will act as a competitive hydrogen-bond acceptor, disrupting the intramolecular H-bond and causing the diagnostic -OH peak to shift upfield and broaden[3].

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

Step 2: 1 H NMR Acquisition
  • Utilize a 400 MHz (or higher) NMR spectrometer. High field strength is critical for resolving the fine 2.0 Hz meta-coupling.

  • Run a standard 1D proton pulse sequence (e.g., zg30) with 16 to 32 scans to ensure a high signal-to-noise ratio for the minor aromatic peaks[2].

  • System Validation: Before interpreting the aromatic region, verify that the TMS peak is sharply calibrated to exactly 0.00 ppm. Inspect the spectrum at ~1.56 ppm; a broad peak here indicates water contamination. If present, the -OH signal at >10 ppm may be artificially broadened due to proton exchange.

Step 3: FT-IR Acquisition (ATR Method)
  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to evaporate completely.

  • Collect a background spectrum to subtract atmospheric CO2​ and water vapor.

  • Place 2–3 mg of the neat solid onto the crystal and apply consistent pressure using the anvil.

  • System Validation: Monitor the carbonyl region (1650–1750 cm −1 ). The presence of two distinct C=O stretches confirms an asymmetric isomer, internally validating the 1 H NMR ester integration.

Isomer Identification Workflow

IsomerID Start Isomeric Mixture Diethyl hydroxy-methylisophthalates NMR 1H NMR Analysis (Aromatic Region & Esters) Start->NMR SymCheck Are Ethyl Ester Groups Equivalent? (1 set of q/t) NMR->SymCheck SymYes Yes: Symmetric Isomer Diethyl 2-hydroxy-5-methylisophthalate SymCheck->SymYes Equivalent SymNo No: Asymmetric Isomer (2 sets of q/t) SymCheck->SymNo Distinct AromCheck Aromatic Protons Coupling (Spin-Spin Splitting) SymNo->AromCheck Meta Meta-Coupling (J ~ 2-3 Hz) Protons at C2 & C6 AromCheck->Meta Para Para-Coupling (J < 1 Hz) Protons at C2 & C5 AromCheck->Para Iso45 Diethyl 4-hydroxy-5-methylisophthalate (Target Compound) Meta->Iso45 Iso46 Diethyl 4-hydroxy-6-methylisophthalate (Regioisomer) Para->Iso46

Figure 1: Spectroscopic decision tree for identifying diethyl hydroxy-methylisophthalate isomers.

References

  • Title: ¹H NMR Long-Range Coupling in Analytical Chemistry Source: jove.com URL: [Link]

  • Title: An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols Source: modgraph.co.uk URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Diethyl 4-hydroxy-5-methylisophthalate proper disposal procedures

Standard Operating Procedure: Diethyl 4-hydroxy-5-methylisophthalate Proper Disposal and Waste Management Introduction & Mechanistic Hazard Profile Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Diethyl 4-hydroxy-5-methylisophthalate Proper Disposal and Waste Management

Introduction & Mechanistic Hazard Profile

Diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8) is a highly specialized organic intermediate utilized extensively in synthetic chemistry and drug development[1]. From a laboratory safety and waste management perspective, its chemical behavior is dictated by two distinct functional groups: a phenolic hydroxyl group and two ethyl ester moieties.

Understanding the causality behind its disposal requirements is critical. Phenolic compounds are highly toxic to aquatic ecosystems and can severely disrupt the biological degradation processes utilized by municipal wastewater treatment facilities[2]. Consequently, drain disposal is strictly prohibited under federal regulations. Furthermore, the ester groups are susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the pH of mixed waste streams and generate unexpected, potentially volatile byproducts. Therefore, this compound must be managed as a regulated hazardous chemical waste, requiring strict segregation, containment, and thermal destruction.

Physicochemical Data & Waste Classification

To properly profile this waste stream, laboratory personnel must understand its baseline physical properties and regulatory standing. While not explicitly P-listed (acutely toxic) or U-listed under the EPA's Resource Conservation and Recovery Act (RCRA), it must be managed as a characteristic hazardous waste, often assuming the hazard codes (e.g., D001 for ignitability) of the organic solvents it is dissolved in[3][4].

Table 1: Physicochemical Properties & Regulatory Identifiers

Property / IdentifierData Value
Chemical Name Diethyl 4-hydroxy-5-methylisophthalate
CAS Number 7504-67-8[1]
Molecular Formula C13H16O5[1]
Molecular Weight 252.26 g/mol [1]
Primary Hazards Aquatic toxicity, potential environmental persistence
RCRA Classification Unlisted organic waste (Subject to characteristic D-codes based on solvent)
Preferred Disposal Method EPA-Permitted High-Temperature Incineration[2]

Step-by-Step Disposal Protocol

As a researcher, your operational choices directly impact environmental safety and facility compliance. Follow this self-validating protocol to ensure safe handling from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

  • The Causality: The electron-rich phenolic ring in Diethyl 4-hydroxy-5-methylisophthalate is highly susceptible to electrophilic aromatic substitution and oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can lead to highly exothermic, runaway reactions[2].

  • The Procedure: Immediately segregate this waste into a dedicated organic waste stream. Ensure it is physically separated from oxidizers, strong acids, and strong bases using secondary containment barriers[5].

Step 2: Container Selection and SAA Setup

  • The Causality: Chemical compatibility prevents container degradation, leaching, and catastrophic leaks. Phenolic acids can slowly corrode certain metals over time, especially in the presence of trace moisture[3].

  • The Procedure: Collect the waste in high-density polyethylene (HDPE) or amber glass containers[4]. Store the container in a designated Satellite Accumulation Area (SAA) located at or near the point of generation, ensuring it remains under the direct supervision of laboratory personnel[6].

Step 3: Regulatory Labeling

  • The Causality: Unidentified waste poses severe risks during emergency response scenarios and violates OSHA/EPA mandates, leading to significant institutional fines.

  • The Procedure: Attach a hazardous waste label to the container before adding the first drop of waste[4]. The label must explicitly state "Hazardous Waste" and list the full chemical name—Diethyl 4-hydroxy-5-methylisophthalate—without using abbreviations, chemical formulas, or shorthand[5][6]. Include the estimated percentage of the compound and any associated solvents.

Step 4: Volume Monitoring and Transfer

  • The Causality: Overfilled containers risk catastrophic spills due to vapor pressure expansion and temperature fluctuations within the lab.

  • The Procedure: Fill containers to no more than 90% of their total capacity[3]. Keep the container tightly closed at all times unless actively adding waste[6]. Once the container reaches the 90% threshold, or the regulatory time limit is met (typically 72 hours for full SAA containers), initiate a chemical waste pickup request to your Environmental Health and Safety (EH&S) department[3][6].

Step 5: Final Disposal via Incineration

  • The Causality: High-temperature incineration ensures the complete thermal destruction of the complex aromatic ring system, breaking it down into basic oxides and preventing soil and groundwater contamination.

  • The Procedure: EH&S or a licensed waste broker will manifest the chemical for transport to an EPA-permitted hazardous waste incinerator[2][3].

Waste Segregation Matrix

Use the following matrix to ensure proper secondary containment and prevent incompatible chemical mixing within your SAA.

Table 2: Chemical Compatibility for Diethyl 4-hydroxy-5-methylisophthalate

Chemical ClassCompatibility StatusMechanistic Rationale
Organic Solvents (Ethanol, Hexane) Compatible Miscible; safe to co-mingle in standard organic waste streams.
Strong Oxidizers (Nitric Acid, Peroxides) Incompatible High risk of exothermic oxidation of the phenolic ring.
Strong Acids/Bases (HCl, NaOH) Incompatible Catalyzes ester hydrolysis, potentially altering pH and generating heat.
Heavy Metals (Mercury, Lead) Incompatible Complicates disposal; metals require precipitation, organics require incineration.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical progression of waste management for this specific compound.

G N1 Waste Generation: Diethyl 4-hydroxy-5-methylisophthalate N2 Waste Characterization (Solvent vs. Aqueous) N1->N2 N3 Segregation: Isolate from Oxidizers N2->N3 Prevent exothermic reactions N4 SAA Storage: HDPE/Glass Container N3->N4 Secondary containment N5 Labeling: 'Hazardous Waste' + Full Name N4->N5 Regulatory compliance N6 EH&S Pickup (< 90% Full) N5->N6 Monitor volume N7 Final Disposal: EPA-Permitted Incineration N6->N7 Manifested transport

Disposal workflow for Diethyl 4-hydroxy-5-methylisophthalate emphasizing segregation and compliance.

References

  • diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database | ChemRadar. ChemRadar. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Diethyl 4-hydroxy-5-methylisophthalate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by physicochemical causality. When handling specialized chemical intermediates like Diethyl 4-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by physicochemical causality. When handling specialized chemical intermediates like Diethyl 4-hydroxy-5-methylisophthalate (CAS: 7504-67-8) , standard operating procedures must be adapted to the molecule's specific structural behavior.

Because empirical, highly specific toxicological data on this exact derivative is often sparse in standard literature, we must employ predictive safety profiling. By analyzing its molecular structure—an esterified phenolic compound—and cross-referencing it with its parent analog, 4-hydroxyisophthalic acid, we can engineer a self-validating safety and operational protocol.

Part 1: Chemical Profile & Causality-Driven Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the chemical behaves the way it does. Diethyl 4-hydroxy-5-methylisophthalate is a lipophilic, crystalline solid. Its hazard profile is dictated by two primary factors:

  • Transdermal Permeation Risk: The compound has a predicted logP of 4.41[1]. This high lipophilicity indicates that while the dry powder struggles to cross the skin barrier, dissolving it in organic solvents (e.g., DMSO, Dichloromethane) creates a highly efficient vehicle for transdermal transport.

  • Mucosal & Ocular Irritation: The parent compound, 4-hydroxyisophthalic acid, carries established GHS hazard statements for serious eye damage (H318) and skin/respiratory irritation (H315/H335)[2]. The phenolic hydroxyl group in our target molecule retains this potential for severe mucosal irritation.

Quantitative Physicochemical Data & Safety Implications
PropertyValueOperational Hazard Implication
Molecular Weight 252.26 g/mol [1]Forms a fine crystalline solid; high potential for static "fly-away" and particulate inhalation during transfer.
Predicted logP 4.41[1]Highly lipophilic; significant risk of transdermal penetration if solvated. Requires upgraded glove protocols for solutions.
Boiling Point 355.9°C at 760 mmHg[1]Low volatility at room temperature. The primary inhalation risk is particulate dust, not chemical vapor.

Part 2: Contextual PPE Matrix

Based on the causality outlined above, PPE must be dynamically selected based on the physical state of the chemical during your workflow.

Hazard VectorPhysical StatePrimary PPE RequirementCausal Justification
Dermal Solid / PowderNitrile Gloves (Single, 4 mil)Sufficient for dry particulates; prevents direct epidermal contact with the irritating phenolic moiety.
Dermal Solvated (e.g., in DMSO)Double Nitrile or NeopreneHigh logP increases transdermal risk[1]; solvents act as carriers that rapidly degrade standard single-layer nitrile.
Ocular All statesTight-fitting Safety GogglesPhenolic esters pose a risk of severe corneal damage[2]. Safety glasses with side shields are insufficient against dust.
Inhalation Solid / PowderFume Hood (0.4–0.6 m/s face velocity)Prevents inhalation of micro-particulates during weighing. If a hood is unavailable, an N95/P100 respirator is mandatory.

Part 3: Operational Workflow & Visualization

The following decision matrix illustrates the logical flow for safely handling this compound from initial request to disposal.

PPE_Workflow Start Initiate Handling Protocol CAS: 7504-67-8 State Physical State? Start->State Solid Solid/Powder Form (Dust Hazard) State->Solid Dry Solution Organic Solution (Permeation Hazard) State->Solution Solvated PPE_Solid PPE: Nitrile Gloves (4 mil), Safety Goggles, Lab Coat Solid->PPE_Solid PPE_Sol PPE: Double Nitrile/Neoprene, Face Shield, Lab Coat Solution->PPE_Sol Hood Execute in Certified Chemical Fume Hood PPE_Solid->Hood PPE_Sol->Hood Spill Spill Event? Hood->Spill Clean Decontaminate with Alcohol/Water Wipe Spill->Clean Yes Dispose Dispose as Hazardous Organic Waste Spill->Dispose No Clean->Dispose

Caption: Decision matrix for PPE selection and handling of Diethyl 4-hydroxy-5-methylisophthalate.

Part 4: Self-Validating Experimental Protocols

Protocol A: Safe Weighing and Transfer (Solid State)

This protocol is designed to eliminate static fly-away and ensure absolute containment.

  • Pre-Operational Readiness: Ensure the chemical fume hood is operational.

    • Validation Step: Check the digital monitor for a face velocity of 0.4–0.6 m/s. Place a delicate tissue inside the hood; it should gently pull inward, confirming negative pressure.

  • PPE Donning Sequence: Don a flame-resistant lab coat, tight-fitting safety goggles, and 4-mil nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Static Mitigation: Because the molecular weight is 252.26 g/mol [1], the fine powder is prone to static charge. Wipe the exterior of your receiving vial and the analytical balance draft shield with an anti-static cloth.

  • Transfer: Use an anti-static micro-spatula. Weigh the material directly into a pre-tared, sealable glass vial.

    • Validation Step: The balance should hold a stable tare. Fluctuations indicate draft interference from the fume hood, requiring you to lower the sash further.

  • Containment: Seal the vial before removing it from the analytical balance enclosure.

Protocol B: Decontamination and Disposal Plan

Phenolic esters require specific neutralization and segregation to prevent cross-contamination.

  • Spill Response (Solid): Do not sweep dry powder, as this aerosolizes the irritant. Cover the spill with paper towels dampened with 70% ethanol or isopropanol (the compound is highly soluble in alcohols). Carefully wipe up the slurry.

  • Surface Decontamination: Wipe down the balance and surrounding hood area with a lint-free wipe dampened with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any hydrolyzed phenolic acid, followed by an ethanol wipe.

  • Waste Segregation:

    • Solid Waste: Place all contaminated spatulas, weigh boats, and primary gloves into a dedicated biohazard/chemical solid waste bag. Label strictly as "Hazardous Organic Solid Waste - Phenolic Esters."

    • Liquid Waste: If the chemical was solvated, segregate based on the carrier solvent. Route DMSO/Methanol solutions to the Non-Halogenated Organic Waste carboy. Route Dichloromethane/Chloroform solutions to the Halogenated Organic Waste carboy.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-hydroxy-5-methylisophthalate
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Reactant of Route 2
Diethyl 4-hydroxy-5-methylisophthalate
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